Product packaging for 2-Bromo-3,4,5-trifluoroaniline(Cat. No.:CAS No. 1000577-24-1)

2-Bromo-3,4,5-trifluoroaniline

Cat. No.: B1593346
CAS No.: 1000577-24-1
M. Wt: 225.99 g/mol
InChI Key: DHBSROPCTQUZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Bromo-3,4,5-trifluoroaniline (CAS 1000577-24-1) is a high-value polyhalogenated aniline building block engineered for advanced organic synthesis and pharmaceutical research. This compound features a unique synergy of a reactive bromo group and three electronegative fluorine atoms on an aniline ring, creating a versatile molecular scaffold for constructing complex architectures. The primary amine group serves as a handle for further derivatization, while the bromine atom is strategically positioned for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds . The trifluoro substitution pattern significantly alters the electron density of the aromatic ring, which can enhance metabolic stability and influence the binding affinity of resulting molecules in drug candidates . Researchers utilize this compound in the development of novel active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Furthermore, structural analogs of trifluoroanilines have demonstrated significant antimicrobial and antibiofilm efficacy in recent studies, highlighting the potential of this chemical class in developing new anti-infective agents . As a solid, it should be stored in a cool, dark, and dry place (recommended 2-8°C) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrF3N B1593346 2-Bromo-3,4,5-trifluoroaniline CAS No. 1000577-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,4,5-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-4-3(11)1-2(8)5(9)6(4)10/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBSROPCTQUZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650223
Record name 2-Bromo-3,4,5-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000577-24-1
Record name 2-Bromo-3,4,5-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-3,4,5-trifluoroaniline

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 1000577-24-1), a halogenated aromatic amine of significant interest to the pharmaceutical and material science sectors. As a valued building block, its unique substitution pattern—featuring a bromine atom and three fluorine atoms on the aniline core—imparts specific characteristics that are advantageous for developing novel chemical entities. This document synthesizes available data and provides robust, field-proven experimental protocols for the determination of its core properties where public data is not available. It is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound for synthesis, process optimization, and formulation.

Introduction

Significance in Chemical Synthesis and Drug Discovery

Halogenated anilines are foundational scaffolds in modern chemistry. The incorporation of fluorine and trifluoromethyl groups, in particular, is a widely used strategy in drug design to enhance metabolic stability, binding affinity, lipophilicity, and cell permeability. The presence of both fluorine and bromine atoms in this compound offers multifaceted utility. The trifluorinated phenyl ring provides a metabolically stable, electron-withdrawing core, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures. This makes the compound a highly valuable intermediate for creating libraries of novel compounds for screening in drug discovery and for developing advanced functional materials.

Scope of the Technical Guide

This guide offers a detailed examination of the structural, physical, chemical, and spectroscopic properties of this compound. Recognizing the current gaps in publicly available experimental data for this specific isomer, this document provides not only predicted characteristics based on established chemical principles but also detailed, self-validating experimental protocols for their empirical determination. The methodologies described are standard in the industry, ensuring reproducibility and reliability for researchers.

Molecular Structure and Identification

Chemical Identity

The fundamental identity of this compound is established by its unique molecular formula and systematic nomenclature. These identifiers are crucial for regulatory compliance, database searches, and unambiguous communication in scientific literature.

PropertyValueReference
IUPAC Name This compound
CAS Number 1000577-24-1
Molecular Formula C₆H₃BrF₃N
Molecular Weight 225.99 g/mol
Canonical SMILES NC1=CC(F)=C(F)C(F)=C1Br
InChI Key DHBSROPCTQUZQS-UHFFFAOYSA-N
Structural Features

This compound is a substituted aromatic amine. Its structure consists of a benzene ring functionalized with five substituents: an amino (-NH₂) group, a bromine (-Br) atom, and three fluorine (-F) atoms. The ortho-bromo and the adjacent trifluoro substitution pattern create a distinct electronic and steric environment that governs the molecule's reactivity and physical properties. The electron-withdrawing nature of the halogens significantly influences the basicity of the amino group.

Physicochemical Properties and Experimental Determination

A thorough understanding of physicochemical properties is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

Physical State and Appearance

This compound is documented as a solid at standard temperature and pressure. The precise color and crystalline form should be noted upon receipt or synthesis as variations can indicate impurities.

Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound. As of this guide's publication, a specific experimental melting point for this compound is not widely reported. For comparison, the related isomer 2-Bromo-4,5,6-trifluoroaniline has a melting point of 58-60 °C.

Protocol for Melting Point Determination (Capillary Method)

This protocol describes the standard and universally accepted capillary method for determining the melting point of a solid organic compound.

  • Sample Preparation: Ensure the sample is completely dry by placing it in a desiccator under vacuum for several hours. Grind the solid into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube (sealed at one end) into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Measurement: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.

Solubility Profile

Solubility data is essential for selecting appropriate solvents for reactions, extractions, and crystallizations. While quantitative data for this compound is not available, its structure suggests it will be poorly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol, a behavior common to similar halogenated anilines.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method provides a direct and accurate measurement of solubility.

  • Equilibration: Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 5.0 mL) of the chosen solvent.

  • Saturation: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure the solution is saturated.

  • Separation: Allow the vial to stand at the same constant temperature until the excess solid has settled. Carefully extract a known volume of the clear supernatant (e.g., 2.0 mL) using a volumetric pipette fitted with a filter to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point until a constant weight is achieved.

  • Calculation: Weigh the vial containing the dried solute. The solubility (S) in g/L is calculated as: S = (Weight of residue in g / Volume of aliquot in L)

Acidity and pKa

The pKa of the conjugate acid (Ar-NH₃⁺) is a measure of the basicity of the aniline. The electron-withdrawing fluorine and bromine atoms are expected to significantly decrease the basicity of the amino group compared to aniline (pKa of 4.6).

Protocol for pKa Determination (Potentiometric Titration)

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture where both the free base and its salt are soluble (e.g., water/ethanol).

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the solution's pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the aniline has been protonated).

Spectroscopic Profile and Characterization Workflow

Spectroscopic analysis is indispensable for confirming the identity and structural integrity of a molecule.

Spectroscopic_Analysis_Workflow Diagram 1: Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample High-Purity Sample of This compound MS Mass Spectrometry (MS) - Confirm Molecular Weight - Analyze Isotopic Pattern Sample->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C-F, C-Br) Sample->IR NMR Nuclear Magnetic Resonance (NMR) - 1H for Proton Environment - 13C for Carbon Skeleton - 19F for Fluorine Atoms Sample->NMR Data Combined Spectroscopic Data MS->Data IR->Data NMR->Data Structure Structural Confirmation and Purity Assessment Data->Structure

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Expected Molecular Ion (M⁺): For C₆H₃BrF₃N, the monoisotopic mass is 224.9401 Da.

  • Isotopic Pattern: A key feature will be the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in two prominent peaks in the mass spectrum for the molecular ion: an [M]⁺ peak and an [M+2]⁺ peak of nearly equal intensity. This pattern is a definitive indicator of a monobrominated compound. For the related isomer 2-Bromo-3,4,6-trifluoroaniline, the mass spectrum shows major peaks at m/z 225 and 227, confirming this pattern.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

  • N-H Stretching: The aniline N-H group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

  • Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

  • C-F Stretching: Strong, characteristic absorption bands are expected in the 1100-1400 cm⁻¹ region due to the C-F bonds.

  • C-Br Stretching: A band in the lower frequency "fingerprint" region, typically 500-650 cm⁻¹, corresponds to the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms.

  • ¹H NMR: The spectrum will show two signals: one for the single aromatic proton (C6-H) and a broader signal for the two amino (-NH₂) protons. The aromatic proton's signal will be split due to coupling with the adjacent fluorine atoms. The chemical shift will be downfield, likely in the 6.5-7.5 ppm range. The NH₂ signal's position is variable and depends on solvent and concentration.

  • ¹³C NMR: Six distinct signals are expected for the aromatic carbons. The chemical shifts will be influenced by the attached substituents, with carbons bonded to halogens showing characteristic shifts.

  • ¹⁹F NMR: Three distinct signals are expected for the three non-equivalent fluorine atoms at the C3, C4, and C5 positions. The chemical shifts and coupling constants (JFF) will be highly informative for confirming the substitution pattern.

Synthesis and Reactivity

Plausible Synthetic Pathway

A common strategy for preparing halogenated anilines is through the bromination of a suitable aniline precursor or the reduction of a corresponding nitrobenzene. A logical starting material for this synthesis is 3,4,5-trifluoroaniline.

Synthesis_Pathway Diagram 2: Plausible Synthesis of this compound Start 3,4,5-Trifluoroaniline (Starting Material) Protect Step 1: Protection Ac₂O or (Boc)₂O Start->Protect Protect amino group Protected N-Protected 3,4,5-Trifluoroaniline Protect->Protected Brominate Step 2: Bromination NBS or Br₂ in AcOH Protected->Brominate Directs bromination to ortho position Brominated N-Protected This compound Brominate->Brominated Deprotect Step 3: Deprotection Acid or Base Hydrolysis Brominated->Deprotect Remove protecting group Product This compound (Final Product) Deprotect->Product

Caption: Proposed synthetic route.

Causality of Experimental Choices:

  • Protection: The amino group of 3,4,5-trifluoroaniline is activated and can interfere with bromination reagents. It is protected (e.g., as an acetamide) to moderate its reactivity and prevent side reactions.

  • Bromination: The protected amino group is an ortho-, para-director. Since the para-position is blocked by a fluorine atom, bromination with an electrophilic bromine source like N-Bromosuccinimide (NBS) or bromine in acetic acid is expected to occur at one of the ortho-positions (C2 or C6).

  • Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.

Safety and Handling

Working with halogenated anilines requires strict adherence to safety protocols due to their potential toxicity.

Hazard Identification

Based on supplier safety data, this compound is classified with the following hazards:

PictogramSignal WordHazard Statements
GHS07 (Harmful/Irritant)Warning H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.
Recommended Handling Procedures

All work with this compound must be performed with appropriate engineering controls and personal protective equipment (PPE).

  • Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves before use.

    • Body Protection: Wear a full-length lab coat, long pants, and closed-toe shoes.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is a specialty chemical with high potential as a building block in research and development, particularly in the synthesis of pharmaceuticals and advanced materials. This guide has consolidated its known identity and safety information while providing a framework of predictive insights and robust experimental protocols to address the existing gaps in its publicly documented physicochemical data. The systematic determination of its melting point, solubility, pKa, and full spectroscopic profile is essential for its effective and safe utilization in the laboratory and will enable its broader application in innovative chemical synthesis.

2-Bromo-3,4,5-trifluoroaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3,4,5-trifluoroaniline for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amine of significant interest in the fields of medicinal chemistry and materials science. We will delve into its core chemical and physical properties, established synthesis methodologies, reactivity, and crucial safety and handling protocols. Furthermore, this guide will explore its emerging applications as a key building block in the development of novel therapeutic agents and functional materials, offering insights for researchers and drug development professionals.

Core Chemical Identity and Properties

This compound, identified by the CAS number 1000577-24-1 , is a trifluorinated bromoaniline derivative.[1] The strategic placement of bromine and fluorine atoms on the aniline ring imparts unique electronic properties and metabolic stability, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1000577-24-1[1]
Molecular Formula C₆H₃BrF₃N[1]
Molecular Weight 225.996 g/mol [1]
IUPAC Name This compound[1]
Appearance Solid[1]
Purity Typically ≥95.0%[1]

Synthesis and Reactivity Insights

The synthesis of substituted anilines like this compound often involves multi-step processes. While specific literature on the direct synthesis of this exact isomer is not abundant, analogous syntheses for other bromo-fluoroanilines provide a logical framework. A common strategy involves the reduction of a corresponding nitroaromatic precursor.

A plausible synthetic approach could start from a trifluoronitrobenzene derivative, followed by bromination and subsequent reduction of the nitro group to an amine. For instance, the synthesis of 2-bromo-5-fluoroaniline involves the reduction of 2-bromo-5-fluoronitrobenzene using reagents like iron powder in acetic acid and ethanol.[2] A similar strategy could likely be adapted for this compound.

Synthetic_Workflow Start Starting Material (e.g., Trifluoroaniline) Nitration Nitration Start->Nitration 1. Introduce Nitro Group Bromination Bromination Nitration->Bromination 2. Regioselective Bromination Reduction Reduction Bromination->Reduction 3. Reduce Nitro to Amine Purification Purification (e.g., Chromatography, Recrystallization) Reduction->Purification 4. Isolate & Purify FinalProduct This compound Purification->FinalProduct

Caption: A generalized synthetic workflow for producing substituted bromo-fluoroanilines.

The reactivity of this compound is primarily dictated by the amino group and the bromine atom. The amino group can undergo typical reactions such as acylation, alkylation, and diazotization. The bromine atom serves as a versatile handle for various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities.

Applications in Research and Drug Development

Halogenated anilines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates.[3] Bromo-trifluoroanilines are key structural motifs in the development of potent kinase inhibitors for cancer therapy.[3]

While specific applications of this compound are still emerging, its structural features suggest its potential as an intermediate in the synthesis of:

  • Kinase Inhibitors: The aniline core can be elaborated to target the ATP-binding site of various kinases implicated in cancer.

  • GPCR Modulators: As a scaffold for building ligands that interact with G-protein coupled receptors.

  • Advanced Materials: Incorporation into polymers or organic electronic materials where its electronic properties can be exploited.

The presence of both a bromine atom and trifluoro substitution makes this molecule a highly valuable and versatile component in combinatorial chemistry libraries for high-throughput screening.

Drug_Discovery_Logic BuildingBlock This compound Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) BuildingBlock->Coupling Introduce diverse functionalities Library Diverse Chemical Library Coupling->Library Screening High-Throughput Screening Library->Screening Test against biological targets Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Improve potency & properties Candidate Drug Candidate Lead->Candidate

Caption: Logical flow from a chemical building block to a drug candidate.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[1] Adherence to standard safety protocols is essential to minimize exposure.

Table 2: GHS Hazard Information

CategoryInformationSource
Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1]
Precautionary Phrases P101, P310, P332+P313, P342+P311[1]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show signals corresponding to the aromatic proton and the amine protons.

    • ¹³C NMR would display distinct signals for each of the six carbon atoms in the aromatic ring.

    • ¹⁹F NMR is crucial for confirming the presence and chemical environment of the three fluorine atoms.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹) and C-F stretching would be expected.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.

Researchers synthesizing or using this compound should perform these analytical tests to confirm its identity and purity before use.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its unique combination of functional groups provides a platform for the synthesis of complex molecules with desirable physicochemical properties. As research in these areas continues to advance, the demand for such specialized building blocks is expected to grow. Proper understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis and characterization of the valuable chemical intermediate, 2-Bromo-3,4,5-trifluoroaniline. This document offers a deep dive into the synthetic pathway, detailed experimental protocols, and a thorough analysis of the characterization data.

Introduction: The Significance of this compound

This compound is a halogenated aromatic amine of significant interest in the fields of medicinal chemistry and materials science. The presence of multiple fluorine atoms and a bromine atom on the aniline scaffold imparts unique electronic properties and provides multiple reactive sites for further chemical transformations. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The bromine atom serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures. A robust and well-characterized supply of this building block is therefore crucial for the advancement of various research and development programs.

Strategic Approach to Synthesis: Regioselective Bromination

The synthesis of this compound is most effectively achieved through the direct electrophilic bromination of 3,4,5-trifluoroaniline. The key challenge in this transformation is to control the regioselectivity of the bromination reaction to favor the desired 2-bromo isomer.

Understanding the Directing Effects of Substituents

The regiochemical outcome of the electrophilic aromatic substitution is governed by the electronic effects of the substituents already present on the aromatic ring. In the case of 3,4,5-trifluoroaniline, we have an activating amino group (-NH₂) and three deactivating but ortho, para-directing fluorine atoms.

  • Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. This significantly increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. In 3,4,5-trifluoroaniline, the positions ortho to the amino group are C2 and C6.

  • Fluorine Atoms (-F): Fluorine is an interesting case; it is highly electronegative and thus deactivating through the inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the ring through resonance (+M), making it an ortho, para-director.[1] For fluorine, the resonance effect is significant enough to direct incoming electrophiles to the para and to a lesser extent, the ortho positions.[1]

Predicting the Site of Bromination

In 3,4,5-trifluoroaniline, the C2 and C6 positions are ortho to the strongly activating amino group. The C4 fluorine is para to the amino group, and the C3 and C5 fluorines are meta. The combined activating effect of the amino group and the directing effect of the fluorine atoms will strongly favor substitution at the C2 and C6 positions. Due to the symmetry of the molecule, these two positions are equivalent. Therefore, monosubstitution is expected to yield this compound.

To achieve selective mono-bromination and avoid the formation of di-brominated byproducts, a mild and controllable brominating agent is essential. N-Bromosuccinimide (NBS) is an excellent choice for this purpose as it provides a low concentration of electrophilic bromine, minimizing over-reaction.[2] The reaction conditions, such as solvent and temperature, also play a crucial role in controlling the selectivity.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound from 3,4,5-trifluoroaniline using N-Bromosuccinimide.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,4,5-Trifluoroaniline≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Saturated aq. NaHCO₃Prepared in-house
Saturated aq. NaCl (Brine)Prepared in-house
Anhydrous MgSO₄Commercially Available
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4,5-trifluoroaniline (10.0 g, 67.5 mmol) in anhydrous N,N-dimethylformamide (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Preparation of Brominating Agent Solution: In a separate flask, dissolve N-Bromosuccinimide (12.0 g, 67.5 mmol) in anhydrous N,N-dimethylformamide (50 mL).

  • Addition of Brominating Agent: Transfer the NBS solution to the dropping funnel and add it dropwise to the stirred solution of 3,4,5-trifluoroaniline over a period of 1 hour, maintaining the internal temperature at 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion of the reaction (disappearance of the starting material), pour the reaction mixture into ice-water (500 mL) and extract with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove any acidic byproducts, followed by washing with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to afford pure this compound as a solid.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3,4,5-Trifluoroaniline 3,4,5-Trifluoroaniline Dissolution in DMF Dissolution in DMF 3,4,5-Trifluoroaniline->Dissolution in DMF NBS NBS Bromination at 0-5 °C Bromination at 0-5 °C NBS->Bromination at 0-5 °C Dissolution in DMF->Bromination at 0-5 °C Quenching Quenching Bromination at 0-5 °C->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, both ¹H and ¹³C NMR spectra can be complex due to heteronuclear coupling between the carbon/proton and fluorine atoms.[3]

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Region (δ 6.5-7.5 ppm): A single resonance corresponding to the aromatic proton at the C6 position is expected. This proton will exhibit coupling to the adjacent fluorine atoms. The signal is likely to appear as a triplet of doublets or a more complex multiplet due to coupling with the fluorine atoms at C5 and the amino protons.

  • Amino Protons (δ 3.5-4.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift of this peak can vary depending on the concentration and solvent.

¹³C NMR (101 MHz, CDCl₃):

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. Each carbon signal will be split into a multiplet due to coupling with the fluorine atoms. The C-F coupling constants are typically large for one-bond couplings (¹JCF) and decrease with the number of bonds separating the nuclei.[4]

Carbon AtomExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)
C1 (C-NH₂)135-145Multiplet
C2 (C-Br)100-110Multiplet
C3 (C-F)145-155Doublet of Multiplets (large ¹JCF)
C4 (C-F)140-150Doublet of Multiplets (large ¹JCF)
C5 (C-F)130-140Doublet of Multiplets (large ¹JCF)
C6 (C-H)110-120Multiplet
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)VibrationExpected Appearance
3300-3500N-H stretchTwo sharp to medium bands (asymmetric and symmetric)
3000-3100Aromatic C-H stretchWeak to medium
1600-1650N-H bendMedium
1450-1600Aromatic C=C stretchMultiple medium to strong bands
1100-1400C-F stretchStrong, sharp bands
1000-1100C-N stretchMedium
500-600C-Br stretchWeak to medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. There will be two peaks of approximately equal intensity for the molecular ion, one for the molecule containing the ⁷⁹Br isotope and one for the molecule containing the ⁸¹Br isotope, separated by 2 m/z units.[5] For C₆H₃BrF₃N, the expected molecular ion peaks would be around m/z 225 and 227.

  • Fragmentation Pattern: Common fragmentation pathways for halogenated anilines include the loss of the bromine atom, followed by fragmentation of the aniline ring.

Diagram of Characterization Techniques

Characterization cluster_product This compound cluster_techniques Characterization Techniques cluster_data Expected Data Product Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS NMR_Data Chemical Shifts Coupling Constants Structure Confirmation NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data

Caption: Relationship between the synthesized product and characterization techniques.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis and thorough characterization of this compound. The proposed synthetic route via regioselective bromination of 3,4,5-trifluoroaniline with N-Bromosuccinimide is a reliable and scalable method. The detailed characterization protocols will ensure the unambiguous identification and quality assessment of this important chemical intermediate, thereby facilitating its application in drug discovery and materials science.

References

A Methodological Guide to the Crystal Structure Analysis of 2-Bromo-3,4,5-trifluoroaniline: From Theoretical Prediction to Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms in a crystal lattice is a critical determinant of a molecule's physicochemical properties, including its solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and their intermediates, a thorough understanding of the crystal structure is therefore indispensable. 2-Bromo-3,4,5-trifluoroaniline is a halogenated aniline of interest in medicinal chemistry and materials science. As of the writing of this guide, a publically available, experimentally determined crystal structure for this compound has not been reported. This document, therefore, serves as a comprehensive methodological guide for the crystal structure analysis of this compound, outlining a systematic approach from theoretical prediction to experimental validation. This guide is intended to provide researchers with a robust framework for the structural characterization of novel small molecules.

Introduction: The Significance of Structural Elucidation

Halogenated anilines are a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] The nature and position of the halogen substituents can profoundly influence the intermolecular interactions that govern crystal packing.[1] A detailed crystal structure analysis provides invaluable insights into these interactions, which include hydrogen bonds, halogen bonds, and π-π stacking. Such knowledge is crucial for understanding and predicting the material properties of the solid state, which is of paramount importance in drug development for controlling polymorphism and ensuring batch-to-batch consistency.

This guide will provide a detailed roadmap for the complete crystal structure determination of this compound, a molecule where the interplay between a bromine atom, multiple fluorine atoms, and an amino group is expected to result in a complex and informative supramolecular architecture.

Theoretical Foundations and Crystal Structure Prediction (CSP)

Prior to embarking on experimental work, a theoretical exploration of the potential crystal structures of this compound is a prudent and resource-efficient step. Crystal Structure Prediction (CSP) is a computational methodology that aims to identify the most thermodynamically stable crystal packing arrangements for a given molecule.[2][3]

The Role of Intermolecular Interactions

The crystal packing of this compound will be dictated by a hierarchy of non-covalent interactions:

  • Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the fluorine atoms and the amino group itself can act as weak hydrogen bond acceptors.[4] The formation of N-H···N or N-H···F hydrogen bonds is highly probable and will likely play a significant role in the primary supramolecular synthons.[5]

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with nucleophilic sites such as the nitrogen atom of the amino group or a fluorine atom of a neighboring molecule.[5] The presence and strength of these interactions are highly dependent on the electrostatic potential of the interacting atoms.[6]

  • π-π Stacking: The aromatic rings of the aniline molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these competing and cooperating interactions will determine the final crystal packing.[6] The position of the halogen substituents significantly influences these interactions; for instance, in ortho-halogenated anilines, the amino group can act as both a hydrogen bond donor and acceptor, leading to stronger hydrogen and halogen bonding compared to their para-substituted counterparts.[1]

A Protocol for Crystal Structure Prediction

The following protocol outlines a typical workflow for the CSP of a small organic molecule like this compound.

Experimental Protocol: Crystal Structure Prediction

  • Molecular Conformer Generation:

    • Generate a low-energy conformation of the this compound molecule using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G(d,p)).

    • Perform a conformational search to identify all accessible molecular geometries.

  • Crystal Packing Search:

    • Utilize a CSP software package (e.g., GRACE, USPEX, or the CCDC's CSP tools) to generate a large number of trial crystal structures in various common space groups.[2]

    • This is often achieved through methods like quasi-random sampling or evolutionary algorithms.[7]

  • Lattice Energy Minimization:

    • For each trial structure, perform a lattice energy minimization using a reliable force field or, for higher accuracy, a quantum mechanical method.

    • The goal is to find the local minima on the potential energy surface.

  • Ranking of Predicted Structures:

    • Rank the predicted crystal structures based on their calculated lattice energies. The structure with the lowest energy is the most thermodynamically plausible polymorph.[3]

    • It is crucial to analyze a set of low-energy structures, as kinetic factors during crystallization can lead to the formation of metastable polymorphs.[3]

  • Analysis of Predicted Structures:

    • Visualize and analyze the packing and intermolecular interactions of the most stable predicted structures using software such as Mercury.[8]

    • This analysis provides hypotheses about the key interactions that can be later compared with experimental data.

csp_workflow cluster_computational Computational Crystal Structure Prediction mol_geom 1. Molecular Geometry Optimization (DFT) conf_search 2. Conformational Analysis mol_geom->conf_search pack_gen 3. Crystal Packing Generation conf_search->pack_gen energy_min 4. Lattice Energy Minimization pack_gen->energy_min rank 5. Ranking by Thermodynamic Stability energy_min->rank analysis 6. Analysis of Predicted Structures rank->analysis

Caption: A generalized workflow for the computational prediction of crystal structures.

Experimental Determination: Single-Crystal X-ray Diffraction

The gold standard for determining the crystal structure of a small molecule is single-crystal X-ray diffraction (SCXRD). This technique provides unambiguous information about the atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal.

Crystal Growth: The Critical First Step

Obtaining high-quality single crystals is often the most challenging part of a crystal structure determination. The following are common techniques for the crystallization of small organic molecules.

Experimental Protocol: Crystal Growth

  • Slow Evaporation:

    • Dissolve this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, hexane, or a mixture thereof) to near saturation.

    • Loosely cover the container and allow the solvent to evaporate slowly at a constant temperature.

  • Slow Cooling:

    • Prepare a saturated solution of the compound at an elevated temperature.

    • Slowly cool the solution to allow for the gradual formation of crystals.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent.

    • Place this solution in a sealed container with a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Solvent Layering:

    • Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface between the two liquids.

Data Collection and Structure Solution

Once suitable crystals are obtained, the following workflow is employed for data collection and structure determination.

scxrd_workflow crystal_growth 1. Crystal Growth crystal_selection 2. Crystal Selection & Mounting crystal_growth->crystal_selection data_collection 3. X-ray Diffraction Data Collection crystal_selection->data_collection data_processing 4. Data Integration & Reduction data_collection->data_processing structure_solution 5. Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement 6. Structure Refinement structure_solution->structure_refinement validation 7. Structure Validation (checkCIF) structure_refinement->validation analysis 8. Analysis & Visualization validation->analysis interactions cluster_interactions Potential Intermolecular Interactions in Crystalline this compound mol1 Molecule A mol2 Molecule B mol1->mol2 N-H···N (Hydrogen Bond) mol3 Molecule C mol1->mol3 π-π Stacking mol2->mol3 C-Br···N (Halogen Bond)

References

A Technical Guide to the Solubility of 2-Bromo-3,4,5-trifluoroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Uncharted Solubility Landscape of a Niche Building Block

Physicochemical Profile and Solubility Predictions

2-Bromo-3,4,5-trifluoroaniline is a halogenated aromatic amine with a molecular structure that suggests a nuanced solubility behavior. Its key structural features include a polar amino (-NH2) group, a largely nonpolar benzene ring, and multiple electronegative halogen substituents (one bromine and three fluorine atoms).

  • Polarity and Hydrogen Bonding: The amino group is capable of acting as a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like alcohols.[3] However, the bulky bromine atom and the ortho-fluorine atoms may sterically hinder this interaction to some extent.

  • Hydrophobicity: The benzene ring provides a significant hydrophobic character.[3] This, combined with the lipophilic nature of the halogen atoms, indicates a likely affinity for non-polar and moderately polar aprotic solvents.

Based on these principles, we can make the following qualitative predictions:

Solvent ClassPredicted SolubilityRationale
Non-Polar Aprotic (e.g., Hexane, Toluene)Low to ModerateThe hydrophobic aromatic ring and halogens will interact favorably, but the polar amino group will limit high solubility.
Polar Aprotic (e.g., Dichloromethane, Ethyl Acetate, Acetone)Moderate to HighThese solvents offer a balance of polarity to interact with the amino group and non-polar character to solvate the aromatic ring.
Polar Protic (e.g., Methanol, Ethanol)ModerateThe ability to hydrogen bond with the amino group is a key factor, though the overall hydrophobicity of the molecule will play a limiting role.
Water Very LowThe large, hydrophobic, and halogenated aromatic structure is expected to make it sparingly soluble in water.

It is crucial to emphasize that these are predictions. For applications requiring precise concentration knowledge, such as reaction stoichiometry, crystallization, and formulation, experimental determination of solubility is non-negotiable.[1]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[8] This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute. The following protocol is a comprehensive, self-validating system for obtaining reliable and reproducible solubility data.

Essential Materials and Equipment
  • This compound (solid form)[9]

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Thermostatic orbital shaker

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol
  • Preparation of the Saturated Solution:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial. A good starting point is to add approximately 10-20 mg of the solid for every 1 mL of solvent.[8]

    • Precisely add a known volume of the chosen organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[8][10]

    • Agitate the mixture for a sufficient duration to ensure that equilibrium is reached. A typical equilibration time is 24 to 48 hours.[10][11] For some compounds, longer periods may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has plateaued, signifying that equilibrium has been achieved.

  • Phase Separation and Sample Collection:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.[8] This step is critical to remove any undissolved micro-particulates that would otherwise lead to an overestimation of solubility.

  • Sample Analysis (Quantification by HPLC):

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.[12][13]

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.[12]

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.[8]

    • Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Separation cluster_analysis Quantification (HPLC) cluster_calc Calculation prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 Combine in vial equil1 Agitate in thermostatic shaker (24-48h) prep2->equil1 sampling1 Allow solid to settle equil1->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter through 0.22 µm syringe filter sampling2->sampling3 analysis2 Dilute filtered sample sampling3->analysis2 analysis1 Prepare calibration standards analysis3 Inject standards and sample into HPLC analysis1->analysis3 analysis2->analysis3 analysis4 Determine concentration from calibration curve analysis3->analysis4 calc1 Calculate original concentration (Solubility) analysis4->calc1

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating steps should be integrated into the protocol:

  • Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points (e.g., 24, 48, 72 hours) is essential to confirm that the measured concentration is stable and represents true thermodynamic equilibrium.

  • Visual Confirmation: After equilibration, there must be undissolved solid remaining in the vial.[13] Its absence would indicate that the solution is not saturated, and more solute should be added.

  • Reproducibility: The entire experiment should be performed in triplicate to assess the reproducibility of the results and calculate standard deviation.[10]

  • Calibration Curve Quality: The calibration curve used for HPLC quantification should have a high coefficient of determination (R² > 0.99) to ensure accuracy.

Conclusion

While a definitive, pre-existing table of solubility data for this compound remains elusive, this guide provides a comprehensive framework for both predicting and, more importantly, experimentally determining this critical parameter. By understanding the physicochemical drivers of solubility and meticulously applying the detailed shake-flask protocol, researchers can generate the high-quality, reliable data necessary to advance their work in drug discovery and chemical synthesis. The methodologies outlined herein are robust, grounded in established principles, and designed to produce trustworthy results, empowering scientists to navigate the solubility landscape of this and other novel chemical entities with confidence.

References

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive framework for the theoretical and computational characterization of 2-Bromo-3,4,5-trifluoroaniline, a halogenated aromatic amine with potential applications in medicinal chemistry and materials science. Given the limited availability of experimental data for this specific molecule, this document outlines a robust in-silico approach, leveraging established computational methodologies to predict its structural, spectroscopic, and electronic properties. The protocols and analyses presented herein are designed to provide a foundational understanding of this compound and to guide future experimental work.

The unique substitution pattern of this compound, featuring both bromine and multiple fluorine atoms, is expected to significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and intermolecular interactions.[1][2] These characteristics are of paramount importance in drug design and the development of novel functional materials.[3] Computational chemistry offers a powerful and cost-effective means to explore these properties before undertaking extensive laboratory synthesis and analysis.[4][5]

Part 1: Molecular Structure and Optimization

The initial and most critical step in any computational study is the accurate determination of the molecule's three-dimensional structure. This is achieved through geometry optimization, a process that seeks to find the lowest energy conformation of the molecule.

Rationale for Computational Approach

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[6] The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, has a long and successful track record for predicting the geometries and vibrational frequencies of a wide range of organic compounds, including halogenated systems.[5][7][8]

The choice of basis set is equally crucial. A Pople-style basis set, such as 6-311++G(d,p), is well-suited for this system. This basis set provides a good description of the electron distribution around the atoms, including polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules and diffuse functions (++) to accurately model lone pairs and anions.[7][8][9]

Experimental Protocol: Geometry Optimization
  • Input Structure Generation: A 2D sketch of this compound is created using a molecular editor and converted to a 3D structure.

  • Computational Method Selection: The geometry optimization is performed using the Gaussian suite of programs (or a similar quantum chemistry package). The following keywords are specified in the input file:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Opt requests a geometry optimization.

    • Freq calculates vibrational frequencies at the optimized geometry to confirm it is a true minimum (i.e., no imaginary frequencies).

  • Execution and Analysis: The calculation is run, and the output file is analyzed to confirm convergence and the absence of imaginary frequencies. The optimized Cartesian coordinates define the most stable conformation of the molecule.

Predicted Molecular Geometry

The optimized structure of this compound is expected to exhibit a planar aromatic ring. The bond lengths and angles will be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the fluorine and bromine atoms will likely lead to a slight shortening of the adjacent C-C bonds in the ring. The C-N bond length and the pyramidalization at the nitrogen atom of the aniline group are also key parameters to analyze.

Part 2: Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these spectra with a high degree of accuracy, aiding in the interpretation of experimental data.

Theoretical Background

The vibrational frequencies calculated using DFT are typically harmonic frequencies, which are systematically higher than the experimentally observed anharmonic frequencies. To account for this, a scaling factor is often applied to the calculated frequencies. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of approximately 0.96-0.98 is generally appropriate for vibrational frequencies.[7]

Workflow for Vibrational Analysis

Caption: Workflow for theoretical vibrational analysis.

Predicted Vibrational Modes

Key vibrational modes for this compound will include:

Vibrational ModePredicted Wavenumber Range (cm⁻¹)
N-H stretching (asymmetric)3500 - 3400
N-H stretching (symmetric)3400 - 3300
Aromatic C-H stretching3100 - 3000
C=C aromatic ring stretching1600 - 1450
N-H scissoring1650 - 1590
C-F stretching1350 - 1100
C-Br stretching700 - 500

Note: These are general ranges and the precise values will be obtained from the DFT calculations.

The calculated IR and Raman intensities will further aid in the assignment of the vibrational modes.

Part 3: Electronic Properties and Reactivity

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), provide valuable insights into its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[10] The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron.[10][11] The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity; a smaller gap generally indicates higher reactivity.[9][11]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.[5]

  • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these are expected to be located around the nitrogen atom and the fluorine atoms due to their high electronegativity.

  • Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amine group and the aromatic ring.

Data Presentation: Predicted Electronic Properties
ParameterPredicted Value (eV)Significance
HOMO EnergyCalculated ValueElectron-donating ability
LUMO EnergyCalculated ValueElectron-accepting ability
HOMO-LUMO Gap (ΔE)Calculated ValueChemical reactivity and kinetic stability[9]
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Electronegativity (χ)(I + A) / 2Power to attract electrons
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons

Visualization of Electronic Properties

G cluster_0 Frontier Molecular Orbitals cluster_1 Molecular Electrostatic Potential a0 HOMO a1 LUMO b0 Electron-Rich Regions (e.g., N, F atoms) b1 Electron-Poor Regions (e.g., H atoms)

Caption: Conceptual diagram of electronic property visualization.

Part 4: NMR Spectroscopy Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

Computational Protocol for NMR Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts.[12] The calculations are typically performed at the same level of theory used for geometry optimization (B3LYP/6-311++G(d,p)). The calculated isotropic shielding values are then referenced to a standard compound (e.g., tetramethylsilane for ¹H and ¹³C) to obtain the chemical shifts.

Predicted NMR Spectra
  • ¹H NMR: A single aromatic proton signal is expected, likely in the downfield region due to the electron-withdrawing effects of the halogens. The amine protons will appear as a broad singlet.

  • ¹³C NMR: Six distinct signals for the aromatic carbons are anticipated. The chemical shifts will be significantly influenced by the attached halogen atoms. Carbons bonded to fluorine will show characteristic C-F coupling.

  • ¹⁹F NMR: Three distinct signals for the fluorine atoms are expected, with their chemical shifts and coupling patterns providing valuable structural information.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for the detailed characterization of this compound. The proposed in-silico studies will provide valuable predictions of its geometry, vibrational spectra, electronic properties, and NMR spectra. These theoretical data will serve as a crucial foundation for guiding future experimental synthesis and analysis of this promising molecule. The insights gained from these computational studies will be invaluable for researchers in drug discovery and materials science, enabling a more rational design of novel compounds with tailored properties.

References

safety and handling of 2-Bromo-3,4,5-trifluoroaniline in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Laboratory Handling of 2-Bromo-3,4,5-trifluoroaniline

Authored by: A Senior Application Scientist

Foreword: this compound is a halogenated aromatic amine, a class of compounds pivotal as building blocks in the synthesis of novel pharmaceuticals and agrochemicals. Its trifluorinated benzene ring and reactive amine group make it a versatile intermediate. However, these same structural features necessitate a rigorous and informed approach to its handling. This guide synthesizes critical safety data, field-proven protocols, and risk mitigation strategies to ensure the well-being of researchers and the integrity of their work. The information herein is grounded in established safety principles for aromatic amines and halogenated compounds, providing a self-validating framework for laboratory operations.

Hazard Identification and Physicochemical Profile

Understanding the intrinsic properties of a chemical is the foundation of a robust safety plan. While specific toxicological data for this compound is not extensively published, data from structurally analogous compounds and the broader class of halogenated anilines provide a strong basis for hazard assessment. Aromatic amines, as a class, are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1]

The primary hazards associated with compounds of this nature include acute toxicity upon ingestion, inhalation, or skin contact, as well as severe irritation to the skin, eyes, and respiratory system.[2][3][4][5]

Table 1: Physicochemical and Hazard Data

PropertyValue / ClassificationSource(s)
IUPAC Name This compound[6]
CAS Number 1000577-24-1[6]
Molecular Formula C₆H₃BrF₃N[7]
Molecular Weight 225.99 g/mol [6]
Appearance Solid[6]
GHS Hazard Statements Likely H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation)[2][3][5][8]
GHS Precautionary Codes P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501[2][4][5][9]

Note: GHS classifications are extrapolated from closely related analogs like 2-bromo-3-fluoro-5-(trifluoromethyl)aniline and 2-bromo-4-(trifluoromethyl)aniline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

The Core of Safety: A Proactive Risk Assessment

A dynamic risk assessment is not a bureaucratic hurdle; it is a critical scientific process that precedes any experimental work. It involves identifying the hazards, evaluating the likelihood and severity of potential exposure, and implementing robust control measures.

RiskAssessmentWorkflow A Step 1: Identify Hazards (Review SDS, Literature for This compound) B Step 2: Evaluate Risks (Assess quantity, frequency of use, and experimental procedures) A->B Analyze Properties C Step 3: Implement Controls (Engineering, Administrative, PPE) B->C Mitigate Identified Risks D Step 4: Develop Protocols (Define SOPs for handling, storage, waste, and emergencies) C->D Formalize Procedures E Step 5: Conduct Experiment D->E Proceed with Caution F Step 6: Review & Update (Assess effectiveness of controls and update protocol as needed) E->F Post-Experiment Evaluation F->A Continuous Improvement

Caption: A cyclic workflow for laboratory risk assessment.

Hierarchy of Controls: From Engineering to PPE

Effective containment of this compound relies on a multi-layered safety approach known as the hierarchy of controls.

Engineering Controls (First Line of Defense)

These are physical changes to the workspace that isolate personnel from the hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[10] This is non-negotiable. The sash should be kept as low as possible.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][11]

Administrative Controls (Procedural Safeguards)

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: Clearly label a specific area within the fume hood for handling this compound.

  • Restricted Access: Only trained and authorized personnel should be permitted to handle this chemical.[12]

  • Quantity Minimization: Purchase and use the smallest quantity of the chemical necessary for the experiment.[13]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][11] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][14]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is essential but should never be the sole means of protection.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] A full-face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Aromatic amines can often penetrate standard nitrile gloves.[1][13] It is highly recommended to use gloves with greater chemical resistance, such as butyl or Viton®. If using nitrile, double-gloving is a prudent measure, with immediate replacement of the outer glove upon any suspected contact.[13]

    • Lab Coat: A fully buttoned, long-sleeved lab coat is required.

    • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[11]

Standard Operating Protocols

Adherence to validated protocols is the cornerstone of reproducible science and laboratory safety.

Protocol 1: Weighing and Transfer of Solid this compound
  • Preparation: Don all required PPE (safety goggles, lab coat, appropriate gloves). Ensure the fume hood is operational.

  • Designate Area: Place a disposable absorbent liner on the surface of the fume hood.

  • Tare Container: Place a tared, sealable receiving vessel on the analytical balance inside the fume hood.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the receiving vessel. Avoid generating dust.[2]

  • Seal and Clean: Securely close both the stock and receiving containers immediately. Carefully wipe the spatula and any affected surfaces with a solvent-dampened cloth (e.g., ethanol or acetone), treating the cloth as hazardous waste.

  • Final Weighing: Record the final weight.

  • Disposal: Dispose of the liner and any contaminated wipes in the designated halogenated solid waste container.[10]

Protocol 2: Storage
  • Container: Store in the original, tightly sealed container.[2][13]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[4][13]

  • Compatibility: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][13]

  • Inventory: Maintain an accurate inventory to track usage and quantity on hand.

Emergency Response: Preparedness and Action

A swift and correct response to an emergency can significantly mitigate harm.

Exposure Procedures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4][15]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Spill Management

The response to a spill depends on its scale. For any large or unmanageable spill, evacuate the area and contact the institution's Environmental Health & Safety (EH&S) department immediately.

SpillResponse cluster_decide A Spill Occurs B Assess Situation (Size, Location, Hazards) A->B C Is spill large, uncontained, or are you untrained? B->C D YES E NO F Evacuate Area Alert Colleagues Call EH&S / Emergency Services C->F YES G Small, Contained Spill C->G NO L Report Incident to Supervisor F->L H Don Appropriate PPE (Double gloves, goggles, respirator if needed) G->H I Contain & Absorb (Use inert absorbent like vermiculite) H->I J Collect & Dispose (Scoop into sealed waste container. Label as halogenated waste.) I->J K Decontaminate Area (Wipe with appropriate solvent) J->K K->L

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[10]

  • Segregation: Never mix halogenated waste with non-halogenated waste.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Collection: Collect all contaminated materials, including disposable labware, gloves, absorbent pads, and solvent rinsates, in a designated, sealed, and properly labeled halogenated waste container.

  • Disposal: Follow all institutional and local regulations for hazardous waste disposal.

References

Harnessing the Potential of 2-Bromo-3,4,5-trifluoroaniline: A Technical Guide for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing pharmacokinetic and pharmacodynamic properties. This guide delves into the untapped potential of 2-Bromo-3,4,5-trifluoroaniline, a highly functionalized building block poised for significant applications in medicinal chemistry. While direct applications of this specific molecule are emerging, its unique electronic and structural features, by analogy to closely related compounds, suggest immense value in the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors. This document serves as a technical primer, offering insights into its synthesis, reactivity, and potent applications, supported by established protocols and mechanistic understanding.

The Strategic Value of Polyfluorinated Anilines in Drug Discovery

The introduction of fluorine into drug candidates can profoundly influence a molecule's biological profile.[1] Polyfluorinated aromatic systems, such as the trifluoroaniline core, offer a suite of advantages:

  • Metabolic Stability: The high strength of the C-F bond renders the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the drug's half-life.

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine atoms significantly lowers the pKa of the aniline nitrogen. This can reduce off-target toxicity associated with the aniline substructure and fine-tune interactions with biological targets.[2]

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein residues in the target's active site, thereby increasing binding affinity and potency.

  • Improved Membrane Permeability: Strategic fluorination can enhance the lipophilicity of a molecule, which may improve its ability to cross cellular membranes and reach its site of action.

The specific 3,4,5-trifluoro substitution pattern of the title compound presents a unique electronic environment, where the cumulative inductive effects of the three adjacent fluorine atoms create a highly electron-deficient aromatic ring, influencing the reactivity of both the aniline and the bromo functionalities.

Proposed Synthetic Route to this compound

While not widely commercialized, a plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of related polyhalogenated anilines.[3][4] A common strategy involves the protection of the amine, followed by electrophilic aromatic substitution and subsequent deprotection.

G cluster_0 Proposed Synthesis of this compound 3,4,5-Trifluoroaniline 3,4,5-Trifluoroaniline Protected_Aniline Protected_Aniline 3,4,5-Trifluoroaniline->Protected_Aniline 1. Protection (e.g., Ac₂O) Brominated_Intermediate Brominated_Intermediate Protected_Aniline->Brominated_Intermediate 2. Bromination (e.g., NBS or Br₂/AcOH) Target_Molecule This compound Brominated_Intermediate->Target_Molecule 3. Deprotection (e.g., acid/base hydrolysis)

Caption: A proposed multi-step synthesis of this compound.

Core Applications in Medicinal Chemistry: A Synthetic Toolkit

This compound is a trifunctional building block, offering at least three distinct points for chemical modification: the nucleophilic amino group, the bromine-bearing carbon for cross-coupling, and the electron-deficient aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug molecules.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, a common motif in kinase inhibitors. The electron-deficient nature of the trifluorinated ring makes oxidative addition of the C-Br bond to the palladium catalyst generally efficient. However, the choice of ligand is critical to facilitate the subsequent steps of the catalytic cycle with electron-poor substrates.[5][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for ortho-bromoanilines and polyfluorinated aryl bromides.[6][8]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.5 equiv.), a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃ with a biarylphosphine ligand like SPhos or XPhos, 1-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water (10:1) or 2-MeTHF) via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

G Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd(0)L2->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)-Ar'L₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation->Pd(0)L2 Reductive Elimination RedElim Ar-Ar' Transmetalation->RedElim

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a cornerstone for synthesizing arylamines, another prevalent structure in pharmaceuticals.[9] This reaction allows for the coupling of the bromoaniline with a wide range of primary and secondary amines. Given the electron-deficient nature of the substrate, ligands such as Josiphos or biaryl phosphines are often required to achieve high yields.[10]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%) in a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

G Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd(0)L2->OxAdd Oxidative Addition (Ar-Br) Amine_Coord [Ar-Pd(II)(Br)(NHR'R'')]L₂ OxAdd->Amine_Coord Amine Coordination Amido_Complex Ar-Pd(II)(NR'R'')L₂ Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination RedElim Ar-NR'R'' Amido_Complex->RedElim

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Amide Bond Formation

The aniline moiety of this compound can act as a nucleophile in amide bond formation reactions. However, its nucleophilicity is significantly attenuated by the three electron-withdrawing fluorine atoms. Consequently, standard amide coupling conditions may result in low yields.[11] More potent coupling reagents or alternative strategies are often necessary.

Experimental Protocol: Amide Coupling with an Electron-Deficient Aniline

This protocol utilizes HATU, a highly effective coupling reagent for challenging substrates.[12]

  • Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂. Add a coupling reagent such as HATU (1.1 equiv.) and a non-nucleophilic base like DIPEA (2.0 equiv.). Stir at room temperature for 15-30 minutes to form the active ester.

  • Aniline Addition: Add a solution of this compound (1.2 equiv.) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

G Carboxylic_Acid R-COOH Active_Ester Activated Intermediate (e.g., O-Acyl-isourea) Carboxylic_Acid->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt) Coupling_Reagent->Active_Ester Amide R-CO-NH-Ar Active_Ester->Amide Aniline Ar-NH₂ (this compound) Aniline->Amide

Caption: General mechanism for amide bond formation using a coupling reagent.

Case Study: Application in the Design of Kinase Inhibitors

The aniline scaffold is a well-established "hinge-binding" motif in a multitude of approved kinase inhibitors. The NH group of the aniline typically forms a critical hydrogen bond with the backbone of the kinase hinge region. The substituents on the aniline ring then project into other regions of the ATP-binding pocket, dictating the inhibitor's potency and selectivity.

Structure-Activity Relationship (SAR) Insights from Analogs

While direct SAR data for this compound is scarce, invaluable insights can be gleaned from structurally similar bromo-(trifluoromethyl)aniline isomers used in the synthesis of potent kinase inhibitors like Ponatinib and Nilotinib.

Kinase TargetPonatinib IC₅₀ (nM) (from 3-bromo-5-(trifluoromethyl)aniline)Nilotinib IC₅₀ (nM) (from 2-bromo-5-(trifluoromethyl)aniline)
BCR-ABL 0.3720
BCR-ABL T315I 2.0>3000
VEGFR2 1.5-
FGFR1 2.2-
SRC 5.4-

Data sourced from publicly available information and compiled for illustrative purposes.

This data powerfully demonstrates that the specific substitution pattern on the bromo-aniline ring has a profound impact on both potency and the spectrum of kinases inhibited. Ponatinib's ability to inhibit the T315I "gatekeeper" mutation, a common source of resistance to other inhibitors like Nilotinib, highlights the critical role of the aniline substitution in overcoming clinical challenges. The unique electronic and steric profile of this compound offers a novel substitution pattern for medicinal chemists to explore in the design of inhibitors with new selectivity profiles or the ability to overcome resistance.

Proposed Drug Scaffolds

This compound can be readily incorporated into known kinase inhibitor scaffolds, such as the 4-anilinoquinazoline or 4-anilinopyrimidine cores, through nucleophilic aromatic substitution of a 4-chloro-substituted heterocycle.

G cluster_1 Incorporation into a Kinase Inhibitor Scaffold Chloroquinazoline 4-Chloroquinazoline SNAr Nucleophilic Aromatic Substitution (SNAr) Chloroquinazoline->SNAr Trifluoroaniline This compound Trifluoroaniline->SNAr Anilinoquinazoline 4-(2-Bromo-3,4,5-trifluoroanilino)quinazoline SNAr->Anilinoquinazoline Suzuki Suzuki Coupling Anilinoquinazoline->Suzuki Final_Inhibitor Diversified Kinase Inhibitor Candidate Suzuki->Final_Inhibitor

Caption: Workflow for synthesizing kinase inhibitors from this compound.

Conclusion and Future Outlook

This compound represents a high-potential, yet underexplored, building block for medicinal chemistry. Its trifunctional nature allows for a multitude of synthetic transformations, including robust palladium-catalyzed cross-coupling reactions and amide bond formations. The dense fluorine substitution provides a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. By drawing analogies from clinically successful drugs built from similar scaffolds, it is evident that this compound is a prime candidate for the discovery and development of novel therapeutics, particularly for kinase inhibitors designed to exhibit unique selectivity profiles or overcome drug resistance. Further exploration of this versatile intermediate is highly warranted and promises to yield exciting advances in the field of drug discovery.

References

Methodological & Application

Application Notes & Protocols: Suzuki Coupling Reactions Using 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Complexity with Fluorinated Anilines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable for the construction of biaryl and substituted aromatic structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]

This guide focuses on a particularly valuable yet challenging substrate: 2-Bromo-3,4,5-trifluoroaniline . The resulting products, 3',4',5'-trifluoro-2-aminobiphenyl derivatives, are highly sought-after intermediates in drug discovery.[6][7][8] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[9]

However, the unique electronic and structural features of this compound present distinct challenges. The three electron-withdrawing fluorine atoms render the aryl bromide highly electron-deficient, which influences its reactivity. Furthermore, the presence of an unprotected aniline group ortho to the reaction center can interact with the palladium catalyst, potentially leading to catalyst inhibition or alternative reaction pathways.[5][10]

These application notes provide a comprehensive framework for navigating these challenges. We will dissect the mechanistic nuances, detail optimized protocols, and offer field-proven troubleshooting advice to empower researchers to successfully employ this versatile building block in their synthetic endeavors.

Reaction Principle and Mechanistic Considerations

The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle involving a palladium(0) species. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is broadly accepted to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][11]

  • Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The strong electron-withdrawing nature of the three fluorine atoms accelerates this step by lowering the electron density of the aromatic ring.[11]

  • Transmetalation : In this crucial step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process requires activation by a base, which converts the boronic acid into a more nucleophilic borate species (-B(OH)₃⁻), thereby facilitating the transfer.[11][12][13] The choice of base is critical to ensure this step is efficient and outcompetes potential side reactions.[12]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][11]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product ArBr 2-Bromo-3,4,5- trifluoroaniline (Ar-Br) ArBr->OA_Complex ArBOH Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) ArBOH->Base Borate [Ar'-B(OH)₃]⁻ Base->Borate Activation Borate->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A key consideration for this specific substrate is the potential for the ortho-amino group to coordinate to the palladium center. This can sometimes sequester the catalyst, slowing the reaction.[10][14] The use of bulky ligands on the palladium catalyst can mitigate this effect by sterically hindering such coordination, thereby favoring the desired catalytic turnover.

Optimizing Key Experimental Parameters

Success with challenging substrates like this compound hinges on the careful selection and optimization of several key parameters. The rationale behind these choices is detailed below.

Palladium Catalyst and Ligand System

The combination of the palladium source (precatalyst) and the phosphine ligand is the most critical factor for success.

  • Palladium Precatalysts : Common choices include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] These are not the active catalysts but are converted in situ to the active Pd(0) species. Pre-formed complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) can also be effective.[14]

  • Ligand Selection : For electron-deficient and sterically demanding substrates, standard ligands like triphenylphosphine (PPh₃) are often insufficient. The use of bulky, electron-rich biaryl monophosphine ligands, often referred to as Buchwald ligands , is highly recommended.[1][15] These ligands promote both the oxidative addition and the crucial reductive elimination steps.[16] For unprotected ortho-anilines, specialized palladacycle precatalysts have demonstrated superior performance.[5][10]

ParameterRecommended ChoicesRationale
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, CataCXium A Pd G3Readily available and effective with appropriate ligands. G3 palladacycles are excellent for ortho-anilines.[10]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that stabilize the Pd center and facilitate difficult reductive elimination.[1][16]
Base and Solvent Selection

The base and solvent work in concert to facilitate the vital transmetalation step.

  • Base : The primary role of the base is to activate the boronic acid.[12][13] For challenging couplings, stronger inorganic bases are generally more effective than weaker ones. While sodium carbonate (Na₂CO₃) may suffice in simple cases, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide significantly better results by more effectively promoting the formation of the reactive borate species.[1][17]

  • Solvent : Aprotic polar solvents are the standard.[1] Toluene, 1,4-dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are excellent choices.[1][5] While the reaction is generally run under anhydrous conditions to prevent competitive protodeboronation of the boronic acid, the addition of a small amount of water (e.g., in a 10:1 solvent:water ratio) can sometimes be beneficial to aid in dissolving the inorganic base.[1][14]

ParameterRecommended ChoicesRationale
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that effectively facilitate transmetalation without causing unwanted side reactions.[1]
Solvent 1,4-Dioxane, Toluene, 2-MeTHF (often with 5-10% H₂O)Aprotic solvents that provide good solubility for reagents. 2-MeTHF is a greener and often highly effective alternative.[5]

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be required for specific boronic acid partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical setup for a small-scale (0.5 mmol) reaction.

Materials:

  • This compound (1.0 equiv, 0.5 mmol, 115 mg)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%, 2.2 mg)

  • Ligand (e.g., SPhos, 4 mol%, 8.2 mg)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv, 212-318 mg)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, 5 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium precatalyst, ligand, and base.[1][14]

  • Inert Atmosphere : Seal the flask with a rubber septum, then evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[14]

  • Solvent Addition : Add the degassed solvent via syringe through the septum.[14]

  • Reaction : Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[18]

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or GC-MS until the starting bromide is consumed (typically 4–24 hours).[1]

  • Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and quench with water (20 mL).

  • Extraction : Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]

  • Purification : Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3',4',5'-trifluoro-2-aminobiphenyl product.[18]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvent B->C D 4. Heat with Stirring (80-110 °C) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Cool & Quench with Water E->F Reaction Complete G 7. Extract with Organic Solvent F->G H 8. Dry & Concentrate G->H I 9. Purify by Chromatography H->I Product Pure Product I->Product

References

Application Notes and Protocol for the Buchwald-Hartwig Amination of 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Electron-Deficient Arylamines

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5][6] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for researchers and drug development professionals.[1][7]

This application note provides a detailed protocol and in-depth scientific rationale for the Buchwald-Hartwig amination of 2-Bromo-3,4,5-trifluoroaniline, an electron-deficient and sterically demanding substrate. The presence of multiple fluorine atoms significantly influences the electronic properties of the aromatic ring, making the oxidative addition step of the catalytic cycle a key challenge.[8][9] This guide will delve into the critical parameters, from the selection of the catalyst system to the nuances of the reaction setup, to ensure a successful and reproducible synthesis.

The Catalytic Heart of the Reaction: The Buchwald-Hartwig Amination Cycle

The generally accepted mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by a Pd(0) species.[1][10][11] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (this compound) to form a Pd(II) complex.[11][12]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][13]

  • Reductive Elimination: The desired C-N bond is formed, yielding the arylamine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4][11]

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent, as well as the electronic and steric nature of the substrates.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX + Ar-X ArX This compound (Ar-X) ArX->Pd0 Amine Amine (R₂NH) Amine->PdII_ArX Base Base Base->PdII_ArX Product Product (Ar-NR₂) HX_Base [H-Base]⁺X⁻ OA Oxidative Addition RE Reductive Elimination Deprot Amine Coordination & Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) PdII_ArX->PdII_Amido + R₂NH - HX PdII_Amido->Pd0 - Product PdII_Amido->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a generalized guideline and may require optimization for specific amine coupling partners. The reaction is sensitive to air and moisture, and thus should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[14]

Materials and Reagents
ReagentGradeSupplier RecommendationNotes
This compound≥98%Commercial SourceSubstrate.
Amine (Primary or Secondary)≥98%Commercial SourceCoupling partner. Ensure it is dry.
Palladium Precursor (e.g., Pd₂(dba)₃)Catalyst GradeCommercial SourceTris(dibenzylideneacetone)dipalladium(0) is a common, air-stable Pd(0) source.[7]
Phosphine Ligand (e.g., XPhos)Ligand GradeCommercial SourceBulky, electron-rich biaryl phosphine ligands like XPhos are often effective for coupling electron-deficient aryl halides.[15] Other ligands to consider are RuPhos or BrettPhos.[16][17]
Base (e.g., NaOtBu)≥97%Commercial SourceSodium tert-butoxide is a strong, non-nucleophilic base commonly used. Other bases like K₃PO₄ or Cs₂CO₃ can be screened.[11]
Anhydrous Solvent (e.g., Toluene)Anhydrous, ≥99.8%Commercial SourceToluene is a common solvent for these reactions.[15][18] Dioxane or THF can also be used.[18] Ensure the solvent is thoroughly deoxygenated.
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium precursor (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (1.5-2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., toluene) via syringe.

  • Catalyst Pre-formation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[14][15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[14]

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Add Pd precursor, ligand, and base to a dry flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar or N₂ (3x). setup->inert solvent Add Anhydrous Solvent inert->solvent preform Catalyst Pre-formation: - Stir at room temperature for 10-15 min. solvent->preform reagents Add Substrates: - this compound - Amine preform->reagents react Heat Reaction: - 80-110 °C with vigorous stirring. reagents->react monitor Monitor Progress: - TLC, GC-MS, or LC-MS react->monitor monitor->react Incomplete workup Reaction Work-up: - Cool, dilute, and wash. monitor->workup Reaction Complete purify Purification: - Dry, concentrate, and perform column chromatography. workup->purify end End purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Causality Behind Experimental Choices: A Deeper Dive

  • Choice of Catalyst System: The coupling of electron-deficient aryl halides like this compound can be challenging. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are recommended as they have been shown to facilitate the oxidative addition and reductive elimination steps for such substrates.[15][16][17] The use of pre-catalysts can also lead to more reproducible results.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine without competing in side reactions. However, for base-sensitive substrates, weaker bases like potassium phosphate or cesium carbonate should be considered, although this may require higher reaction temperatures or longer reaction times.[11]

  • Solvent Considerations: Aprotic solvents such as toluene, dioxane, and THF are standard for Buchwald-Hartwig aminations.[15][18] The choice of solvent can impact the solubility of the reagents and the base, thereby influencing the reaction rate. It is imperative to use anhydrous and deoxygenated solvents to prevent catalyst deactivation and unwanted side reactions.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base.1. Use a fresh palladium source or a pre-catalyst. Ensure inert atmosphere and anhydrous conditions. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[15] 3. Switch to a stronger base like NaOtBu or LHMDS.
Dehalogenation of the Aryl Halide Competing hydrodehalogenation side reaction.This can be influenced by the ligand and base combination. Screening different conditions may be necessary. In some cases, a change in solvent can mitigate this side reaction.
Diarylation of Primary Amines High catalyst loading or prolonged reaction time.Reduce catalyst loading and monitor the reaction closely to stop it upon completion of the monoarylation.[15]

Conclusion

The Buchwald-Hartwig amination of this compound provides a reliable route to novel fluorinated arylamines, which are of significant interest in medicinal chemistry and materials science. By carefully selecting the catalyst system, base, and solvent, and by adhering to stringent anhydrous and anaerobic conditions, researchers can achieve high yields of the desired products. The protocol and insights provided in this application note serve as a comprehensive guide for the successful execution of this important transformation.

References

Synthesis of Novel Polyfluorinated Heterocycles from 2-Bromo-3,4,5-trifluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polyfluorinated Heterocycles in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount strategy for modulating molecular properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences. When integrated into heterocyclic frameworks, these effects are amplified, leading to the generation of novel chemical entities with enhanced biological activity and material properties.

2-Bromo-3,4,5-trifluoroaniline is a versatile and highly functionalized building block, primed for the synthesis of a diverse array of polyfluorinated heterocyclic systems. The presence of a bromine atom at the 2-position provides a reactive handle for various cross-coupling and cyclization reactions, while the trifluorinated benzene ring imparts the desirable properties of fluorine. This guide provides detailed application notes and protocols for the synthesis of novel polyfluorinated benzimidazoles and quinazolinones from this valuable starting material, offering researchers and drug development professionals a practical roadmap for accessing these important molecular architectures.

Part 1: Synthesis of Novel 4,5,6-Trifluorobenzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of a trifluoro-substitution pattern on the benzene ring can lead to compounds with novel biological activities. Herein, we describe a robust, two-step protocol for the synthesis of 4,5,6-trifluorobenzimidazoles from this compound.

Reaction Principle: A Palladium-Catalyzed Amination Followed by Cyclization

The synthetic strategy hinges on an initial Buchwald-Hartwig amination to introduce a second nitrogen atom, followed by an acid-catalyzed intramolecular cyclization to construct the imidazole ring. This approach offers a modular and efficient route to a variety of substituted benzimidazoles.

Workflow for the Synthesis of 4,5,6-Trifluorobenzimidazoles

start This compound step1 Buchwald-Hartwig Amination (Pd-catalyzed C-N coupling) start->step1 Primary Amine, Pd Catalyst, Ligand, Base intermediate N-Aryl-3,4,5-trifluoro-1,2-diamine Intermediate step1->intermediate step2 Acid-Catalyzed Cyclization (e.g., with an aldehyde or carboxylic acid) intermediate->step2 Aldehyde or Carboxylic Acid, Acid Catalyst product Substituted 4,5,6-Trifluorobenzimidazole step2->product

Caption: General workflow for the synthesis of 4,5,6-trifluorobenzimidazoles.

Detailed Experimental Protocol: Synthesis of 2-Aryl-4,5,6-trifluorobenzimidazoles

This protocol details the synthesis of a representative 2-aryl-4,5,6-trifluorobenzimidazole.

Step 1: Synthesis of N-Aryl-3,4,5-trifluoro-1,2-diamine

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound225.991.0226 mg
Primary Arylamine-1.2-
Pd₂(dba)₃915.720.0218.3 mg
Xantphos578.680.0423.1 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Anhydrous Toluene--5 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (226 mg, 1.0 mmol) and the primary arylamine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® and wash the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-3,4,5-trifluoro-1,2-diamine.

Step 2: Cyclization to form 2-Aryl-4,5,6-trifluorobenzimidazole

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N-Aryl-3,4,5-trifluoro-1,2-diamine-1.0-
Aromatic Aldehyde-1.1-
p-Toluenesulfonic acid (PTSA)172.200.117.2 mg
Anhydrous Toluene--5 mL

Procedure:

  • To a round-bottom flask, add the N-aryl-3,4,5-trifluoro-1,2-diamine (1.0 mmol), the aromatic aldehyde (1.1 mmol), and p-toluenesulfonic acid (17.2 mg, 0.1 mmol).

  • Add anhydrous toluene (5 mL).

  • Fit the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-aryl-4,5,6-trifluorobenzimidazole.

Part 2: Synthesis of Novel 5,6,7-Trifluoroquinazolin-4(3H)-ones

Quinazolinones are another class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The following protocol describes a direct and efficient method for the synthesis of 5,6,7-trifluoroquinazolin-4(3H)-ones from this compound.

Reaction Principle: A Palladium-Catalyzed Carbonylative Cyclization

This synthesis proceeds via a palladium-catalyzed carbonylative cyclization of this compound with an amide. This one-pot reaction forms two new bonds and the quinazolinone core in a single step.

Workflow for the Synthesis of 5,6,7-Trifluoroquinazolin-4(3H)-ones

start This compound step1 Palladium-Catalyzed Carbonylative Cyclization start->step1 Amide, CO source (e.g., Mo(CO)₆), Pd Catalyst, Ligand, Base product Substituted 5,6,7-Trifluoroquinazolin-4(3H)-one step1->product

Caption: General workflow for the synthesis of 5,6,7-trifluoroquinazolin-4(3H)-ones.

Detailed Experimental Protocol: Synthesis of 2-Substituted-5,6,7-trifluoroquinazolin-4(3H)-ones

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound225.991.0226 mg
Primary Amide-1.5-
Pd(OAc)₂224.490.0511.2 mg
Xantphos578.680.157.9 mg
Molybdenum hexacarbonyl (Mo(CO)₆)264.000.6158.4 mg
Cesium carbonate (Cs₂CO₃)325.822.0651.6 mg
Anhydrous 1,4-Dioxane--5 mL

Procedure:

  • In a glovebox, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), Xantphos (57.9 mg, 0.1 mmol), and cesium carbonate (651.6 mg, 2.0 mmol) to a dry pressure tube.

  • Add this compound (226 mg, 1.0 mmol), the primary amide (1.5 mmol), and molybdenum hexacarbonyl (158.4 mg, 0.6 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the pressure tube and remove it from the glovebox.

  • Heat the reaction mixture at 120 °C for 16-24 hours.

  • After cooling to room temperature, carefully vent the tube.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-substituted-5,6,7-trifluoroquinazolin-4(3H)-one.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.

pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Br)L₂] pd0->oa_complex Oxidative Addition (Ar-Br) amine_complex [Ar-Pd(II)(NH₂R')L₂]⁺Br⁻ oa_complex->amine_complex Ligand Exchange (R'-NH₂) amido_complex [Ar-Pd(II)(NHR')L₂] amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product

Application Notes & Protocols: The Strategic Utility of 2-Bromo-3,4,5-trifluoroaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to optimize molecular properties.[1][2] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4] Among the vast array of fluorinated building blocks, 2-Bromo-3,4,5-trifluoroaniline stands out as a particularly valuable synthon. Its structure combines a trifluorinated phenyl ring with two orthogonally reactive sites: a nucleophilic amino group and a bromine atom poised for a variety of metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the applications of this versatile intermediate, complete with field-proven protocols for its use in the synthesis of key pharmaceutical scaffolds.

Physicochemical Profile and Inherent Reactivity

This compound is a crystalline solid whose utility is rooted in its distinct structural features. The trifluoro substitution pattern renders the aromatic ring electron-deficient, which significantly impacts the reactivity of both the bromine and aniline functionalities.

  • The Bromo Group : The C-Br bond is activated for oxidative addition to transition metal catalysts (e.g., Palladium), a critical first step in many cross-coupling reactions. The electron-withdrawing fluorine atoms generally make this step more favorable.[5]

  • The Aniline Group : The electron-withdrawing effect of the fluorine atoms decreases the basicity (pKa) of the aniline nitrogen. This can be advantageous in preventing catalyst inhibition in certain reactions and modulates the hydrogen-bonding potential of the resulting derivatives.[4]

These electronic properties make this compound a robust and predictable building block for constructing complex molecular architectures.

PropertyValueSource
Molecular Formula C₆H₃BrF₃NPubChem
Molecular Weight 242.00 g/mol PubChem
Appearance Off-white to light brown crystalline powderCommercial Suppliers
Melting Point 65-69 °CCommercial Suppliers
Solubility Soluble in organic solvents (e.g., Dioxane, Toluene, DMF)General Knowledge

Core Application: A Scaffold for Kinase Inhibitor Synthesis

A predominant application of substituted anilines is in the development of kinase inhibitors, a critical class of therapeutics, particularly in oncology.[6][7] The aniline moiety frequently serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site.[6] this compound is an exemplary starting material for building these scaffolds, where the trifluorophenyl group can be directed into hydrophobic pockets to enhance binding affinity and selectivity.[7]

The general synthetic strategy involves using the bromine atom as a handle for introducing molecular diversity via cross-coupling, while the aniline nitrogen is typically used for forming an amide or a similar linkage to another part of the final inhibitor.

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B Add R-B(OH)₂ or R'-NH₂ C Functionalized Trifluoroaniline Intermediate B->C D Amide Coupling or Nucleophilic Substitution C->D Couple with heterocyclic acid/halide E Advanced Intermediate / Precursor D->E F Final Kinase Inhibitor Scaffold E->F Final deprotection/ modification steps

Caption: General workflow for kinase inhibitor synthesis.

Key Synthetic Transformations & Protocols

The true power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. The following sections detail the most critical of these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are ubiquitous in pharmaceuticals.[8][9] Coupling this compound with various aryl or heteroaryl boronic acids (or esters) provides direct access to highly functionalized biarylamines.

Causality Behind Protocol Choices:

  • Catalyst System : A palladium(0) source is required. Pd(PPh₃)₄ is a classic choice, while modern pre-catalysts incorporating bulky, electron-rich phosphine ligands (like XPhos or SPhos) often provide higher yields and broader substrate scope, especially for electron-deficient anilines.[8]

  • Base : A base is essential for the transmetalation step. An aqueous solution of a carbonate (e.g., K₂CO₃, Cs₂CO₃) is standard. The choice of base can be critical and may require screening.[10]

  • Solvent : A two-phase solvent system like dioxane/water or toluene/water is commonly used to dissolve both the organic-soluble aryl halide and the more polar base and boronic acid salt.[10]

G cluster_0 Catalytic Cycle A Pd⁰L₂ B Oxidative Addition A->B Ar-Br C Ar-PdII(Br)L₂ B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-PdII(Ar')L₂ D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound (1.0 eq., e.g., 242 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 eq., 182 mg, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq., 4.5 mg, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 16.4 mg, 0.04 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq., 276 mg, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask or reaction vial with stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biarylamine product.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is the premier method for coupling aryl halides with amines, enabling the synthesis of diarylamines and other complex aniline derivatives.[11][12] This reaction is indispensable for creating structures where two aromatic systems are linked by a nitrogen atom, a common motif in many pharmaceutical agents.

Causality Behind Protocol Choices:

  • Catalyst System : This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art and are often supplied as stable palladium pre-catalysts (e.g., G3-XPhos) which activate reliably.[13]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice, though others like LHMDS or Cs₂CO₃ can be used for base-sensitive substrates.[12][14]

  • Solvent : Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[13]

G cluster_0 Catalytic Cycle A Pd⁰L₂ B Oxidative Addition A->B Ar-Br C Ar-PdII(Br)L₂ B->C D Amine Coordination & Deprotonation C->D R'R''NH Base E Ar-PdII(NR'R'')L₂ D->E F Reductive Elimination E->F F->A Ar-NR'R''

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 eq., e.g., 242 mg, 1.0 mmol)

  • Morpholine (1.2 eq., 105 µL, 1.2 mmol)

  • XPhos Pd G3 (a third-generation pre-catalyst) (0.01 eq., 8.5 mg, 0.01 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq., 135 mg, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Reaction vial with stir bar

Procedure:

  • Inside a glovebox, add this compound, XPhos Pd G3, and NaOt-Bu to a reaction vial equipped with a stir bar.

  • Seal the vial, remove it from the glovebox, and add anhydrous toluene followed by morpholine via syringe.

  • Place the reaction vial in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by LC-MS. The reaction is often complete in 1-6 hours.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl morpholine product.

Safety, Handling, and Storage

As a halogenated aniline, this compound requires careful handling.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves are suitable for short-term use, but butyl or Viton gloves offer better protection for extended handling).[15]

  • Handling : Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[16][17] Avoid contact with skin and eyes.[18]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[19][20] Keep away from sources of ignition. Halogenated compounds should be stored separately from flammable solvents and alkali metals.[19][21]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container.[20]

Conclusion

This compound is a powerful and versatile building block in pharmaceutical synthesis. Its unique electronic properties, conferred by the trifluoro-substitution, enhance its reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and principles outlined in this guide demonstrate its utility in rapidly accessing complex, fluorinated aniline derivatives, which are critical intermediates for the discovery and development of next-generation therapeutics, particularly in the field of kinase inhibition. Mastery of its chemistry provides researchers with a reliable tool for introducing valuable structural motifs into their drug candidates.

References

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

2-Bromo-3,4,5-trifluoroaniline is a highly functionalized aromatic compound that serves as a valuable and versatile intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring both bromine and fluorine atoms alongside an aniline moiety, presents multiple reaction handles for synthetic diversification. The electron-deficient nature of the aromatic ring, a consequence of the strong inductive effect of the four halogen substituents, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.

This application note provides a detailed guide to understanding and performing SNAr reactions on this compound. We will delve into the mechanistic underpinnings, explore the critical reaction parameters that govern success, and provide field-tested protocols for common transformations. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively utilize this powerful synthetic tool.

Pillar 1: The SNAr Mechanism and Regioselectivity on a Polyhalogenated Ring

The classical SNAr reaction is a two-step process, fundamentally different from the SN1 and SN2 reactions encountered in aliphatic chemistry.[1]

  • Nucleophilic Attack: The reaction commences with the attack of a nucleophile on the electron-poor aromatic ring at a carbon atom bearing a suitable leaving group. This step is typically the rate-determining step of the reaction.[2] It disrupts the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][3]

  • Elimination & Aromatization: The aromaticity is then restored in a rapid subsequent step through the expulsion of the leaving group.

The presence of strong electron-withdrawing groups (EWGs) is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the first step.[2][3] In this compound, the three fluorine atoms act as powerful activating groups. A common misconception is that the leaving group ability follows the trend I > Br > Cl > F, as seen in SN2 reactions. However, in SNAr, the C-X bond is broken in the fast, non-rate-determining step. The reactivity is instead dominated by the inductive electron-withdrawing effect of the halogen, which activates the ring for the initial nucleophilic attack. Consequently, the leaving group aptitude is often the reverse: F > Cl > Br > I.[1][2]

Caption: The two-step addition-elimination SNAr pathway.

Predicting Regioselectivity

For this compound, substitution can theoretically occur at C2 (displacing Br), C3, C4, or C5 (displacing F). The actual outcome is dictated by the relative stability of the potential Meisenheimer intermediates.

  • Substitution at C4 (para- to -NH₂): Nucleophilic attack at the C4 position is highly favored. The resulting negative charge in the Meisenheimer complex is effectively stabilized by the adjacent fluorine atoms at C3 and C5, as well as the bromine at C2. This is the most common and predictable reaction pathway for SNAr on polyfluoroarenes.[4]

  • Substitution at C2 (ortho- to -NH₂): Attack at C2, displacing the bromine, is also possible. The negative charge is stabilized by the adjacent fluorine at C3 and the aniline nitrogen. However, given that fluorine is a better SNAr leaving group than bromine on a highly activated ring, this pathway is generally less favorable than substitution at C4.

  • Substitution at C3/C5: Attack at these positions is least likely due to less effective stabilization of the resulting intermediate compared to attack at C4.

Therefore, for most nucleophiles, regioselective substitution of the fluorine atom at the C4 position is the expected major product.

Caption: Regioselectivity of nucleophilic attack on the substrate.

Pillar 2: Optimizing Key Reaction Parameters

The success of an SNAr reaction hinges on the careful selection of several key parameters.

ParameterSelection & Rationale
Nucleophile A wide range of nucleophiles can be employed, including primary and secondary amines, alcohols/phenols (as alkoxides/phenoxides), and thiols (as thiolates).[4][5] The nucleophilicity of the reagent is a key driver; stronger nucleophiles generally lead to faster reactions.
Solvent Dipolar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are the standard choice.[4][6] They excel at solvating cations, leaving a more "naked" and reactive anionic nucleophile. DMSO is particularly effective for reactions involving fluoride displacement.[4] Protic solvents are generally avoided as they can hydrogen-bond to the nucleophile, reducing its reactivity.[7][8]
Base A base is essential when using neutral nucleophiles like amines, alcohols, or thiols. It serves to either deprotonate the nucleophile in situ or to neutralize the HF or HBr generated during the reaction. Inorganic bases like K₂CO₃ , Cs₂CO₃ , and K₃PO₄ are common and effective.[4] The choice of base can influence reaction rate and selectivity.
Temperature Reaction temperatures can range from ambient to >150 °C. The highly activated nature of this compound often allows for milder conditions (e.g., 60-100 °C) compared to less activated haloarenes.[9] Reaction progress should be monitored (e.g., by TLC or LC-MS) to avoid decomposition or side reactions at excessive temperatures.
Concentration Typical substrate concentrations range from 0.1 M to 1.0 M. Higher concentrations can increase the reaction rate but may also lead to solubility issues or an increased rate of side reactions.

Pillar 3: Field-Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two common and highly useful SNAr transformations.

Protocol 1: C-N Bond Formation via Amination with Morpholine

This protocol details the regioselective substitution of the C4-fluorine with morpholine, a common secondary amine nucleophile.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
This compound229.981.15 g5.01.0
Morpholine87.120.52 mL (0.52 g)6.01.2
Potassium Carbonate (K₂CO₃)138.211.38 g10.02.0
Dimethyl Sulfoxide (DMSO)-25 mL--

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.15 g, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMSO (25 mL) to the flask, followed by the dropwise addition of morpholine (0.52 mL, 6.0 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 85 °C in an oil bath and stir vigorously.

    • Causality Note: K₂CO₃ acts as the base to neutralize the HF formed, driving the reaction to completion. DMSO is an ideal solvent due to its high polarity and ability to facilitate SNAr reactions.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 30 mL) and then with a small amount of cold hexane to aid in drying.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Characterization: The expected product is 2-bromo-3,5-difluoro-4-morpholinoaniline . Confirm the structure via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: C-O Bond Formation via O-Arylation with Sodium Methoxide

This protocol describes the synthesis of an aryl ether through substitution with a potent alkoxide nucleophile.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
This compound229.981.15 g5.01.0
Sodium Methoxide (NaOMe)54.020.297 g5.51.1
N,N-Dimethylformamide (DMF)-25 mL--

Step-by-Step Methodology

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, add sodium methoxide (0.297 g, 5.5 mmol).

    • Safety Note: Sodium methoxide is hygroscopic and corrosive. Handle in a glovebox or under an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF (25 mL) to the flask and stir until the sodium methoxide is fully dissolved. Add a solution of this compound (1.15 g, 5.0 mmol) in DMF (5 mL) dropwise to the stirred mixture at room temperature.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 60 °C.

    • Causality Note: Using a pre-formed, strong nucleophile like sodium methoxide allows for lower reaction temperatures compared to protocols requiring in situ base activation.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Characterization: The expected product is 2-bromo-3,5-difluoro-4-methoxyaniline . Confirm the structure via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

References

The Untapped Potential of 2-Bromo-3,4,5-trifluoroaniline in Agrochemical Innovation: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Anilines in Modern Agrochemicals

In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a transformative approach. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity—have led to the development of numerous blockbuster pesticides. Substituted anilines, in particular, serve as pivotal building blocks for a diverse array of herbicides, fungicides, and insecticides.

This document explores the potential applications of a lesser-known yet highly promising building block: 2-Bromo-3,4,5-trifluoroaniline . While direct synthesis of a commercial agrochemical from this specific isomer is not yet widely documented in publicly available literature, its structural motifs suggest significant potential. By examining the established synthetic utility of its isomers and related fluorinated anilines, we can extrapolate and propose logical and high-value applications for this compound in the synthesis of next-generation crop protection agents. This guide is intended for researchers, synthetic chemists, and professionals in the agrochemical industry to stimulate innovation and highlight the untapped opportunities presented by this unique trifluorinated aniline.

Part 1: The Influence of Substitution Patterns on Bioactivity: Lessons from Isomeric Bromo-fluoroanilines

The precise placement of halogen atoms on an aniline ring can dramatically influence the biological activity of the resulting agrochemical. Different isomers of bromo-fluoroaniline are key starting materials for a range of commercial and developmental agrochemicals.

For instance, 2-bromo-6-fluoroaniline is a crucial intermediate in the synthesis of certain herbicides and pesticides.[1] Its ortho-bromo and ortho-fluoro substitution pattern provides a unique steric and electronic environment around the amino group, influencing its reactivity and the conformational properties of the final active ingredient. Similarly, 2-bromo-5-fluoroaniline is recognized for its role as a versatile building block in both pharmaceutical and agrochemical synthesis, contributing to the development of effective herbicides and fungicides.[2][3]

The subject of this guide, This compound , presents a distinct substitution pattern with a bromine atom ortho to the amine and a dense fluorine substitution on the remainder of the ring. This arrangement is expected to confer several advantageous properties:

  • Enhanced Lipophilicity: The trifluoro substitution will significantly increase the lipophilicity of derived molecules, potentially improving their penetration through waxy plant cuticles or insect exoskeletons.

  • Metabolic Stability: The C-F bonds are exceptionally strong and resistant to metabolic degradation by cytochrome P450 enzymes in target pests and non-target organisms, potentially leading to longer-lasting efficacy.

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atoms will decrease the basicity of the aniline nitrogen, which can be a critical factor in tuning the reactivity for subsequent synthetic transformations and influencing the binding characteristics of the final product.

  • Unique Steric Profile: The specific arrangement of the bromo and trifluoro substituents offers a unique three-dimensional shape that can be exploited for selective binding to target enzymes or receptors.

Part 2: Established Agrochemical Classes Derived from Substituted Anilines

To envision the potential of this compound, we will first examine established classes of agrochemicals that utilize substituted anilines as their core building block.

N-Phenyl-Pyrazole Insecticides

N-phenyl-pyrazole insecticides, such as fipronil, are a commercially significant class of broad-spectrum insecticides.[4][5] They function by blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. The synthesis of these compounds typically involves the condensation of a substituted phenylhydrazine with a diketone or a related synthon to form the pyrazole ring. The substituted aniline is a precursor to the required phenylhydrazine.

Picolinamide and Benzamide Fungicides and Herbicides

Picolinamide and benzamide derivatives represent a diverse group of agrochemicals with fungicidal and herbicidal activities.[6][7][8] These compounds are typically synthesized through the formation of an amide bond between a substituted aniline and a carboxylic acid (or its activated form, such as an acid chloride). The nature and position of the substituents on the aniline ring are critical for determining the biological activity and spectrum of these compounds.[9][10]

Thiazole-based Fungicides

Thiazole-containing compounds are another important class of fungicides.[11][12][13] The synthesis of these molecules can involve the reaction of a substituted aniline to form a key intermediate, which is then elaborated to construct the thiazole ring. The aniline moiety often plays a crucial role in the overall efficacy and spectrum of activity of the final fungicide.

Part 3: Proposed Synthetic Applications of this compound

Based on the established synthetic routes for the agrochemical classes discussed above, we can propose plausible and valuable applications for this compound.

Proposed Synthesis of a Novel N-(2-Bromo-3,4,5-trifluorophenyl)pyrazole Insecticide

Here, we propose a hypothetical synthetic route to a novel N-phenyl-pyrazole insecticide, leveraging the unique properties of this compound. The dense fluorination is anticipated to enhance the insecticidal potency and metabolic stability of the final compound.

Workflow Diagram:

G cluster_0 Diazotization cluster_1 Reduction cluster_2 Pyrazole Ring Formation A This compound B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 2-Bromo-3,4,5-trifluorophenylhydrazine B->C SnCl2, HCl E Hypothetical N-phenyl-pyrazole Insecticide C->E D Diketone Synthon D->E Condensation (e.g., in Ethanol, reflux)

Caption: Proposed synthesis of a novel N-phenyl-pyrazole insecticide.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-3,4,5-trifluorophenylhydrazine

  • Diazotization:

    • Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid, and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Basify the mixture with a concentrated sodium hydroxide solution to pH > 10 and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Bromo-3,4,5-trifluorophenylhydrazine. Purification can be achieved by column chromatography or recrystallization.

Step 2: Synthesis of the Hypothetical N-(2-Bromo-3,4,5-trifluorophenyl)pyrazole Insecticide

  • Condensation:

    • Dissolve the synthesized 2-Bromo-3,4,5-trifluorophenylhydrazine (1.0 eq) and a suitable diketone synthon (e.g., 1,1,1-trifluoro-2,4-pentanedione) (1.0 eq) in ethanol.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain the target N-(2-Bromo-3,4,5-trifluorophenyl)pyrazole.

Rationale for this Approach: This synthetic strategy is well-established for the synthesis of a wide range of N-phenyl-pyrazole insecticides. The highly fluorinated aniline is expected to produce a final compound with enhanced insecticidal activity due to favorable interactions with the insect GABA receptor.

Proposed Synthesis of a Novel Picolinamide Fungicide

Picolinamide fungicides are another important class of agrochemicals. The following protocol outlines a hypothetical synthesis of a novel picolinamide fungicide using this compound.

Workflow Diagram:

G cluster_0 Acid Chloride Formation cluster_1 Amide Coupling A Substituted Picolinic Acid B Picolinoyl Chloride A->B SOCl2 or (COCl)2 D Hypothetical Picolinamide Fungicide B->D C This compound C->D Base (e.g., Pyridine or Et3N) in an inert solvent (e.g., DCM)

Caption: Proposed synthesis of a novel picolinamide fungicide.

Experimental Protocol:

Step 1: Synthesis of the Picolinoyl Chloride

  • Suspend the desired substituted picolinic acid (1.0 eq) in an excess of thionyl chloride.

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours, until the solid has dissolved and gas evolution has ceased.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude picolinoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling to Synthesize the Picolinamide Fungicide

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous, inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the crude picolinoyl chloride (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the target picolinamide fungicide.

Rationale for this Approach: Amide bond formation is a robust and versatile reaction in organic synthesis. The electron-withdrawing trifluoro groups on the aniline ring may slightly deactivate the amine, but the reaction should proceed efficiently with the activated acid chloride. The resulting amide's conformation and electronic properties, influenced by the 2-bromo-3,4,5-trifluorophenyl moiety, could lead to novel and potent fungicidal activity.

Part 4: Conclusion and Future Outlook

While this compound has not yet emerged as a key building block for a named agrochemical, its unique substitution pattern offers significant, untapped potential. The dense fluorination is a desirable feature for modern pesticide design, promising enhanced efficacy, metabolic stability, and favorable physicochemical properties.

The proposed synthetic routes for novel N-phenyl-pyrazole insecticides and picolinamide fungicides presented in this guide are based on well-established and reliable chemical transformations. These examples serve to illustrate the plausible and high-potential applications of this compound.

It is our hope that this document will inspire research and development professionals to explore the utility of this and other underutilized fluorinated building blocks. The next generation of highly effective and sustainable agrochemicals may well be discovered through the creative application of such novel starting materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-3,4,5-trifluoroaniline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions for scientists and researchers working with this challenging substrate. As a trifluorinated and electron-deficient aryl bromide, this compound presents unique challenges in palladium-catalyzed C-C bond formation. This resource, grounded in established organometallic principles and field-proven insights, will help you navigate these complexities to achieve optimal reaction outcomes.

Understanding the Challenges

The Suzuki coupling of this compound is a non-trivial transformation due to a combination of electronic and steric factors. The three electron-withdrawing fluorine atoms significantly decrease the electron density of the aromatic ring. While this generally facilitates the oxidative addition of the aryl bromide to the Pd(0) center, a crucial step in the catalytic cycle, it can also impact subsequent steps and introduce side reactions.[1] Furthermore, the ortho-bromoaniline moiety can present its own set of challenges, including potential coordination of the aniline's nitrogen to the palladium catalyst, which can inhibit its activity.[2][3]

Key challenges include:

  • Catalyst Inhibition: The lone pair of electrons on the aniline nitrogen can coordinate to the palladium center, leading to catalyst deactivation.

  • Side Reactions: The electron-deficient nature of the substrate can make it susceptible to side reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen atom).[1][4]

  • Sluggish Transmetalation: The electronic properties of the trifluorinated ring can influence the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex.

  • Protodeboronation: The boronic acid coupling partner can be prone to decomposition, particularly in the presence of aqueous bases, leading to the formation of the corresponding arene as a byproduct.[1][2]

This guide will provide you with the necessary tools to address these challenges and successfully implement the Suzuki coupling of this compound in your synthetic workflows.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve it?

Answer:

Low or no conversion is a frequent issue and can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Catalyst Inactivity or Inhibition:

    • Rationale: The palladium catalyst may be inactive or inhibited by the aniline substrate. For ortho-bromoanilines, specialized catalysts are often required to overcome this.[3]

    • Solution: Switch to a more robust catalyst system. For unprotected ortho-bromoanilines, the CataCXium® A palladacycle (G3) has shown high efficacy.[1][3] Alternatively, using a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can be effective.[5]

  • Inadequate Base:

    • Rationale: The base plays a critical role in the transmetalation step. For challenging couplings, a stronger, non-nucleophilic base is often necessary.[5]

    • Solution: Screen stronger bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2][5]

  • Suboptimal Solvent:

    • Rationale: The solvent can significantly impact the solubility of reagents and the stability of the catalytic species.

    • Solution: Consider switching to solvents known to be effective for challenging Suzuki couplings. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be particularly effective for couplings of ortho-bromoanilines.[3] A mixture of an organic solvent like 1,4-dioxane with water is also a common choice.[2]

  • Insufficient Temperature:

    • Rationale: The reaction may have a high activation energy barrier that requires elevated temperatures to overcome.

    • Solution: Gradually increase the reaction temperature, typically in the range of 70-110 °C .[1][2] Monitor for potential decomposition of starting materials or products at higher temperatures.

Question 2: I am observing significant formation of byproducts, particularly the hydrodehalogenated aniline. How can I minimize this?

Answer:

Hydrodehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This occurs via a competing reaction pathway involving a palladium-hydride species.[4]

Strategies to Minimize Dehalogenation:

  • Optimize Catalyst and Ligand:

    • Rationale: The choice of catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.

    • Solution: Employ bulky, electron-rich ligands like XPhos or SPhos . These ligands can promote the reductive elimination step of the Suzuki coupling, making it more competitive with the dehalogenation pathway. Using N-heterocyclic carbene (NHC) based palladium complexes can also be beneficial.[6]

  • Careful Selection of Reaction Components:

    • Rationale: The source of the hydride for dehalogenation can be the solvent, base, or even trace water.

    • Solution: Use anhydrous and thoroughly degassed solvents. If using a protic solvent like an alcohol, consider switching to an aprotic solvent. Ensure the base is not a significant source of hydrides.

  • Maintain an Inert Atmosphere:

    • Rationale: Oxygen can lead to catalyst decomposition and the formation of species that may promote side reactions.

    • Solution: Thoroughly degas the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.[2]

Question 3: I am seeing a significant amount of homocoupled boronic acid byproduct. What is causing this and how can I prevent it?

Answer:

Homocoupling of the boronic acid is another common side reaction, often exacerbated by the presence of oxygen.[1]

Minimizing Homocoupling:

  • Rigorous Exclusion of Oxygen:

    • Rationale: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: As mentioned previously, meticulous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial.[2]

  • Use of Boronic Esters:

    • Rationale: Boronic esters, such as pinacol esters, are generally more stable and less prone to homocoupling than their corresponding boronic acids.

    • Solution: If possible, use the pinacol ester of the desired boronic acid.

  • Controlled Addition of Reagents:

    • Rationale: Adding the boronic acid or ester slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

    • Solution: Consider adding the boronic acid/ester solution via a syringe pump over a period of time.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: A good starting point for optimization would be:

  • Catalyst: CataCXium® A Pd G3 (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%)

  • Base: K₃PO₄ (3 equivalents)

  • Solvent: 2-MeTHF or a 4:1 mixture of 1,4-dioxane/water

  • Temperature: 80-100 °C

  • Boronic Acid/Ester: 1.5 equivalents

Q2: Do I need to protect the aniline group before the reaction?

A2: While protection of the aniline can sometimes be beneficial, recent advancements have developed robust catalyst systems that are effective for unprotected ortho-bromoanilines.[3][7] It is recommended to first attempt the reaction with the unprotected aniline using a suitable catalyst like CataCXium® A Pd G3. If catalyst inhibition remains an issue, then protection with a group like Boc (tert-butyloxycarbonyl) could be considered.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed.

Q4: What is the best way to purify the final product?

A4: The crude product is typically purified by column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product. Due to the fluorine atoms, the product may have different chromatographic behavior than non-fluorinated analogues.

Recommended Experimental Protocol

This protocol is a generalized procedure adapted from successful methods for the Suzuki coupling of unprotected ortho-bromoanilines and should be optimized for your specific boronic acid partner.[1][3]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.5 equiv.)

  • CataCXium® A Pd G3 (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid or ester, potassium phosphate, and the CataCXium® A Pd G3 catalyst.

  • Add the degassed 2-MeTHF via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Starting Conditions for Catalyst, Base, and Solvent Screening

Catalyst SystemBase (equiv.)SolventExpected EfficacyNotes
CataCXium® A Pd G3 (5 mol%)K₃PO₄ (3)2-MeTHFHigh to ExcellentHighly recommended for unprotected ortho-bromoanilines.[3]
Pd₂(dba)₃ (2.5 mol%) / SPhos (5 mol%)K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)HighA robust and widely used catalyst system for challenging couplings.[5]
Pd(PPh₃)₄ (5 mol%)Cs₂CO₃ (3)Toluene/H₂O (4:1)ModerateA more traditional catalyst, may be less effective for this substrate.
Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ (3)DMFModerate to LowOften used, but may not be optimal for this specific transformation.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Is the catalyst system appropriate for ortho-bromoanilines? Start->CheckCatalyst ChangeCatalyst Switch to CataCXium® A Pd G3 or Pd₂(dba)₃/SPhos CheckCatalyst->ChangeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Screen stronger bases (K₃PO₄, Cs₂CO₃) CheckBase->ChangeBase No CheckSolvent Is the solvent optimal? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Try 2-MeTHF or Dioxane/H₂O CheckSolvent->ChangeSolvent No CheckTemp Is the temperature sufficient? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Increase temperature (70-110 °C) CheckTemp->IncreaseTemp No Success Reaction Optimized CheckTemp->Success Yes IncreaseTemp->Success

References

Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for advanced catalytic cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are utilizing the Buchwald-Hartwig amination for the challenging substrate, 2-Bromo-3,4,5-trifluoroaniline. Due to its electron-deficient nature, this substrate presents unique challenges that can lead to prominent side reactions. This document provides in-depth troubleshooting, mechanistic explanations, and validated protocols to help you navigate these issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Buchwald-Hartwig amination of this compound so challenging?

The primary difficulty arises from the electronic properties of the substrate. The three electron-withdrawing fluorine atoms significantly decrease the electron density of the aromatic ring. This has two major consequences for the catalytic cycle:

  • Slow Oxidative Addition: The first and often rate-limiting step of the cycle, the oxidative addition of the aryl bromide to the Pd(0) catalyst, is retarded. The electron-poor C-Br bond is less susceptible to insertion by the nucleophilic Pd(0) center.

  • Increased Susceptibility to Side Reactions: The sluggishness of the desired productive cycle allows competing off-cycle pathways, such as hydrodehalogenation, to become more prominent.

Q2: My main side product is 3,4,5-trifluoroaniline. What is this reaction and how can I prevent it?

You are observing hydrodehalogenation (HDH) , the most common and problematic side reaction for this class of substrate.[1][2] In this process, the bromine atom is replaced by a hydrogen atom, leading to a reduced, non-coupled arene.

Mechanism of Hydrodehalogenation: Hydrodehalogenation is typically caused by the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources and can intercept the catalytic cycle, leading to the undesired product. The key is that reductive elimination of the Ar-H bond from an L(n)Pd(Ar)(H) intermediate is often kinetically facile and can compete with the desired C-N bond formation.

Key Preventive Measures:

  • Ligand Selection: The choice of phosphine ligand is the most critical factor. For electron-deficient aryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1][3] These ligands promote a high rate of reductive elimination of the C-N bond, which outcompetes the HDH pathway.[1] Ligands like BrettPhos , RuPhos , and XPhos are highly recommended.

  • Base Selection: The base can be a source of the palladium-hydride species, particularly alkoxide bases like sodium tert-butoxide (NaOtBu), which can undergo β-hydride elimination. While strong bases are necessary for the reaction, using a non-coordinating, sterically hindered base like Lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes mitigate this issue.[4]

  • Solvent Purity: Ensure you are using strictly anhydrous solvents. Water can react with the palladium catalyst or base in ways that may promote side reactions.

  • Reaction Temperature: While higher temperatures can sometimes overcome the slow oxidative addition, they can also accelerate catalyst decomposition and HDH.[2] It is crucial to find the optimal temperature that favors the desired reaction without significantly increasing the rate of side reactions.

Below is a diagram illustrating the competition between the productive amination cycle and the off-cycle hydrodehalogenation pathway.

Buchwald_Hartwig_vs_HDH cluster_main Productive Amination Cycle cluster_hdh Hydrodehalogenation Pathway pd0 Pd(0)L oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Binding & Deprotonation hdh_intermediate L-Pd(II)(Ar)(H) oa_complex->hdh_intermediate Halide-Hydride Exchange amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Desired Product) amido_complex->product pd_h [Pd-H] pd_h->hdh_intermediate hdh_intermediate->pd0 Reductive Elimination hdh_product Ar-H (HDH Byproduct) hdh_intermediate->hdh_product arbr Ar-Br arbr->oa_complex amine HNR'R'' + Base amine->amido_complex h_source H-Source (e.g., Base, H₂O) h_source->pd_h

Caption: Competing pathways in the amination of an electron-deficient aryl bromide.

Q3: Besides hydrodehalogenation, are there other side reactions to be concerned about?

Yes, while HDH is the most common, two other side reactions are worth noting:

  • Diaryl Ether Formation: If your reaction conditions are not strictly anhydrous or if you are using a hydroxide base, you may see the formation of the corresponding phenol, which can then couple with another molecule of the aryl bromide to form a diaryl ether.[5][6] This is a form of C-O coupling competing with the desired C-N coupling.

    • Solution: Use high-purity, anhydrous solvents and reagents. Avoid hydroxide bases unless specifically required and validated for your system.

  • Catalyst Decomposition: The formation of palladium black is a visual indicator that the active Pd(0) catalyst has decomposed and precipitated out of solution, effectively halting the reaction.[2]

    • Solution: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen), as oxygen can degrade the catalyst and ligands. Additionally, excessively high temperatures or incompatible functional groups on your coupling partner can also lead to decomposition.

Troubleshooting Guide

This table provides a quick reference for common problems encountered during the amination of this compound.

Problem ObservedProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (slow oxidative addition). 2. Inappropriate ligand for the electron-deficient substrate. 3. Insufficient base strength or incorrect base.1. Use a well-defined Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source. 2. Switch to a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos, RuPhos). 3. Use a strong, non-nucleophilic base like NaOtBu or LiHMDS.[4][7]
Significant Hydrodehalogenation (HDH) Product 1. The rate of HDH is competitive with C-N reductive elimination. 2. The chosen ligand does not sufficiently accelerate reductive elimination. 3. The base is acting as a hydride source (e.g., β-hydride elimination from alkoxide).1. Optimize the ligand: A more sterically hindered and electron-donating ligand can favor C-N bond formation.[1] 2. Screen different bases; consider K₃PO₄ or Cs₂CO₃ if compatible, as they are less prone to generating hydrides. 3. Lower the reaction temperature to disfavor the HDH pathway, if possible without stalling the reaction.
Reaction Stalls and Mixture Turns Black 1. Catalyst decomposition due to oxygen exposure. 2. Thermal decomposition of the catalyst or ligand at high temperatures.1. Improve inert atmosphere techniques (e.g., use a glovebox, thoroughly degas solvents). 2. Screen for a more thermally stable ligand/catalyst system. 3. Reduce the reaction temperature.
Formation of Diaryl Ether Byproduct 1. Presence of water or hydroxide ions in the reaction mixture.1. Use anhydrous solvents and reagents. 2. Avoid using hydroxide-based sources (e.g., NaOH, KOH).

Recommended Starting Protocol

This protocol is a robust starting point designed to minimize common side reactions when aminating this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the BrettPhos Pd G3 precatalyst and sodium tert-butoxide inside a glovebox or under a strong flow of argon.

  • Reagent Addition: Still under an inert atmosphere, add the this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous toluene via syringe. The final concentration should be approximately 0.1-0.5 M with respect to the aryl bromide.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 80-100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

protocol_workflow start Start prep 1. Prepare Vessel (Inert Atmosphere) start->prep add_solids 2. Add Catalyst, Base, Ar-Br, and Amine prep->add_solids add_solvent 3. Add Anhydrous Solvent add_solids->add_solvent react 4. Seal and Heat (80-100 °C) add_solvent->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup 6. Quench and Extract monitor->workup Reaction Complete purify 7. Purify Product workup->purify end_node End purify->end_node

Caption: Recommended experimental workflow for minimizing side reactions.

References

Technical Support Center: Purification of Products from 2-Bromo-3,4,5-trifluoroaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from 2-Bromo-3,4,5-trifluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying substituted trifluoroaniline compounds. As a highly functionalized building block, this compound is frequently employed in cross-coupling and nucleophilic substitution reactions, leading to a unique set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure the successful isolation of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions encountered during the purification process.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile is highly dependent on the reaction type (e.g., Suzuki, Buchwald-Hartwig, SNAr). However, a general set of impurities includes:

  • Unreacted Starting Material: Residual this compound is a frequent impurity.

  • Catalyst Residues: In cross-coupling reactions, residual palladium from catalysts like Pd(PPh₃)₄ is a major contaminant that must be removed, especially for pharmaceutical applications.[1]

  • Ligand-Derived Impurities: Phosphine ligands (e.g., triphenylphosphine) can be present along with their corresponding oxides (e.g., triphenylphosphine oxide), which can complicate chromatography.

  • Homocoupling Byproducts: In Suzuki-Miyaura reactions, the boronic acid or ester can couple with itself, creating a symmetrical biaryl impurity.[2]

  • Dehalogenated Starting Material: The starting aniline can lose its bromine atom, resulting in 3,4,5-trifluoroaniline.[2]

  • Isomeric Impurities: Positional isomers may arise if the starting material contains them or if the reaction conditions are not fully optimized for regioselectivity.[3]

  • Oxidized/Polymeric Species: Anilines are susceptible to oxidation, which often results in the formation of colored, high-molecular-weight impurities that can make the crude product appear as a dark oil or solid.[4]

Q2: My crude product is a dark brown or black oil/solid. How can I decolorize it?

A2: Discoloration is typically caused by oxidized, polymeric aniline species.[4] The most effective method for removal is often treatment with activated carbon during recrystallization.[5]

  • Causality: Activated carbon has a high surface area with a network of pores that effectively adsorbs large, colored impurity molecules while leaving the smaller desired product molecules in solution.

  • Procedure: Dissolve the crude product in a suitable hot solvent. Add a small amount (typically 1-5% by weight) of activated carbon to the hot solution. Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The resulting filtrate should be significantly lighter in color. Cooling this solution should then yield purer, lighter-colored crystals.

Q3: My aniline-containing product is streaking badly on my silica TLC plate and column. What is happening and how can I fix it?

A3: This is a classic problem when purifying basic compounds like anilines on standard silica gel.

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface.[6] The basic amine product interacts strongly with these acidic sites via an acid-base interaction, causing it to "stick" to the stationary phase. This leads to poor peak shape, significant tailing (streaking), and in some cases, irreversible adsorption and loss of product.[7]

  • Solution: To mitigate this interaction, you must neutralize the acidic sites on the silica. This is most commonly achieved by adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase (eluent).[7] A typical starting point is to add 0.5-1% TEA to your hexane/ethyl acetate or DCM/methanol eluent system. This "pre-treats" the silica, allowing your product to elute with a much-improved peak shape. Alternatively, using a different stationary phase like basic alumina or an amine-functionalized silica column can also solve this issue.[7]

Q4: How do I efficiently remove residual palladium catalyst from my cross-coupling reaction product?

A4: Removing trace palladium is critical, especially for compounds intended for biological screening. While chromatography can sometimes remove the bulk of it, specialized scavenger resins are often more effective for achieving very low levels.

  • Causality: Palladium complexes can be persistent and may co-elute with the product. Scavenger resins are functionalized materials (e.g., silica or polymer beads with thiol groups) that have a high affinity for palladium and will selectively bind to it.[5]

  • Procedure: After the initial work-up, dissolve the crude product in a suitable solvent (e.g., toluene, DCM). Add the scavenger resin to the solution and stir for several hours at room temperature or with gentle heating. The palladium will chelate to the resin, which can then be simply filtered off.[5]

Troubleshooting Guides

This section provides a deeper dive into specific problems and their solutions, following a logical cause-and-effect framework.

Problem 1: Low or No Recovery of Product After Aqueous Work-up
  • Possible Cause 1: Product is water-soluble.

    • Explanation: While many organic products are not water-soluble, products with multiple polar functional groups or a low molecular weight might have significant solubility in the aqueous phase. The trifluoro-substituents on the aniline ring increase lipophilicity, but this can be counteracted by other polar groups introduced in the reaction.

    • Solution: Before discarding the aqueous layer, re-extract it several times with a different organic solvent (e.g., if you used ethyl acetate first, try DCM). To decrease the solubility of your product in the aqueous layer, you can add a saturated sodium chloride solution (brine). This "salting out" effect increases the ionic strength of the aqueous phase, making it less favorable for organic molecules to remain dissolved.

  • Possible Cause 2: Product was unintentionally protonated and extracted into an acidic aqueous layer.

    • Explanation: If your reaction quench or work-up involved an acidic solution (e.g., washing with 1M HCl to remove a basic reagent), your aniline product, being basic, would have been protonated to its ammonium salt.[8] This salt is highly polar and will partition into the aqueous layer.

    • Solution: To recover your product, you must neutralize the acidic aqueous layer by adding a base (e.g., solid NaHCO₃ or 1M NaOH) until the pH is basic (pH > 8). This deprotonates the ammonium salt back to the neutral amine, which will likely precipitate out of solution or can be extracted with an organic solvent.[9]

Problem 2: Product and Unreacted Starting Material (this compound) Co-elute During Column Chromatography
  • Possible Cause: Insufficient selectivity in the chosen solvent system.

    • Explanation: If the product of the reaction has a polarity very similar to the starting aniline, separation can be challenging. For example, in a Suzuki coupling where a nonpolar aryl group is added, the change in polarity might be minimal.

    • Solution 1 (Chromatographic Optimization): The key is to optimize selectivity. Switch to a different solvent system; for instance, if hexane/ethyl acetate fails, try a system with dichloromethane or one containing a small amount of methanol, which can alter interactions with the silica gel.[10] Running a very slow, shallow gradient during flash chromatography can also improve the separation of closely eluting spots.[11]

    • Solution 2 (Chemical Separation): Exploit the basicity of the unreacted aniline. Perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 0.5-1M HCl). The unreacted this compound will be protonated and move into the aqueous phase, while the (often less basic) product may remain in the organic phase.[5] This is particularly effective if the product is a diarylamine from a Buchwald-Hartwig reaction, which is significantly less basic than the starting aniline. Always test this on a small scale first to ensure your product does not also get extracted.

Detailed Experimental Protocols

These protocols provide a validated, step-by-step approach to the most common purification workflows.

Protocol 1: General Aqueous Work-up with Acidic Wash for Removal of Unreacted Aniline

This protocol is ideal as a first purification step after a cross-coupling reaction to remove inorganic salts and unreacted starting material.

  • Quench and Dilute: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Initial Water Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. This will remove highly water-soluble reagents like potassium carbonate. Drain the aqueous layer.

  • Acidic Wash (Key Step): Add an equal volume of dilute hydrochloric acid (0.5 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.

    • Self-Validating Check: The unreacted this compound is now protonated and resides in the lower aqueous layer. You can confirm this by taking a small sample of the aqueous layer, neutralizing it with NaOH, and extracting it with ethyl acetate to run a TLC.

  • Isolate Organic Layer: Drain the acidic aqueous layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acid.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.

  • Dry and Concentrate: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now enriched and free of the starting aniline.

Diagram: Liquid-Liquid Extraction Workflow

LLE_Workflow start Crude Mixture in Organic Solvent sep_funnel Separatory Funnel start->sep_funnel acid_wash Add 0.5 M HCl Shake & Separate sep_funnel->acid_wash org_layer Organic Layer: Product + Neutral Impurities acid_wash->org_layer Top Layer aq_layer Aqueous Layer: Protonated Starting Material (Anilinium Salt) acid_wash->aq_layer Bottom Layer dry Wash with Brine, Dry (Na₂SO₄), Concentrate org_layer->dry neutralize Neutralize with NaOH (Optional Recovery Step) aq_layer->neutralize final_product Purified Product dry->final_product

Caption: Workflow for separating a basic aniline starting material from a less basic product.

Protocol 2: Flash Column Chromatography of Trifluoroaniline Derivatives

This protocol is designed to achieve high-resolution separation of the target compound from closely-related impurities.

  • Select Solvent System: Using TLC, determine an appropriate eluent system that gives your product an Rf value of approximately 0.2-0.35.

    • Expert Tip: Start with a nonpolar system (e.g., Hexane/Ethyl Acetate). If streaking is observed, prepare the same solvent system but with an additional 0.5-1% triethylamine (TEA) by volume. This will dramatically improve peak shape.[7]

  • Prepare the Column:

    • Dry Packing: Fill the column about two-thirds full with silica gel (40-63 µm particle size is standard).[12] Tap the column gently to ensure even packing. Add a thin layer of sand on top.

    • Wet Packing: Slurry the silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with light pressure. Add a layer of sand to the top.

  • Load the Sample:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM and apply it carefully to the top of the column.

    • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. This creates a free-flowing powder that can be carefully added to the top of the column. This technique often results in better separation.

  • Elute the Column: Begin elution with your chosen solvent system. Apply gentle air pressure to achieve a flow rate of about 2 inches (5 cm) per minute.[12]

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Remember that triethylamine is relatively volatile and should be removed during this step.

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Product Polarity Recommended Eluent System (plus 0.5% TEA)
NonpolarHexanes / Ethyl Acetate (95:5 to 70:30)
Moderately PolarHexanes / Ethyl Acetate (70:30 to 30:70) or Dichloromethane / Methanol (99:1 to 95:5)
PolarDichloromethane / Methanol (95:5 to 90:10)

Diagram: General Purification Strategy

Purification_Strategy crude Crude Reaction Mixture workup Aqueous Work-up (Protocol 1) crude->workup check1 Assess Purity (TLC, LC-MS, NMR) workup->check1 pure Pure Product check1->pure >98% Pure impure Product is Impure check1->impure <98% Pure decision Nature of Impurity? impure->decision solid Crystalline Solid? decision->solid Different Solubility chrom Flash Chromatography (Protocol 2) decision->chrom Similar Polarity recy Recrystallization solid->recy Yes solid->chrom No / Oily pd_check Palladium Present? recy->pd_check chrom->pd_check pd_check->pure No scavenge Pd Scavenging pd_check->scavenge Yes scavenge->pure

Caption: Decision-making workflow for the purification of aniline derivatives.

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3,4,5-trifluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this electron-deficient and sterically hindered building block. Here, we address common experimental failures in a direct question-and-answer format, providing not just solutions, but the chemical reasoning behind them.

General Considerations: Understanding the Reactivity of this compound

Before delving into specific reaction troubleshooting, it is crucial to understand the inherent chemical nature of this compound. The trifluoro substitution pattern dramatically influences the electronic properties of the aniline ring.

Key Molecular Characteristics:

  • Reduced Nucleophilicity: The three strongly electron-withdrawing fluorine atoms significantly decrease the electron density on the aniline nitrogen.[1][2] This makes the amine group a much weaker nucleophile compared to unsubstituted aniline, which can lead to sluggish or incomplete reactions.[1]

  • Activated Aryl Bromide: Conversely, the electron-withdrawing nature of the fluorine substituents makes the carbon-bromine bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[3][4]

  • Steric Hindrance: The presence of a bromine atom ortho to the amine and a fluorine atom on the other side can create steric challenges for incoming reagents.

FAQs and Troubleshooting Guides

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. However, the unique electronic and steric properties of this compound can present challenges.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?

Low or no conversion in Suzuki-Miyaura couplings involving this substrate often points to issues with catalyst activation, stability, or suboptimal reaction conditions that fail to overcome the substrate's inherent reactivity challenges.

Troubleshooting Steps:

  • Catalyst and Ligand System: Standard palladium catalysts may not be efficient. For electron-deficient aryl bromides, more robust catalyst systems are often required.

    • Recommendation: Employ modern, bulky, and electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands promote the rate-determining oxidative addition and reductive elimination steps of the catalytic cycle.[1] Consider using well-defined palladium precatalysts (e.g., XPhos Pd G3) for improved reproducibility.[1][5]

  • Base Selection: The choice of base is critical. An inappropriate base can lead to side reactions like protodeboronation of the boronic acid.

    • Recommendation: Stronger, non-nucleophilic bases are often necessary. While K₂CO₃ or K₃PO₄ can be effective, consider screening stronger bases like Cs₂CO₃.[6] Ensure the base is finely powdered and anhydrous, as water content can affect the outcome.[7]

  • Solvent and Temperature: Solubility and reaction temperature play a significant role.

    • Recommendation: Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[8] If solubility is an issue, consider a co-solvent system. The reaction may require higher temperatures (e.g., 100-120 °C) to proceed at a reasonable rate.[8]

  • Exclusion of Oxygen: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can lead to catalyst deactivation and formation of unwanted side products like boronic acid homocoupling.[9][10]

    • Recommendation: Rigorously degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5][10] Maintain a positive pressure of inert gas throughout the reaction.[10]

Experimental Protocol: General Procedure for Suzuki Coupling

  • Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst/ligand system (1-5 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for 2-24 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ with XPhos or XPhos Pd G3 (2 mol%)Bulky, electron-rich ligand accelerates oxidative addition.
Base K₃PO₄ or Cs₂CO₃ (3 equiv.)Strong, non-nucleophilic base promotes transmetalation.
Solvent Toluene or Dioxane (anhydrous, degassed)Good solubility for reactants and stable at high temperatures.
Temperature 100-110 °COvercomes activation energy for this challenging substrate.

Diagram 1: Suzuki-Miyaura Catalytic Cycle Troubleshooting

Suzuki_Troubleshooting Start Low/No Conversion Catalyst Check Catalyst/Ligand (e.g., XPhos, SPhos) Start->Catalyst Inactive Catalyst? Base Optimize Base (e.g., K3PO4, Cs2CO3) Start->Base Side Reactions? Solvent_Temp Adjust Solvent/Temp (e.g., Toluene, 110°C) Start->Solvent_Temp Sluggish Reaction? Degas Ensure Rigorous Degassing Start->Degas Catalyst Deactivation? Success Improved Yield Catalyst->Success Base->Success Solvent_Temp->Success Degas->Success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Question 2: My Buchwald-Hartwig amination is failing. What adjustments should I make?

The reduced nucleophilicity of the aniline nitrogen in this compound makes it a challenging substrate for Buchwald-Hartwig amination.

Troubleshooting Steps:

  • Catalyst System is Key: As with Suzuki couplings, the choice of ligand is paramount.

    • Recommendation: Utilize modern biarylphosphine ligands like BrettPhos or RuPhos, which are specifically designed for coupling with weak nucleophiles.[1] N-heterocyclic carbene (NHC) ligands can also offer superior stability and activity.[1]

  • Strong, Non-Nucleophilic Base is Essential: A strong base is required to deprotonate the weakly acidic N-H bond of the aniline.

    • Recommendation: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often the bases of choice for these challenging couplings.[1][11]

  • Solvent Considerations: The solvent must be able to dissolve all components of the reaction mixture at the reaction temperature.

    • Recommendation: Anhydrous and degassed toluene or dioxane are generally good starting points.[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under a stream of inert gas, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the strong base (1.4 equiv.), and the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) in a Schlenk tube.

  • Inert Atmosphere: Seal the vessel and ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed solvent.

  • Reaction: Heat to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor by TLC or LC-MS.

Section 2: Nucleophilic Aromatic Substitution (SNAAr)

While less common for aryl bromides compared to more activated aryl fluorides or chlorides, SNAr reactions can be a consideration.

Question 3: Can I use this compound as a nucleophile in an SNAr reaction? I'm seeing no product formation.

The extremely low nucleophilicity of the amine in this compound makes it a very poor candidate for acting as a nucleophile in SNAr reactions.[1]

Explanation of Failure:

  • SNAr reactions require a potent nucleophile to attack an electron-deficient aromatic ring.[12] The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups on the aromatic ring being attacked.[1]

  • The fluorine atoms on this compound make the amine nitrogen so electron-poor that it is unlikely to initiate the reaction, even with a highly activated electrophile.[13]

Alternative Strategies:

  • If the desired product involves forming a C-N bond where this aniline is the nitrogen source, Buchwald-Hartwig amination is the more appropriate and viable synthetic route.[14]

  • Consider derivatizing the aniline to increase its nucleophilicity, though this adds synthetic steps.

Diagram 2: Comparing Viable vs. Non-Viable Pathways

Reaction_Pathways Substrate This compound Buchwald Buchwald-Hartwig Amination (with Aryl Halide/Triflate) Substrate->Buchwald Viable Pathway Suzuki Suzuki Coupling (with Boronic Acid/Ester) Substrate->Suzuki Viable Pathway SNAr SNAr as Nucleophile Substrate->SNAr Non-Viable Pathway Success_Coupling Successful C-N or C-C Bond Formation Buchwald->Success_Coupling Suzuki->Success_Coupling Failure_SNAr Reaction Failure (Low Nucleophilicity) SNAr->Failure_SNAr

Caption: Viable vs. non-viable reaction pathways.

Section 3: General Laboratory Practice
Question 4: My starting material, this compound, has a dark color. Could this be affecting my reaction?

Yes, the purity of your starting material is critical. Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities.[6]

Impact of Impurities:

  • Catalyst Poisoning: Oxidized byproducts can potentially coordinate to the palladium catalyst, inhibiting its activity.

  • Side Reactions: Impurities may participate in unintended side reactions, leading to a complex product mixture and lower yields of the desired compound.

Recommendations:

  • Purification: If the material is discolored, consider purifying it before use. Recrystallization or filtration through a short plug of silica gel or activated alumina can often remove colored impurities.[5][6]

  • Proper Storage: Store this compound in a tightly sealed container, protected from light, and preferably under an inert atmosphere in a cool, dark place to prevent degradation.[15]

References

Technical Support Center: Synthesis of 2-Bromo-3,4,5-trifluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3,4,5-trifluoroaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this challenging synthesis. Our goal is to empower you with the scientific rationale behind the experimental steps to improve your reaction yields and product purity.

Introduction to the Synthesis

The synthesis of this compound is a nuanced electrophilic aromatic substitution. The starting material, 3,4,5-trifluoroaniline, possesses a strongly activating amino group (-NH₂) which directs electrophiles to the ortho and para positions. However, in this case, the para position (relative to the amino group) is occupied by a fluorine atom. Therefore, bromination is directed to the two ortho positions (C2 and C6). The challenge lies in achieving selective mono-bromination at the C2 position while minimizing the formation of the di-brominated byproduct, 2,6-Dibromo-3,4,5-trifluoroaniline.

Controlling the reaction conditions is paramount. The high reactivity of the aniline ring means that overly harsh conditions can easily lead to multiple brominations, reducing the yield of the desired product.[1] This guide will focus on a robust method using N-Bromosuccinimide (NBS) as a mild and selective brominating agent.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My reaction is producing a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?

A1: The formation of 2,6-Dibromo-3,4,5-trifluoroaniline is the most common side reaction. Here’s how to address it:

  • Stoichiometry of NBS: This is the most critical factor. An excess of NBS will inevitably lead to di-bromination. It is crucial to use a precise 1.0 equivalent of NBS relative to the 3,4,5-trifluoroaniline. Some protocols for similar anilines even suggest a slight sub-stoichiometric amount (e.g., 0.98 eq) to ensure all the brominating agent is consumed before di-bromination can occur.[1]

  • Controlled Reagent Addition: Do not add the NBS as a solid in one portion. This creates localized areas of high concentration, promoting di-bromination. The best practice is to dissolve the NBS in the reaction solvent (e.g., DMF) and add it dropwise to the cooled aniline solution over an extended period (e.g., 1-2 hours).[3]

  • Temperature Management: The bromination of anilines is highly exothermic.[3] Run the reaction at a low temperature (0-5 °C) to decrease the reaction rate and favor the mono-substituted product. Use an ice-water or ice-salt bath to maintain a consistent internal temperature during the NBS addition.

Q2: The yield of my desired product is very low, even after chromatography.

A2: Low yields can stem from several issues throughout the process:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the starting material is not fully consumed, it may be due to insufficient reaction time or a temperature that is too low. After the addition of NBS is complete, allow the reaction to stir at a low temperature for an additional 2-3 hours.[1]

  • Product Loss During Work-up: this compound has some solubility in the aqueous phase. During the extraction process, ensure you are using an appropriate organic solvent (like ethyl acetate) and perform multiple extractions (e.g., 3 times) to maximize the recovery from the aqueous layer. Washing with brine can also help to reduce the solubility of the product in the aqueous phase.[3]

  • Sub-optimal Purification: Column chromatography is often necessary to separate the desired mono-bromo product from the starting material and the di-bromo byproduct. Use a well-chosen solvent system (e.g., a heptane/ethyl acetate gradient) to achieve good separation.

Q3: My final product is a dark oil or a discolored solid. How can I improve its appearance?

A3: Discoloration is often due to trace impurities or oxidation of the aniline.

  • Quenching: After the reaction is complete, quench any unreacted NBS by adding a saturated aqueous solution of sodium thiosulfate. This will prevent further reactions during the work-up.[3]

  • Aqueous Washes: Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic byproducts.[3]

  • Activated Carbon: If the product is still colored after initial purification, you can try dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon, followed by hot filtration.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent final purification step to improve both purity and color.[4]

ProblemPossible Cause(s)Recommended Solution(s)
High levels of di-brominated byproduct Excess NBS, rapid addition of NBS, poor temperature control.Use exactly 1.0 eq of NBS, add NBS solution dropwise over 1-2 hours, maintain reaction temperature at 0-5 °C.[1][3]
Low isolated yield Incomplete reaction, product loss during work-up, inefficient purification.Monitor reaction to completion (TLC/HPLC), perform multiple extractions, optimize column chromatography.[3]
Product discoloration (dark oil/solid) Residual NBS, oxidative impurities.Quench with sodium thiosulfate, wash with sodium bicarbonate, consider activated carbon treatment or recrystallization.[3]

Frequently Asked Questions (FAQs)

Q: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

A: NBS is a solid, making it easier and safer to handle than liquid bromine. More importantly, it provides a slow, controlled source of electrophilic bromine, which leads to higher regioselectivity and minimizes over-bromination, especially with highly activated rings like anilines.[1][5]

Q: What is the role of the solvent in this reaction?

A: The polarity of the solvent can significantly impact the regioselectivity of the bromination of anilines with electron-withdrawing groups. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is commonly used as it can help to solubilize the reagents and facilitate the reaction.

Q: Can I perform this reaction without an inert atmosphere?

A: While the reaction can be performed open to the air, anilines are susceptible to oxidation, which can lead to discoloration and impurities. For the best results, it is advisable to run the reaction under an inert atmosphere of nitrogen or argon.

Q: How do I properly dispose of the waste from this reaction?

A: All waste, including aqueous layers and solvents from chromatography, should be collected in a designated halogenated organic waste container. Quenching the reaction with sodium thiosulfate helps to neutralize any remaining NBS. Always follow your institution's safety and waste disposal guidelines.

Experimental Protocol: Selective Mono-bromination of 3,4,5-Trifluoroaniline

This protocol is optimized for the selective synthesis of this compound with minimal byproduct formation.

Materials:

  • 3,4,5-Trifluoroaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel

Procedure:

  • Reaction Setup: In the three-neck round-bottom flask, dissolve 3,4,5-trifluoroaniline (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of aniline).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath with vigorous stirring.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in anhydrous DMF (approximately 10 mL per gram of NBS).

  • Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the cooled aniline solution over a period of at least 1-2 hours. It is critical to maintain the internal reaction temperature at or below 5 °C throughout the addition.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any excess NBS by adding saturated aqueous sodium thiosulfate solution until the yellow color disappears.[3]

  • Work-up: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate solution (1x), and finally with brine (1x).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane or hexane) to separate the desired this compound from unreacted starting material and the 2,6-dibromo byproduct.

Visual Guides

Troubleshooting Workflow for Over-bromination

G start High Di-bromo byproduct detected check_stoich Check Stoichiometry: Were >1.0 eq of NBS used? start->check_stoich action_stoich Action: Reduce NBS to 0.98-1.0 eq. check_stoich->action_stoich Yes check_temp Review Temperature Log: Did Temp exceed 5°C during addition? check_stoich->check_temp No action_stoich->check_temp action_temp Action: Improve cooling. Use ice-salt bath. Ensure slow addition. check_temp->action_temp Yes check_addition Analyze Addition Rate: Was addition complete in <1 hour? check_temp->check_addition No action_temp->check_addition action_addition Action: Extend addition time to >1.5 hours. check_addition->action_addition Yes end_node Optimized for Mono-bromination check_addition->end_node No action_addition->end_node

Caption: A step-by-step guide to troubleshooting over-bromination.

General Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_aniline Dissolve 3,4,5-Trifluoroaniline in anhydrous DMF cool_solution Cool solution to 0-5 °C dissolve_aniline->cool_solution add_nbs Slow dropwise addition of NBS solution (1-2 hours) cool_solution->add_nbs dissolve_nbs Dissolve NBS (1.0 eq) in anhydrous DMF dissolve_nbs->add_nbs stir Stir at 0-5 °C (2-3 hours) add_nbs->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure 2-Bromo-3,4,5- trifluoroaniline purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-3,4,5-trifluoroaniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the unique challenges of performing cross-coupling reactions with this highly electron-deficient substrate.

Introduction: Understanding the Substrate

This compound is a valuable building block, but its electronic properties present distinct challenges for palladium-catalyzed cross-coupling reactions. The three fluorine atoms are powerful electron-withdrawing groups, which significantly impacts the key steps of the catalytic cycle.

  • Favorable Oxidative Addition: The electron-deficient nature of the aromatic ring generally facilitates the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.[1][2]

  • Challenging Reductive Elimination: Conversely, the same electron-withdrawing character can make the final reductive elimination step, which forms the desired C-C or C-N bond, the rate-limiting step of the reaction.[3][4]

  • Potential for Side Reactions: Fluorinated aryl halides can be susceptible to undesired side reactions, most notably hydrodehalogenation (replacement of the bromine with a hydrogen atom), which can be promoted by trace amounts of water.[5][6]

This guide is designed to help you overcome these challenges by making informed decisions about catalyst, ligand, base, and solvent selection.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during cross-coupling reactions with this compound.

General & Cross-Reaction Issues

Q1: My reaction shows no or very low conversion. I'm recovering only my starting material. What are the most common causes?

A1: This is a common issue that typically points to a problem with the catalyst activation or the reaction setup itself.

  • Catalyst Inactivity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), the reaction conditions must facilitate its reduction to Pd(0). More reliable results are often achieved with pre-formed Pd(0) sources (e.g., Pd₂(dba)₃) or specialized palladacycle precatalysts (e.g., G3 or G4 precatalysts) that efficiently generate the active catalyst.[7]

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (argon or nitrogen) can lead to rapid catalyst oxidation and deactivation.[8] Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.

  • Inappropriate Ligand Choice: The aniline's free amino group (-NH₂) and the electron-deficient ring demand a specific type of ligand. Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands) or N-heterocyclic carbenes (NHCs) to promote the critical reductive elimination step and stabilize the catalyst.[7][8]

  • Poor Reagent Quality: Ensure all reagents, especially the base and any boronic acids, are pure and anhydrous. Water can lead to a host of side reactions.[8]

Q2: I'm observing a significant amount of the hydrodehalogenated byproduct (3,4,5-trifluoroaniline). How can I minimize this?

A2: Hydrodehalogenation is a known side reaction for fluorinated substrates and often involves a proton source, such as trace water in the solvent or base.[5][6]

  • Ensure Anhydrous Conditions: This is the most critical step. Flame-dry your glassware, use anhydrous solvents, and ensure your base is of high purity and handled under inert conditions.

  • Optimize the Ligand: The choice of phosphine ligand can influence the rate of hydrodehalogenation versus the desired coupling.[5] Screening different bulky, electron-rich ligands may be necessary.

  • Re-evaluate the Base: In some systems, the choice of base can impact the prevalence of this side reaction. If using a hydroxide or carbonate base with an aqueous co-solvent, consider switching to an anhydrous system with a base like K₃PO₄ or Cs₂CO₃.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q3: What is a good starting catalyst system for the Suzuki-Miyaura coupling of this substrate?

A3: For a challenging, electron-deficient substrate like this, a robust catalyst system is essential. Avoid simple Pd(PPh₃)₄ systems, which are often not effective. A reliable starting point is summarized in the table below.

ComponentRecommendationRationale & Key Considerations
Pd Precatalyst XPhos Pd G3 or SPhos Pd G2 (1-3 mol%)These palladacycle precatalysts provide reliable, efficient generation of the active Pd(0) catalyst and come pre-complexed with the optimal ligand.[7]
Ligand XPhos, SPhosIncluded in the precatalyst. These bulky, electron-rich biarylphosphine ligands accelerate the rate-limiting reductive elimination step.[9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These are strong, effective bases for Suzuki couplings. Ensure the base is anhydrous and finely powdered for maximum reactivity.[10][11]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OThe aqueous component is often necessary to solubilize the base and facilitate the transmetalation step.[11] Ensure the organic solvent is rigorously degassed.
Temperature 80-100 °CHigher temperatures are often required to drive the reaction to completion.

Q4: I'm seeing a lot of boronic acid homocoupling (biaryl byproduct). What causes this and how can I stop it?

A4: Homocoupling is typically caused by the presence of oxygen.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then undergo two transmetalations with the boronic acid, leading to the homocoupled product.[8] The solution is to rigorously exclude oxygen . Improve your degassing procedure and ensure a tight seal on your reaction vessel to maintain a positive pressure of inert gas throughout the reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

Q5: Which catalyst system is recommended for coupling this compound with a primary or secondary amine?

A5: The Buchwald-Hartwig amination is the premier method for this transformation.[12] Success is highly dependent on the correct combination of ligand and base.

ComponentRecommendationRationale & Key Considerations
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or a G1/G3 precatalystPd₂(dba)₃ is a common Pd(0) source. Precatalysts like [Pd(tBu-XPhos)G1] can offer more reproducible results.[13]
Ligand t-BuXPhos, BrettPhos, RuPhos (1.2-2.4 mol%)Ligand selection is critical. These bulky, electron-rich ligands are proven to be effective for coupling electron-deficient aryl bromides.[7][13]
Base NaOt-Bu or LHMDS (1.4-2.0 equivalents)A strong, non-nucleophilic base is required. NaOt-Bu is highly effective but incompatible with many sensitive functional groups.[14] LHMDS is a good alternative for base-sensitive substrates.
Solvent Toluene or 1,4-Dioxane (Anhydrous)Aprotic, anhydrous solvents are standard. Ensure they are thoroughly degassed.[7]
Temperature 80-110 °CThe reaction generally requires heating to proceed at a reasonable rate.

Q6: My amination reaction is sluggish or stalls completely. What should I try first?

A6: For sluggish Buchwald-Hartwig reactions, the interplay between the ligand and base is paramount.

  • Change the Base: If you are using a weaker base like K₂CO₃ or Cs₂CO₃, switch to a stronger base like NaOt-Bu or LHMDS. The base is crucial for the deprotonation of the amine to form the active nucleophile.[13]

  • Screen Ligands: The optimal ligand can be substrate-dependent. If one ligand (e.g., RuPhos) is not performing well, screen another from the recommended list (e.g., BrettPhos, XPhos).[7]

  • Increase Temperature: Carefully increase the reaction temperature in 10 °C increments. Monitor for any signs of decomposition of your starting materials or product.

Sonogashira Coupling (C-C Alkyne Formation)

Q7: What are the standard conditions for a Sonogashira coupling with this substrate?

A7: The Sonogashira coupling is a reliable method for forming a C(sp²)-C(sp) bond.[15] The traditional protocol uses both palladium and a copper co-catalyst.

ComponentRecommendationRationale & Key Considerations
Pd Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-3 mol%)These are standard, effective palladium sources for Sonogashira couplings.[16]
Copper Co-catalyst Copper(I) Iodide (CuI) (2-5 mol%)CuI is essential in the traditional catalytic cycle to form the copper(I) acetylide intermediate.[11]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)An amine base is required. It often serves as both the base and a co-solvent.[16]
Solvent THF or DMF (Anhydrous)Anhydrous, degassed solvents are necessary to prevent side reactions.
Temperature Room Temperature to 60 °CSonogashira couplings can often be run under milder temperature conditions compared to Suzuki or Buchwald-Hartwig reactions.[17]

Visualized Workflows & Mechanisms

Visual aids can help clarify complex processes. Below are diagrams representing the general catalytic cycle and a troubleshooting workflow.

Palladium Cross-Coupling Cycle General Catalytic Cycle for Palladium Cross-Coupling cluster_reactants pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) tm_complex L-Pd(II)(Ar)(Nu) Transmetalation/Amide Complex oa_complex->tm_complex Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) tm_complex->pd0 product Ar-Nu Desired Product tm_complex->product Reductive Elimination (Often Rate-Limiting) ArX Ar-X = this compound Nu Nu = R-B(OH)₂ or R₂NH

Caption: The general catalytic cycle for palladium cross-coupling reactions.

Troubleshooting Workflow Troubleshooting Guide for Failed Reactions cluster_setup cluster_reagents cluster_optimize start Low or No Conversion check_setup 1. Verify Reaction Setup start->check_setup check_reagents 2. Assess Reagent Quality start->check_reagents optimize_cond 3. Optimize Reaction Conditions start->optimize_cond side_products Side Product Observed? start->side_products degas Solvents thoroughly degassed? check_setup->degas Oxygen Sensitivity inert Strict inert atmosphere maintained? check_setup->inert base_quality Base anhydrous & finely powdered? check_reagents->base_quality boronic_quality Boronic acid/ester fresh? (Suzuki) check_reagents->boronic_quality solvent_anhydrous Solvent anhydrous? check_reagents->solvent_anhydrous screen_ligand Screen alternative bulky, electron-rich ligands optimize_cond->screen_ligand screen_base Change base type or strength optimize_cond->screen_base inc_temp Increase temperature incrementally optimize_cond->inc_temp inc_loading Increase catalyst loading optimize_cond->inc_loading hydrodeh Hydrodehalogenation side_products->hydrodeh homocoup Homocoupling (Suzuki) side_products->homocoup protodeb Protodeboronation (Suzuki) side_products->protodeb hydrodeh->solvent_anhydrous Check for H₂O source homocoup->degas Check for O₂ source protodeb->base_quality Use anhydrous base/ stable boronate ester

Caption: A logical workflow to diagnose and solve common coupling issues.

Experimental Protocols

The following are generalized, representative protocols. They should be considered starting points and may require optimization for your specific coupling partner. Always handle reagents and solvents under a strict inert atmosphere (Argon or Nitrogen) in appropriate glassware.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

  • Materials:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2-1.5 eq.)

    • XPhos Pd G3 (2 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.5 eq.)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Procedure:

    • To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst under an inert atmosphere.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Seal the vessel tightly and heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with a generic secondary amine.[7]

  • Materials:

    • This compound (1.0 eq.)

    • Amine (1.2 eq.)

    • Pd₂(dba)₃ (1.5 mol%)

    • BrettPhos (3.6 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

    • Toluene, anhydrous and degassed

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, BrettPhos, and NaOt-Bu to an oven-dried Schlenk tube.

    • Add the anhydrous, degassed toluene.

    • Add the secondary amine, followed by this compound.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and salts.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol describes the coupling of this compound with a generic terminal alkyne.[16]

  • Materials:

    • This compound (1.0 eq.)

    • Terminal alkyne (1.2 eq.)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N), anhydrous and degassed

    • THF, anhydrous and degassed

  • Procedure:

    • To a dry Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed THF and Et₃N via syringe.

    • Add the terminal alkyne dropwise with stirring.

    • Stir the reaction at room temperature or heat gently to 50 °C, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3,4,5-trifluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the management of impurities in this synthesis. Our focus is on providing practical, field-tested insights to ensure the highest purity and yield in your experiments.

Introduction: The Synthetic Challenge

The synthesis of this compound typically proceeds via the electrophilic aromatic substitution (EAS) of 3,4,5-trifluoroaniline. The core challenge lies in controlling the regioselectivity and preventing over-bromination. The potent activating effect of the amino (-NH₂) group strongly directs electrophiles to the ortho and para positions. In the case of 3,4,5-trifluoroaniline, both ortho positions (2 and 6) are available for substitution. This high reactivity can easily lead to the formation of undesired di-brominated byproducts, primarily 2,6-dibromo-3,4,5-trifluoroaniline, which can be challenging to separate from the desired mono-brominated product.

This guide will address the common issues encountered during this synthesis and provide robust protocols and troubleshooting strategies to manage impurity formation effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary impurities?

A1: The most direct and common synthetic route is the direct bromination of 3,4,5-trifluoroaniline. The primary impurities encountered are:

  • Over-brominated species: The most significant byproduct is typically 2,6-dibromo-3,4,5-trifluoroaniline, formed when the reaction is not adequately controlled.[1]

  • Unreacted Starting Material: Residual 3,4,5-trifluoroaniline may remain if the reaction does not go to completion.

  • Positional Isomers: While the primary product is this compound due to the directing effect of the amino group, minor positional isomers are theoretically possible depending on reaction conditions, though often sterically hindered.

  • Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities, especially during workup and storage.[1]

Q2: Which brominating agent is best for this synthesis: Br₂ or N-Bromosuccinimide (NBS)?

A2: For activated systems like anilines, N-Bromosuccinimide (NBS) is often the preferred brominating agent over molecular bromine (Br₂).[1] NBS is a solid, making it easier and safer to handle than liquid bromine. More importantly, it is a milder brominating agent, which can provide higher selectivity for mono-bromination and reduce the formation of di-brominated impurities when used under optimized conditions.[1]

Q3: How does the choice of solvent affect the regioselectivity and impurity profile?

A3: The polarity of the solvent can significantly influence the outcome of the bromination.[2] In many cases, less polar solvents are favored to temper the reactivity of the brominating agent and improve selectivity. A solvent screen is often recommended to find the optimal conditions for a specific substrate. Common solvents for this type of reaction include dichloromethane (DCM), chloroform, and N,N-dimethylformamide (DMF).

Q4: My final product is a dark oil or solid. How can I decolorize it?

A4: Discoloration in aniline compounds is often due to oxidized impurities.[1] A common method for decolorization is to treat a solution of the crude product with activated carbon during recrystallization. The crude material is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is briefly heated. A hot filtration to remove the carbon, followed by cooling to induce crystallization, should yield a lighter-colored product.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on preventing the formation of key impurities.

Issue 1: High Levels of 2,6-dibromo-3,4,5-trifluoroaniline Detected

This is the most common issue, arising from the high reactivity of the aniline starting material.

Root Causes & Corrective Actions:

Potential Cause Explanation Recommended Action
Excess Brominating Agent The most direct cause of over-bromination is using more than one molar equivalent of the brominating agent.Carefully control the stoichiometry. Use a precise 1.0 equivalent or even a slight sub-stoichiometric amount (e.g., 0.98 eq) of NBS relative to the 3,4,5-trifluoroaniline.
High Reaction Temperature Higher temperatures increase the reaction rate and can lead to a loss of selectivity, favoring di-bromination.Maintain a low temperature, typically between -10°C and 5°C, during the addition of the brominating agent.[1] Use a cooling bath (e.g., ice-salt) to ensure the internal temperature is well-controlled. Allow the reaction to warm to room temperature slowly only after the addition is complete.
Rapid Addition of Brominating Agent A fast addition rate can create localized areas of high brominating agent concentration, promoting a second bromination on the already formed product.Add the brominating agent solution dropwise or in small portions over an extended period (e.g., 1-2 hours). This maintains a low concentration of the electrophile throughout the reaction.
Inappropriate Solvent Choice Highly polar solvents can sometimes enhance the reactivity of the brominating agent, leading to over-bromination.Consider using a less polar solvent. If using a polar solvent like DMF, ensure that temperature and addition rate are strictly controlled.

Troubleshooting Workflow for Over-bromination

G start High Dibromo Impurity Detected check_stoichiometry Check Stoichiometry: >1.0 eq of NBS used? start->check_stoichiometry action_stoichiometry Action: Reduce NBS to 0.98-1.0 eq. check_stoichiometry->action_stoichiometry Yes check_temp Review Temperature Log: Temp > 5°C during addition? check_stoichiometry->check_temp No action_stoichiometry->check_temp action_temp Action: Improve cooling (ice-salt bath). Ensure slow, controlled addition. check_temp->action_temp Yes check_addition Analyze Addition Rate: Was addition too rapid? check_temp->check_addition No action_temp->check_addition action_addition Action: Add NBS solution dropwise over 1-2 hours. check_addition->action_addition Yes end_node Purity Improved check_addition->end_node No action_addition->end_node

Caption: Troubleshooting workflow for managing over-bromination.

Issue 2: Incomplete Reaction and Presence of Starting Material

If a significant amount of 3,4,5-trifluoroaniline remains, the reaction has not gone to completion.

Root Causes & Corrective Actions:

Potential Cause Explanation Recommended Action
Insufficient Brominating Agent While avoiding excess is crucial, too little will naturally lead to an incomplete reaction.Ensure accurate weighing and stoichiometry of your reagents. If you consistently see starting material, consider a slight increase in the brominating agent (e.g., to 1.02 eq), but monitor for over-bromination.
Reaction Time Too Short The reaction may not have had enough time to proceed to completion, especially at low temperatures.After the addition of the brominating agent, allow the reaction to stir for a sufficient period. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Low Reaction Temperature While low temperatures are necessary during addition, the reaction may need to warm to proceed to completion.After the controlled, low-temperature addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

Experimental Protocols

Protocol 1: Synthesis of this compound with NBS

This protocol is a representative procedure designed to minimize over-bromination.

Materials:

  • 3,4,5-Trifluoroaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,4,5-trifluoroaniline (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath with vigorous stirring.

  • Reagent Preparation: In a separate flask, dissolve NBS (1.0 eq) in anhydrous DCM.

  • Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the cooled aniline solution over 1-2 hours. Crucially, maintain the internal reaction temperature at or below 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Protocol 2: Analytical Method for Impurity Profiling by LC-MS

This protocol provides a starting point for the analysis of impurities. Method optimization will likely be required.

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B over 20-30 minutes to elute all components.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500

  • Data Analysis:

    • Identify the peak for this compound (Expected [M+H]⁺ ≈ 226/228).

    • Look for the characteristic 1:1 isotopic pattern of bromine for all bromine-containing species.[3]

    • Identify the peak for the starting material, 3,4,5-trifluoroaniline (Expected [M+H]⁺ ≈ 148).

    • Identify the peak for the di-brominated impurity, 2,6-dibromo-3,4,5-trifluoroaniline (Expected [M+H]⁺ ≈ 304/306/308 with a 1:2:1 isotopic pattern).

Impurity Identification Pathway

G start Crude Product Analysis (LC-MS) peak_1 Peak 1: m/z ~148 start->peak_1 peak_2 Peak 2: m/z ~226/228 (1:1 ratio) start->peak_2 peak_3 Peak 3: m/z ~304/306/308 (1:2:1 ratio) start->peak_3 id_1 Identification: Unreacted 3,4,5-Trifluoroaniline peak_1->id_1 id_2 Identification: Desired Product This compound peak_2->id_2 id_3 Identification: Dibrominated Impurity 2,6-Dibromo-3,4,5-trifluoroaniline peak_3->id_3

Caption: Decision pathway for impurity identification via LC-MS.

References

Technical Support Center: Dehalogenation of 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the dehalogenation of 2-Bromo-3,4,5-trifluoroaniline. My aim is to equip you with the necessary insights to navigate the complexities of this reaction, anticipate potential side products, and optimize your experimental outcomes.

I. Understanding the Core Reaction and Its Challenges

The removal of a bromine atom from this compound to yield 3,4,5-trifluoroaniline is a crucial transformation in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] However, this seemingly straightforward dehalogenation is often complicated by the formation of undesired side products. The electron-withdrawing nature of the fluorine atoms and the electron-donating amino group create a unique electronic environment that can lead to a variety of reaction pathways.[3]

This guide will address the common pitfalls and provide scientifically grounded solutions to help you achieve clean and efficient dehalogenation.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the specific problems you may encounter during your experiments.

FAQ 1: I am observing incomplete conversion of my starting material. What are the likely causes and how can I improve the yield of 3,4,5-trifluoroaniline?

Answer:

Incomplete conversion is a frequent issue stemming from several factors related to catalyst activity, reaction conditions, and reagent purity.

A. Catalyst Deactivation:

  • Cause: Palladium catalysts, commonly used for dehalogenation, are susceptible to deactivation by oxygen.[4] Insufficient degassing of your solvent and reaction vessel can lead to the oxidation of the active palladium species.

  • Solution:

    • Rigorous Degassing: Employ at least three cycles of vacuum/inert gas (argon or nitrogen) backfill for your reaction flask and solvent.

    • Sparging: For larger scale reactions, sparging the solvent with an inert gas for 15-30 minutes prior to adding the catalyst and reagents is highly recommended.

B. Suboptimal Reaction Conditions:

  • Cause: The temperature and reaction time may not be sufficient to drive the reaction to completion.

  • Solution:

    • Temperature Optimization: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature that balances reaction rate with side product formation.

    • Extended Reaction Time: If increasing the temperature leads to decomposition, consider extending the reaction time at a moderate temperature.

C. Reagent Quality:

  • Cause: The purity of your starting material, this compound, and any reagents like hydride sources can impact the reaction.

  • Solution:

    • Purity Check: Ensure the purity of your starting material using techniques like nuclear magnetic resonance (NMR) or melting point analysis.

    • Fresh Reagents: Use freshly opened or properly stored reagents, especially hydride sources which can degrade over time.

FAQ 2: My main side product is the fully dehalogenated aniline (aniline itself). How can I selectively remove only the bromine atom?

Answer:

The formation of aniline indicates that the reaction conditions are too harsh, leading to the undesired removal of fluorine atoms (hydrodefluorination) in addition to the targeted debromination.

A. Choice of Catalyst and Ligand:

  • Cause: Highly active catalysts or ligands that promote aggressive reduction can lead to over-reduction.

  • Solution:

    • Less Reactive Catalyst: Switch to a less reactive palladium source, for example, moving from Pd(PPh₃)₄ to Pd/C under milder hydrogen pressure.

    • Ligand Modification: If using a phosphine-ligated palladium catalyst, consider switching to a bulkier, more electron-rich ligand.[5] This can sometimes modulate the catalyst's reactivity to favor the desired C-Br bond cleavage over C-F bond cleavage.

B. Hydride Source and Stoichiometry:

  • Cause: Using a strong or excess amount of a hydride source (e.g., NaBH₄, LiAlH₄) can result in non-selective reduction.

  • Solution:

    • Milder Hydride Source: Opt for a milder reducing agent like sodium formate or ammonium formate in transfer hydrogenation reactions.[6]

    • Stoichiometric Control: Carefully control the stoichiometry of the hydride source. Start with a slight excess (e.g., 1.1-1.2 equivalents) and adjust as needed based on reaction monitoring.

FAQ 3: I am observing the formation of regioisomers, specifically 2,3,5-trifluoroaniline and other partially debrominated/defluorinated species. What is causing this and how can it be prevented?

Answer:

The formation of regioisomers suggests that the reaction may be proceeding through radical intermediates or that there is scrambling of the halogen positions.

A. Reaction Mechanism Considerations:

  • Cause: Some dehalogenation methods, particularly photochemical or certain metal-catalyzed reactions, can proceed through radical mechanisms.[7][8][9] These radical intermediates can be less selective, leading to a mixture of products.

  • Solution:

    • Favor Two-Electron Pathways: Choose reaction conditions that favor a two-electron pathway (e.g., catalytic hydrogenation) over a single-electron transfer (SET) mechanism.

    • Radical Quenchers: In some cases, the addition of a radical scavenger (though this may inhibit the desired reaction) can help diagnose the presence of a radical pathway.

B. Catalyst and Solvent Effects:

  • Cause: The choice of solvent can influence the reaction pathway. For instance, some solvents may act as hydride sources and contribute to side reactions.[10]

  • Solution:

    • Aprotic Solvents: Use aprotic solvents like dioxane, THF, or toluene to minimize the solvent's role as a proton or hydride donor.[5]

    • Catalyst Screening: Experiment with different palladium catalysts and ligands, as their steric and electronic properties can influence the regioselectivity of the reaction.

Workflow for Troubleshooting Dehalogenation Reactions

Troubleshooting_Workflow Start Start: Dehalogenation of This compound Problem Identify Primary Issue Start->Problem Incomplete_Conversion Incomplete Conversion Problem->Incomplete_Conversion Low Yield Over_Reduction Over-Reduction (Aniline formation) Problem->Over_Reduction Aniline Detected Regioisomers Regioisomer Formation Problem->Regioisomers Isomeric Impurities Solution1 Optimize Catalyst & Conditions: - Check for deactivation - Increase Temp/Time Incomplete_Conversion->Solution1 Solution2 Modify Reduction System: - Milder Catalyst/Ligand - Milder Hydride Source Over_Reduction->Solution2 Solution3 Control Reaction Pathway: - Favor 2-electron mechanisms - Aprotic Solvents Regioisomers->Solution3 Analyze Analyze Results (TLC, HPLC, NMR) Solution1->Analyze Solution2->Analyze Solution3->Analyze Analyze->Problem Persistent Issues Success Successful Dehalogenation: 3,4,5-trifluoroaniline Analyze->Success Clean Product

Caption: Troubleshooting workflow for dehalogenation.

III. Experimental Protocols

Protocol 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol is a good starting point for achieving selective debromination.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add a suitable solvent such as ethanol or ethyl acetate.

    • Carefully add 10% Pd/C (5-10 mol%).

  • Hydrogenation:

    • Seal the flask and purge with hydrogen gas (using a balloon or a Parr shaker).

    • Stir the reaction mixture vigorously at room temperature.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Transfer Hydrogenation with Ammonium Formate

This method avoids the need for a hydrogen gas setup.

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

    • Add ammonium formate (3-5 eq).

    • Carefully add 10% Pd/C (5-10 mol%).

  • Reaction:

    • Stir the mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring and Work-up:

    • Follow the same monitoring and work-up procedure as described in Protocol 1.

IV. Analytical Characterization of Side Products

Accurate identification of side products is crucial for effective troubleshooting.

Compound Molecular Weight ( g/mol ) Expected Mass Spec (m/z) Key NMR Signals
This compound 227.99227/229 (M, M+2)Aromatic protons and fluorine signals characteristic of the starting material.
3,4,5-Trifluoroaniline 147.10147Aromatic protons and fluorine signals corresponding to the desired product.
Aniline 93.1393Characteristic aromatic signals of an unsubstituted phenyl ring.
Partially Dehalogenated Isomers VariesVariesComplex aromatic proton and fluorine NMR spectra requiring careful analysis.

Analytical Techniques:

  • UHPLC-DAD-HRESIMS: This is a powerful technique for separating and identifying halogenated compounds and their dehalogenated impurities.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural elucidation of the desired product and any isolated side products.

V. Mechanistic Considerations

Understanding the potential reaction mechanisms can aid in predicting and controlling side product formation.

Catalytic Hydrogenation Pathway

Hydrogenation_Mechanism cluster_0 Catalyst Surface H2 H₂ Pd_Surface Pd Surface H2->Pd_Surface H_Pd H-Pd (Hydride) Pd_Surface->H_Pd Oxidative_Addition Oxidative Addition H_Pd->Oxidative_Addition Aryl_Bromide This compound (Ar-Br) Aryl_Bromide->Oxidative_Addition Ar_Pd_Br Ar-Pd-Br Oxidative_Addition->Ar_Pd_Br Reductive_Elimination Reductive Elimination Ar_Pd_Br->Reductive_Elimination Reductive_Elimination->Pd_Surface Catalyst Regeneration Product 3,4,5-Trifluoroaniline (Ar-H) Reductive_Elimination->Product HBr HBr Reductive_Elimination->HBr

Caption: Simplified catalytic hydrogenation mechanism.

In catalytic hydrogenation, the reaction is believed to proceed via oxidative addition of the aryl bromide to the palladium surface, followed by reductive elimination with a hydride species to yield the dehalogenated product.[1]

VI. Concluding Remarks

The dehalogenation of this compound is a nuanced reaction where success hinges on careful control of reaction parameters. By systematically addressing issues of catalyst activity, reaction conditions, and potential side reactions, you can significantly improve the yield and purity of your desired product, 3,4,5-trifluoroaniline. This guide provides a framework for troubleshooting, but remember that each specific experimental setup may require fine-tuning.

VII. References

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. 7

  • Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ACS Publications. 8

  • Dehalogenation. Wikipedia. 1

  • Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts. SciSpace. 9

  • How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem. 5

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. PubMed. 11

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. 6

  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. ResearchGate. 3

  • significant dehalogenation in stille coupling. Reddit. 10

  • troubleshooting failed reactions with 2-Bromo-5-(trifluoromethyl)aniline. Benchchem. 4

  • 3,4,5-Trifluoroaniline | CAS 163733-96-8. Ossila. 2

References

Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you—our colleagues in research, discovery, and development—with targeted, field-proven insights into the nuanced role of solvents in modulating the reactivity of 2-Bromo-3,4,5-trifluoroaniline. This highly functionalized building block offers immense potential, but its reactivity is critically dependent on the reaction environment. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot challenging reactions and accelerate your synthetic campaigns.

Part 1: Foundational Concepts: Why Does the Solvent Matter?

The unique structure of this compound—featuring a nucleophilic amine, a displaceable bromine, and a highly electron-deficient aromatic ring—creates a delicate interplay of reactivity pathways. The solvent is not merely a medium but an active participant that can dictate the outcome of a reaction by influencing:

  • Solubility: Ensuring all reactants, reagents, and catalyst species remain in the solution phase is the most fundamental role of the solvent.

  • Catalyst Stability and Activity: In metal-catalyzed reactions, solvents can coordinate to the metal center, influencing its electronic properties, stability, and the rate of key steps like oxidative addition or reductive elimination.[1]

  • Stabilization of Intermediates: Solvents play a critical role in stabilizing charged intermediates, such as the Meisenheimer complex in Nucleophilic Aromatic Substitution (SNAr) reactions, or polar transition states.[2][3]

  • Reactant Nucleophilicity: Protic solvents can form hydrogen bonds with the aniline -NH₂ group, effectively caging it and reducing its nucleophilicity, which can either be a desired or undesired effect depending on the target reaction.[2]

Part 2: Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions with this compound, framed in a question-and-answer format.

Section 2.1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The C-Br bond is the primary site for cross-coupling. The trifluoro-substituted ring makes the aryl bromide electron-poor, which generally facilitates the rate-determining oxidative addition step.[4] However, solvent choice remains critical for overall success.

Question 1: My Suzuki-Miyaura coupling is sluggish, or the yield is poor. How can I troubleshoot this with solvent selection?

Answer: A slow Suzuki-Miyaura reaction is often traced back to issues with solubility, base efficacy, or catalyst activity, all of which are heavily influenced by the solvent.

  • Causality: The reaction requires the interaction of an organic-soluble aryl halide, an often inorganic and water-soluble base (like K₂CO₃ or K₃PO₄), and the palladium catalyst system. A single solvent may not be optimal for all components.

  • Troubleshooting Steps:

    • Switch to a Biphasic System: If you are using a single aprotic solvent like THF or dioxane, the inorganic base may have poor solubility. Switching to a biphasic system, such as Toluene/H₂O or 1,4-Dioxane/H₂O , can dramatically improve the reaction rate.[5] The water solubilizes the base, making it more available, while the organic solvent dissolves the aniline and the boronic acid.

    • Consider a Highly Polar Aprotic Solvent: Solvents like DMF or DMAc can be excellent choices as they effectively dissolve both organic substrates and some inorganic salts.[1] However, be aware that their high boiling points can sometimes promote catalyst decomposition if the reaction is run for extended periods.

    • Evaluate Ligand Solubility: Ensure the phosphine ligand you are using is soluble in your chosen solvent. Poor ligand solubility prevents the formation of the active monoligated palladium species, leading to catalyst deactivation.[5]

Question 2: My reaction mixture is turning black with a precipitate, indicating catalyst decomposition. How can solvent choice mitigate this?

Answer: The formation of palladium black is a sign that the Pd(0) catalyst is agglomerating and precipitating out of the solution, rendering it inactive. This is often a result of an unstable catalytic complex.

  • Causality: The solvent can help stabilize the active palladium species. Non-polar solvents may not sufficiently solvate the catalyst, while overly coordinating solvents can sometimes inhibit catalysis.

  • Troubleshooting Steps:

    • Use Established Solvents: For Buchwald-Hartwig and Suzuki couplings of aryl bromides, solvents like toluene , 1,4-dioxane , and THF are well-established for their ability to support the catalytic cycle without excessive coordination.[5][6]

    • Degas Rigorously: While not a direct solvent property, the presence of dissolved oxygen is a primary cause of catalyst decomposition. Ensure your chosen solvent is thoroughly degassed with an inert gas (Argon or Nitrogen) before use. This is more critical for solvents with higher gas solubility.[7]

    • Avoid High Temperatures with Unstable Systems: If you must use a high-boiling-point solvent like DMF or DMAc, consider if a more active catalyst/ligand combination could achieve the desired conversion at a lower temperature, thereby preserving the catalyst's lifespan.

Section 2.2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The three electron-withdrawing fluorine atoms make the aromatic ring of this compound highly susceptible to attack by strong nucleophiles. The solvent's primary role here is to stabilize the negatively charged intermediate (Meisenheimer complex).

Question 3: I am attempting an SNAr reaction with a nucleophile (e.g., an alkoxide or amine), but the reaction is not proceeding. What is the ideal solvent class?

Answer: The success of an SNAr reaction is critically dependent on the solvent's ability to stabilize the charged intermediate without deactivating the nucleophile.

  • Causality: The SNAr mechanism involves the formation of a negatively charged, non-aromatic intermediate. Polar aprotic solvents are ideal because they can stabilize this charge through dipole-dipole interactions without having acidic protons that would solvate and deactivate the nucleophile.[2]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a non-polar solvent (like toluene) or a protic solvent (like ethanol or methanol), the reaction will likely be very slow or fail completely. The best choices are DMSO , DMF , DMAc , or NMP .[2][8] These solvents excel at solvating cations (like the counter-ion of your nucleophile) while leaving the anion relatively "bare" and highly reactive.

    • Avoid Protic Solvents: Protic solvents like methanol or water will form strong hydrogen bonds with the incoming nucleophile. This "solvation shell" drastically reduces the nucleophile's energy and makes it less reactive, increasing the activation energy barrier for the reaction.[2]

Question 4: The -NH₂ group on my starting material appears to be interfering, possibly by acting as a competing nucleophile. Can the solvent help suppress this?

Answer: Yes, this is a classic case of desired vs. undesired nucleophilicity. While the aniline -NH₂ is a relatively weak nucleophile, it can interfere. Solvent choice can help by selectively deactivating it.

  • Causality: As discussed, protic solvents can form hydrogen bonds with amines, reducing their nucleophilicity.[2] While this is generally detrimental for an incoming amine nucleophile, it can be strategically used to "protect" the aniline group on your substrate.

  • Troubleshooting Steps:

    • Introduce a Protic Co-Solvent (with caution): This is a delicate balance. While a purely protic solvent will hinder your primary SNAr reaction, adding a small amount of a protic solvent like tert-butanol to a polar aprotic solvent like DMSO could potentially solvate the substrate's -NH₂ group enough to disfavor side reactions, without completely killing the reactivity of your primary (and hopefully stronger) nucleophile.

    • Consider Solvent Basicity/Acidity: The solvent's hydrogen bond donor (HBD) ability, represented by the Kamlet-Taft parameter α, is key. Solvents with a high α value (like methanol) will decrease the aniline's reactivity. Conversely, solvents with high hydrogen bond acceptor (HBA) ability (β parameter), like DMSO, can stabilize the positively charged portion of the zwitterionic intermediate, accelerating the reaction.[2]

Part 3: Data Summaries & Experimental Protocols

Table 1: Solvent Selection Guide for Reactions of this compound
Reaction TypeRecommended SolventsRationalePotential Issues & Mitigation
Suzuki-Miyaura Coupling Toluene/H₂O, 1,4-Dioxane/H₂OBiphasic system dissolves both organic substrates and inorganic bases, promoting efficient reaction.[5]Ensure vigorous stirring to maximize interfacial contact. Degas both phases thoroughly.
Buchwald-Hartwig Amination Toluene, 1,4-Dioxane, THFModerately polar, aprotic solvents that solubilize reactants and ligands well without overly coordinating to the Pd center.[6]Dioxane and THF can form peroxides; use freshly distilled or inhibitor-free solvents.
Sonogashira Coupling THF, DMF, AcetonitrileRequires a polar solvent to facilitate the Cu-catalyzed portion of the cycle. Often run with an amine as both a base and co-solvent.Ensure the amine base is anhydrous. DMF may require higher temperatures, increasing risk of side reactions.
SNAr Reactions DMSO, DMF, NMPHighly polar aprotic solvents that stabilize the Meisenheimer intermediate and enhance the reactivity of anionic nucleophiles.[2][8]These solvents can be difficult to remove. Ensure reaction is anhydrous, as trace water can act as a competing nucleophile.
Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to efficiently identify the optimal solvent system for coupling this compound with a boronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq, finely powdered)

  • A set of candidate solvents (e.g., Toluene, 1,4-Dioxane, DMF, Toluene/H₂O (4:1))

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials suitable for heating

Procedure:

  • Preparation: In a glovebox, add the this compound, arylboronic acid, and base to a series of identical reaction vials, each containing a small stir bar.

  • Solvent Addition: To each vial, add the palladium catalyst, followed by the designated screening solvent (e.g., 0.5 M concentration).

  • Reaction Setup: Securely cap the vials, remove them from the glovebox, and place them in a heating block pre-set to the desired temperature (e.g., 90-100 °C).

  • Monitoring: Allow the reactions to stir vigorously for a set period (e.g., 4, 8, and 16 hours). At each time point, carefully take a small aliquot from each reaction mixture.

  • Analysis: Dilute each aliquot with a suitable solvent (e.g., acetonitrile) and analyze by LC-MS or GC-MS to determine the percent conversion of the starting material and the formation of the desired product.

  • Evaluation: Compare the conversion rates and purity profiles across the different solvents to identify the optimal system.

Diagram 1: Experimental Workflow for Solvent Screening

This diagram illustrates the logical flow of the solvent screening protocol described above.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Analysis prep1 Weigh Reactants: - Aryl Bromide - Boronic Acid - Base prep2 Aliquot into Vials prep1->prep2 react1 Add Catalyst & Screening Solvents (Solvent A, B, C...) prep2->react1 react2 Seal Vials & Heat (e.g., 100 °C) react1->react2 react3 Stir Vigorously react2->react3 analysis1 Aliquot at Time Points (4h, 8h, 16h) react3->analysis1 analysis2 Dilute & Analyze (LC-MS or GC-MS) analysis1->analysis2 analysis3 Determine % Conversion & Purity analysis2->analysis3 decision Select Optimal Solvent System analysis3->decision Compare Results

Caption: Workflow for parallel solvent screening.

Part 4: Mechanistic Insights & Visualizations

Understanding the reaction mechanism provides a powerful framework for troubleshooting.

Diagram 2: The Role of Solvent in the SNAr Mechanism

This diagram shows the two-step SNAr mechanism and highlights where the solvent exerts its greatest influence.

Caption: Solvent stabilization of the Meisenheimer complex in SNAr.

Diagram 3: Troubleshooting Logic for a Failed Reaction

This flowchart provides a logical path for diagnosing issues with reactions involving this compound.

Troubleshooting_Flowchart start Reaction Failed or Low Yield q1 What is the reaction type? start->q1 q2_cc Did Pd black form? q1->q2_cc Cross-Coupling q2_snar What solvent class was used? q1->q2_snar SNAr cc_path Pd Cross-Coupling ans_yes_pd Improve Catalyst Stability: - Rigorously degas solvent - Use well-established solvents (Toluene, Dioxane) - Check ligand solubility q2_cc->ans_yes_pd Yes ans_no_pd Improve Reaction Rate: - Switch to biphasic system (Toluene/H2O) - Increase polarity (try DMF) - Check base quality/solubility q2_cc->ans_no_pd No snar_path SNAr ans_protic Switch to Polar Aprotic Solvent: - Use DMSO, DMF, or NMP - Protic solvents deactivate the nucleophile q2_snar->ans_protic Protic (e.g., MeOH) ans_nonpolar Switch to Polar Aprotic Solvent: - Non-polar solvents do not stabilize the Meisenheimer complex q2_snar->ans_nonpolar Non-Polar (e.g., Toluene) ans_aprotic Further Optimization: - Ensure anhydrous conditions - Check nucleophile quality - Increase temperature q2_snar->ans_aprotic Polar Aprotic (e.g., DMSO)

Caption: A decision tree for troubleshooting common reaction failures.

References

Technical Support Center: Monitoring 2-Bromo-3,4,5-trifluoroaniline Reactions by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the progress of reactions involving 2-Bromo-3,4,5-trifluoroaniline by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common analytical challenges, ensuring the integrity and accuracy of your results.

Introduction to the Analyte and its Challenges

This compound is a halogenated aromatic amine, a class of compounds often encountered in pharmaceutical and agrochemical synthesis. While HPLC is a powerful tool for monitoring these reactions, the unique chemical properties of this analyte—specifically the basicity of the aniline group and the presence of electronegative fluorine and bromine atoms—can present distinct chromatographic challenges. This guide will address these issues head-on, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when developing an HPLC method for this compound.

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water. A gradient elution is often effective for separating the starting material from potential byproducts and the final product. For a similar compound, 4-Bromo-3-(trifluoromethyl)aniline, a mobile phase of acetonitrile and water (e.g., 60:40 v/v) has been used with a C18 column.[1] For another related compound, 1-Bromo-3,4,5-trifluorobenzene, a mobile phase of acetonitrile, water, and phosphoric acid was utilized.[2]

Q2: What is the expected retention behavior of this compound?

Given its structure, this compound is a moderately polar compound. In reversed-phase HPLC, its retention will be influenced by the organic modifier concentration in the mobile phase. Increasing the acetonitrile content will decrease the retention time.

Q3: How can I confirm the identity of the this compound peak in my chromatogram?

The most definitive method for peak identification is to inject a pure reference standard of this compound. The retention time of the peak in your sample chromatogram should match that of the standard. For further confirmation, especially in complex reaction mixtures, hyphenated techniques like LC-MS can provide mass data to verify the peak's identity.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing basic compounds like anilines and can significantly impact the accuracy of quantification.[3][4]

Symptoms:

  • The peak is asymmetrical, with the latter half being broader than the front half.

  • The tailing factor (Tf) is greater than 1.2. A value above 2.0 is generally considered unacceptable for precise analytical methods.[5]

Root Causes and Solutions:

  • Secondary Interactions with Silanol Groups: The primary cause of peak tailing for basic compounds is the interaction between the protonated amine group and acidic silanol groups on the surface of the silica-based stationary phase.[6][7]

    • Solution 1: Lower Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to 2-3 with an acid like formic acid or phosphoric acid), you can protonate the silanol groups, reducing their interaction with the basic analyte.[5]

    • Solution 2: Use a Base-Deactivated Column: Employ a column that is specifically designed for the analysis of basic compounds. These columns have minimal exposed silanol groups, often through end-capping or the use of a hybrid stationary phase.[4][7]

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[5]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[6]

  • Column Degradation: A void at the head of the column or a contaminated frit can also cause peak tailing.

    • Solution: Try flushing the column with a strong solvent. If that doesn't work, replacing the column may be necessary. Using a guard column can help extend the life of your analytical column.[5]

Issue 2: Retention Time Variability

Inconsistent retention times can make peak identification and quantification unreliable.[8]

Symptoms:

  • The retention time of the analyte peak shifts between injections or across a sequence of runs.

Root Causes and Solutions:

  • Temperature Fluctuations: Even minor changes in ambient or column temperature can affect retention times.[9][10] A 1°C change in temperature can lead to a 1-2% variation in retention time.[11][12]

    • Solution: Use a column oven to maintain a consistent temperature.

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the more volatile organic solvent can lead to retention time drift.[10][11] An error of just 1% in the organic solvent concentration can alter retention time by 5-15%.[11]

    • Solution: Ensure accurate preparation of the mobile phase. Using an online mixer or preparing fresh mobile phase daily can help. Keep mobile phase reservoirs capped to minimize evaporation.

  • Inconsistent Flow Rate: Issues with the pump, such as worn seals, leaks, or air bubbles, can cause the flow rate to fluctuate, leading to unstable retention times.[9][12]

    • Solution: Regularly maintain your HPLC pump. Degas the mobile phase properly to prevent bubble formation.[11] If you suspect a leak, perform a visual inspection of the system.[3]

  • Mobile Phase pH Instability: For ionizable compounds like this compound, a stable mobile phase pH is crucial. A change of as little as 0.1 pH units can shift retention time by up to 10%.[11]

    • Solution: Use a buffer in your mobile phase and ensure its pH is accurately measured and stable.

Issue 3: System Pressure Fluctuations

Unstable system pressure is often an indicator of a problem within the HPLC system.[3]

Symptoms:

  • The pressure reading on the HPLC is erratic, cycling, or consistently too high or too low.

Root Causes and Solutions:

  • High Pressure: This typically points to a blockage in the system.

    • Solution: Systematically isolate different components (column, tubing, injector) to identify the source of the blockage. A blocked column inlet frit is a common culprit and may require cleaning or replacement of the column.

  • Low Pressure: This usually indicates a leak or a problem with the pump.

    • Solution: Check all fittings for leaks. Inspect the pump's check valves and seals for proper function.[3]

  • Fluctuating Pressure: This is often caused by air bubbles in the pump or a faulty check valve.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. If the problem persists, the check valves may need cleaning or replacement.[3]

Experimental Protocols

Protocol 1: General HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing a method to monitor the consumption of this compound and the formation of products.

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher concentration of Mobile Phase A and gradually increase Mobile Phase B. A typical gradient might be 10% B to 90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
Detection UV at a wavelength where the analyte and product have significant absorbance (e.g., 224 nm was used for a similar compound).
Sample Preparation Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Sample Preparation for Analysis

Proper sample preparation is critical for obtaining reliable and reproducible results.

  • Quench the Reaction: If necessary, stop the reaction by adding a suitable quenching agent.

  • Dilute the Sample: Take a small, known volume of the reaction mixture and dilute it with a solvent that is compatible with the mobile phase (e.g., a mixture of water and acetonitrile). The dilution factor should be chosen to ensure that the analyte concentration is within the linear range of the detector.

  • Filter the Sample: Pass the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • Inject: Inject the filtered sample into the HPLC system.

Visualizing the Troubleshooting Process

To aid in diagnosing HPLC issues, the following flowchart provides a systematic approach to troubleshooting.

HPLC_Troubleshooting Start Problem Observed Pressure Pressure Issue? Start->Pressure Yes PeakShape Peak Shape Issue? Start->PeakShape No HighPressure High Pressure Pressure->HighPressure High LowPressure Low Pressure Pressure->LowPressure Low FluctuatingPressure Fluctuating Pressure Pressure->FluctuatingPressure Fluctuating RetentionTime Retention Time Issue? PeakShape->RetentionTime No PeakTailing Peak Tailing PeakShape->PeakTailing Tailing RT_Drift Retention Time Drift RetentionTime->RT_Drift Drifting Blockage Check for Blockage (Column, Tubing, Frit) HighPressure->Blockage Leak Check for Leaks (Fittings, Seals) LowPressure->Leak AirBubbles Degas Mobile Phase Purge Pump FluctuatingPressure->AirBubbles Silanol Adjust Mobile Phase pH Use Base-Deactivated Column PeakTailing->Silanol Temp Check Column Temperature Use Column Oven RT_Drift->Temp MobilePhase Check Mobile Phase (Composition, Freshness) RT_Drift->MobilePhase End Problem Resolved Blockage->End Leak->End AirBubbles->End Silanol->End Temp->End MobilePhase->End

Caption: A flowchart for systematic HPLC troubleshooting.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-3,4,5-trifluoroaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in pharmaceutical and materials science research, the selection of building blocks for chemical synthesis is a critical decision that profoundly impacts the efficiency and success of a project. Substituted anilines are a cornerstone of many synthetic endeavors, and their reactivity in cross-coupling reactions is of paramount importance. This guide provides an in-depth comparison of the reactivity of 2-Bromo-3,4,5-trifluoroaniline with other common bromoanilines in palladium-catalyzed cross-coupling reactions, offering experimental insights and theoretical justifications to inform your synthetic strategies.

The Intricacies of Bromoaniline Reactivity: A Tale of Steric Hindrance and Electronic Effects

The reactivity of a bromoaniline in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, is not a simple matter. It is a nuanced interplay of steric and electronic factors dictated by the substituents on the aniline ring. The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle.[1] The strength of the carbon-bromine (C-Br) bond and the electron density at the carbon atom of that bond are key determinants of the reaction rate.[1]

This compound is a particularly interesting substrate due to its unique combination of substituents. The three fluorine atoms are strongly electron-withdrawing, which significantly decreases the electron density of the aromatic ring. This electron deficiency makes the carbon atom of the C-Br bond more electrophilic and, in principle, more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. However, the presence of a bromine atom and a fluorine atom in the ortho positions relative to the amino group introduces considerable steric hindrance around the reaction center. This steric congestion can impede the approach of the bulky palladium catalyst, potentially slowing down the reaction.

Comparative Analysis of Reactivity in Suzuki-Miyaura Coupling

To provide a quantitative comparison, let's consider the Suzuki-Miyaura coupling of various bromoanilines with phenylboronic acid. The following table summarizes typical yields obtained under comparable reaction conditions.

Bromoaniline DerivativeSubstituent EffectsTypical Yield (%)Reference
4-BromoanilineElectron-donating amino group, para-bromo (less steric hindrance)62[2]
2-BromoanilineElectron-donating amino group, ortho-bromo (steric hindrance)95 (optimized)[3]
2,4-DibromoanilineOne ortho and one para bromo, electron-donating amino group86 (for diarylation)[4]
2,6-DibromoanilineTwo ortho-bromo (significant steric hindrance)96 (for diarylation)[5]
This compoundStrongly electron-withdrawing fluorine atoms, ortho-bromo and ortho-fluoro (significant steric and electronic effects)Estimated 80-90N/A

Note: A direct experimental value for this compound under these specific comparative conditions was not found in the surveyed literature. The estimated yield is based on the high reactivity of other electron-deficient and sterically hindered ortho-bromoanilines in optimized Suzuki-Miyaura couplings.[3]

The data reveals that while electron-withdrawing groups are expected to accelerate the oxidative addition step, steric hindrance plays a crucial role. The high yield for 2-bromoaniline under optimized conditions demonstrates that ortho-substitution is not necessarily a barrier to efficient coupling.[3] The even higher yields for the diarylation of dibromoanilines suggest that with the right catalytic system, multiple transformations are possible.[4][5] For this compound, the strong electron-withdrawing nature of the trifluoro substitution likely enhances the intrinsic reactivity of the C-Br bond towards oxidative addition, which, with an optimized catalyst system, is expected to result in high yields.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of bromoanilines. Optimization of the catalyst, ligand, base, and solvent may be necessary for each specific substrate.

Materials:

  • Bromoaniline (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1, degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask, add the bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 5 mL of the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for coupling of challenging substrates, including electron-deficient and sterically hindered aryl bromides.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.

  • Solvent: A mixture of dioxane and water provides a good balance of polarity to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent oxidation and deactivation of the palladium(0) catalyst.

Visualizing the Factors at Play

To better understand the competing factors influencing the reactivity of this compound, the following diagrams illustrate the key electronic and steric effects, as well as a generalized experimental workflow.

electronic_steric_effects cluster_electronic Electronic Effects cluster_steric Steric Effects Fluorine_Atoms Three Fluorine Atoms (Inductive & Mesomeric Effects) Electron_Withdrawal Strong Electron Withdrawal Fluorine_Atoms->Electron_Withdrawal -I > +M Increased_Electrophilicity Increased Electrophilicity of C-Br Carbon Electron_Withdrawal->Increased_Electrophilicity Facilitated_Oxidative_Addition Facilitated Oxidative Addition Increased_Electrophilicity->Facilitated_Oxidative_Addition Reactivity Reactivity Facilitated_Oxidative_Addition->Reactivity Increases Reactivity Ortho_Bromo Ortho-Bromo Substituent Steric_Hindrance Steric Hindrance around Reaction Center Ortho_Bromo->Steric_Hindrance Ortho_Fluoro Ortho-Fluoro Substituent Ortho_Fluoro->Steric_Hindrance Impeded_Catalyst_Approach Impeded Catalyst Approach Steric_Hindrance->Impeded_Catalyst_Approach Impeded_Catalyst_Approach->Reactivity Decreases Reactivity

Caption: Interplay of electronic and steric effects in this compound.

experimental_workflow Start Start Reagent_Prep Reagent Preparation (Bromoaniline, Boronic Acid, Base, Catalyst) Start->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent Addition) Reagent_Prep->Reaction_Setup Heating Heating and Stirring (e.g., 90 °C) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling of bromoanilines.

Conclusion

This compound presents a unique reactivity profile governed by a balance of strong electronic activation from its trifluoro substituents and steric hindrance from its ortho-bromo and -fluoro groups. While the electron-withdrawing nature of the fluorine atoms is expected to enhance its reactivity in palladium-catalyzed cross-coupling reactions compared to non-fluorinated analogues, the steric bulk necessitates careful optimization of the catalytic system. The use of modern, bulky phosphine ligands is likely key to achieving high yields. This guide provides a framework for understanding and predicting the reactivity of this valuable building block, empowering researchers to make informed decisions in the design and execution of their synthetic routes.

References

A Comparative Guide to Suzuki Coupling: 2-Bromo-3,4,5-trifluoroaniline vs. 2-Chloro-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is a cornerstone methodology. The Suzuki-Miyaura coupling, celebrated for its functional group tolerance and the stability of its organoboron reagents, is a frequently employed strategy for the synthesis of biaryl compounds.[1][2] Halogenated anilines, such as 2-bromo-3,4,5-trifluoroaniline and 2-chloro-3,4,5-trifluoroaniline, are valuable building blocks, offering a scaffold for the introduction of aromatic diversity. The trifluorinated phenyl ring, in particular, can impart unique physicochemical properties to target molecules, including enhanced metabolic stability and altered lipophilicity.

This guide provides an in-depth technical comparison of the performance of this compound and its chloro-analogue in the Suzuki coupling reaction. By examining the underlying mechanistic principles and providing representative experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Step: Understanding the Reactivity of Aryl Halides

The efficacy of an aryl halide in a Suzuki coupling is predominantly dictated by the rate of the oxidative addition step, which is often the rate-determining stage of the catalytic cycle.[3] This step involves the insertion of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The strength of this bond is a critical factor; a weaker C-X bond facilitates a more rapid oxidative addition, thereby accelerating the overall reaction rate.

The established reactivity trend for aryl halides in Suzuki couplings is:

Ar-I > Ar-Br > Ar-OTf >> Ar-Cl [4]

This trend is directly correlated with the bond dissociation energies of the respective carbon-halogen bonds. The carbon-bromine bond in this compound is inherently weaker than the carbon-chlorine bond in 2-chloro-3,4,5-trifluoroaniline.[5] Consequently, the bromo-substituted aniline is expected to exhibit significantly higher reactivity in Suzuki coupling reactions.

The electron-withdrawing nature of the three fluorine atoms on the aromatic ring further influences reactivity. While these substituents activate the C-X bond towards oxidative addition, the effect is more pronounced for the more polarizable C-Br bond.

Navigating the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Ar-Ar' Ar-Ar' RedElim->Ar-Ar' Protocol1 cluster_workflow Experimental Workflow: this compound start Start setup 1. Add reagents to Schlenk flask: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - K₂CO₃ (2.0 eq) - Pd(PPh₃)₄ (3 mol%) start->setup inert 2. Evacuate and backfill with N₂/Ar (3x) setup->inert solvent 3. Add degassed solvent (e.g., Dioxane/H₂O 4:1) inert->solvent reaction 4. Heat at 90°C with stirring solvent->reaction monitor 5. Monitor reaction by TLC/LC-MS reaction->monitor workup 6. Cool, dilute with EtOAc, wash with H₂O and brine monitor->workup purify 7. Dry, concentrate, and purify by column chromatography workup->purify end End purify->end Protocol2 cluster_workflow Experimental Workflow: 2-Chloro-3,4,5-trifluoroaniline start Start setup 1. Add reagents to Schlenk flask: - 2-Chloro-3,4,5-trifluoroaniline (1.0 eq) - Arylboronic acid (1.5 eq) - K₃PO₄ (3.0 eq) start->setup catalyst 2. Add catalyst system: - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) setup->catalyst inert 3. Evacuate and backfill with N₂/Ar (3x) catalyst->inert solvent 4. Add degassed solvent (e.g., 2-MeTHF) inert->solvent reaction 5. Heat at 110°C with stirring solvent->reaction monitor 6. Monitor reaction by TLC/LC-MS reaction->monitor workup 7. Cool, dilute with EtOAc, wash with H₂O and brine monitor->workup purify 8. Dry, concentrate, and purify by column chromatography workup->purify end End purify->end

References

A Comparative Spectroscopic Guide to the Analysis of 2-Bromo-3,4,5-trifluoroaniline Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, halogenated and fluorinated anilines serve as indispensable building blocks for the creation of high-value molecules in pharmaceuticals, agrochemicals, and materials science. Among these, 2-Bromo-3,4,5-trifluoroaniline stands out as a particularly versatile substrate. Its unique electronic profile—shaped by the interplay between the electron-donating amino group and the strongly electron-withdrawing fluorine and bromine atoms—renders it a prime candidate for sophisticated molecular engineering via transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparative analysis of the spectroscopic techniques essential for characterizing the products derived from this compound. We move beyond a simple recitation of data, focusing instead on the causal logic behind spectroscopic interpretation. By examining the products of two cornerstone reactions—the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination—we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently elucidate the structures of these complex fluorinated molecules. Our approach is rooted in the principle of self-validating protocols, where a multi-faceted spectroscopic approach provides unambiguous confirmation of chemical transformation.

Pivotal Reaction Pathways: A Framework for Analysis

To effectively compare spectroscopic outcomes, we will focus on two of the most powerful and widely utilized transformations for aryl halides:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forges a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid). This transformation is fundamental to creating biaryl structures, which are prevalent in medicinal chemistry.[1][2] The electron-withdrawing nature of the fluorine atoms on the aniline ring is expected to facilitate the oxidative addition step of the catalytic cycle.[3][4]

  • Buchwald-Hartwig Amination: This reaction also utilizes a palladium catalyst to form a carbon-nitrogen bond between the aryl bromide and an amine.[5] It is one of the most effective methods for synthesizing complex arylamines from readily available precursors. The choice of ligand and base is critical when dealing with electron-deficient substrates like this compound.[6][7][8]

The distinct nature of these two reactions—forming a C-C versus a C-N bond—provides an excellent basis for a comparative spectroscopic analysis.

The Spectroscopic Toolkit: From Theory to Application

The unambiguous identification of reaction products hinges on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, multinuclear NMR experiments are not just beneficial; they are essential.

  • ¹H NMR Spectroscopy: In the starting material, this compound, the lone aromatic proton typically appears as a complex multiplet due to coupling with the adjacent fluorine atoms. The NH₂ protons present as a broad singlet. Upon reaction, the chemical shift and multiplicity of this aromatic proton (if retained in the coupled partner) will change significantly. For the Suzuki product, new aromatic protons from the coupled ring will appear. For the Buchwald-Hartwig product, new signals corresponding to the introduced amine's protons will be observed.[9]

  • ¹⁹F NMR Spectroscopy: With a 100% natural abundance and high sensitivity, ¹⁹F NMR is a critical technique for analyzing these reactions.[10] The three fluorine atoms in this compound will give rise to distinct signals with characteristic chemical shifts and coupling constants (J-coupling) between them. The key diagnostic event is the change in the chemical shift of the F-3 and F-5 nuclei after the bromine at C-2 is replaced, as the electronic environment is significantly altered. This provides direct evidence of a successful coupling at the intended site.[11]

  • ¹³C NMR Spectroscopy: This technique provides a map of the carbon skeleton. A key feature in the starting material is the large coupling constants between fluorine and the carbons they are attached to (¹JCF) and those two or three bonds away (²JCF, ³JCF). The carbon atom bonded to bromine (C-Br) has a characteristic chemical shift that will disappear and be replaced by a new signal for the carbon now involved in the C-C or C-N bond in the product.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the product and offers structural clues through fragmentation patterns. Its most critical diagnostic feature for this specific topic is the isotopic signature of bromine.

  • Isotopic Pattern Analysis: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[12] This results in two molecular ion peaks in the mass spectrum of the starting material, [M]⁺ and [M+2]⁺, of almost equal intensity. The successful substitution of the bromine atom in either a Suzuki or Buchwald-Hartwig reaction is unequivocally confirmed by the disappearance of this characteristic isotopic pattern in the product's mass spectrum.[13] This is a simple, powerful, and trustworthy validation of the reaction's success.

  • Fragmentation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the product's elemental composition. Fragmentation patterns can further confirm the structure; for instance, the loss of the newly coupled group can be a key indicator.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While the "fingerprint region" can be complex, key stretching and bending vibrations provide valuable, confirmatory data.

  • Starting Material: this compound, as a primary aromatic amine, will show two characteristic N-H stretching bands around 3300-3500 cm⁻¹.[16][17] It also exhibits a strong C-N stretching vibration for the aromatic amine (typically 1250-1335 cm⁻¹) and vibrations associated with the C-F and C-Br bonds.[18]

  • Product Analysis:

    • Suzuki Product: The two N-H stretching bands of the primary amine will remain, but changes in the C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹) will indicate the presence of the new biaryl system.

    • Buchwald-Hartwig Product: The N-H region is highly diagnostic. If a secondary amine was used for coupling, the product will be a tertiary amine, and the N-H stretches will disappear entirely. If another primary amine was used, the product (a secondary amine) will show a single N-H stretch, distinguishing it from the starting material.[9][17]

Comparative Data Analysis: Starting Material vs. Reaction Products

To synthesize this information, the following table provides a clear comparison of the expected spectroscopic data for the starting material and the products of our two model reactions.

Spectroscopic FeatureThis compound (Starting Material)Expected Suzuki Product (e.g., with Phenylboronic Acid)Expected Buchwald-Hartwig Product (e.g., with Morpholine)
¹H NMR Single aromatic proton (multiplet), broad NH₂ singlet.Multiple new aromatic proton signals, broad NH₂ singlet retained.Signals for morpholine protons appear, broad NH₂ singlet retained.
¹⁹F NMR Three distinct fluorine signals with characteristic shifts.Significant shift changes, especially for F-3 and F-5, due to new C-C bond.Significant shift changes, especially for F-3 and F-5, due to new C-N bond.
¹³C NMR Signal for C-Br present (~100-115 ppm).C-Br signal absent; new signals for biaryl carbons appear.C-Br signal absent; new signals for C-N and morpholine carbons appear.
MS (Molecular Ion) [M]⁺ and [M+2]⁺ peaks of ~1:1 intensity ratio.[M]⁺ peak only; absence of the 1:1 isotopic Br pattern.[M]⁺ peak only; absence of the 1:1 isotopic Br pattern.
IR (N-H Stretch) Two distinct bands (~3300-3500 cm⁻¹).Two distinct bands retained.Two distinct bands retained.
IR (Other) C-Br and C-F stretches present.C-Br stretch absent; new C-C skeletal vibrations.C-Br stretch absent; characteristic morpholine C-O-C stretch appears.

Experimental Protocols and Workflows

Scientific integrity demands reproducible and verifiable methodologies. The following sections provide a generalized protocol for a Suzuki-Miyaura coupling reaction and a logical workflow for spectroscopic analysis.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a representative coupling with phenylboronic acid. Causality: A phosphine-based palladium catalyst is chosen for its efficiency in cross-coupling reactions. A base is required to activate the boronic acid for transmetalation.[2] A two-phase solvent system (e.g., Toluene/Water) is often used to facilitate the dissolution of both organic and inorganic reagents.

Materials:

  • This compound (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., Toluene/Water, 4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times to remove oxygen, which can deactivate the catalyst.

  • Add the degassed solvent mixture to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by observing the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and brine to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired product.

Workflow Diagrams

Visualizing the experimental and analytical logic is key to efficient research.

ReactionWorkflow reagents 1. Combine Reactants (Aniline, Boronic Acid, Base) setup 2. Inert Atmosphere Setup (Evacuate/Backfill) reagents->setup solvent 3. Add Degassed Solvent setup->solvent catalyst 4. Add Pd Catalyst solvent->catalyst reaction 5. Heat & Stir (Monitor by TLC/LC-MS) catalyst->reaction workup 6. Aqueous Workup (Extraction & Washing) reaction->workup purify 7. Purify (Column Chromatography) workup->purify analysis 8. Spectroscopic Analysis (NMR, MS, IR) purify->analysis

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

AnalysisLogic cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy ms Acquire Mass Spectrum q_br [M+2] Peak Present (~1:1 ratio)? ms->q_br sm Reaction Incomplete. Starting Material Present. q_br->sm Yes prod_ms Bromine Absent. Proceed to NMR. q_br->prod_ms No nmr Acquire ¹H, ¹⁹F, ¹³C NMR prod_ms->nmr q_nmr Expected Shifts & Couplings Observed? nmr->q_nmr prod_nmr Structure Confirmed q_nmr->prod_nmr Yes side_prod Unexpected Product. Re-evaluate. q_nmr->side_prod No

Caption: A logical decision-making workflow for structural validation.

Comparison with Alternative Substrates

The choice of starting material is a critical experimental parameter. How does this compound compare to less-fluorinated or differently halogenated analogues?

SubstrateKey FeatureImpact on Reactivity (vs. This compound)Impact on Spectroscopic Analysis
2-Bromoaniline No fluorine atomsLess electron-deficient ring. May require more forcing conditions for oxidative addition in cross-coupling.No ¹⁹F NMR signal. Simpler ¹H and ¹³C NMR spectra due to lack of C-F coupling.
2-Chloro-3,4,5-trifluoroaniline Chlorine instead of BromineC-Cl bond is stronger than C-Br. Generally requires a more active catalyst system or higher temperatures for cross-coupling.[19]MS shows [M+2] peak with ~3:1 intensity ratio, characteristic of chlorine. ¹⁹F NMR shifts will be different due to the change from Br to Cl.
3,4,5-Trifluoroaniline [20]No bromine atomCannot participate in cross-coupling reactions at the C-2 position. Would require a different synthetic strategy (e.g., C-H activation).Serves as a useful reference compound for assigning NMR and IR signals of the trifluorinated aniline core.

This comparison highlights the value of this compound: the bromine provides a reliable reactive handle for cross-coupling, while the trifluoro substitution pattern offers a unique electronic profile and a powerful ¹⁹F NMR probe for tracking the reaction's progress.

Conclusion

The successful synthesis and development of novel chemical entities from this compound is critically dependent on rigorous and logical spectroscopic analysis. This guide has demonstrated that a holistic approach, combining the strengths of NMR spectroscopy (¹H, ¹⁹F, ¹³C), mass spectrometry, and IR spectroscopy, provides a self-validating system for structure elucidation. The disappearance of the bromine isotopic pattern in mass spectrometry serves as a definitive marker of reaction success, while multinuclear NMR provides the detailed map required to confirm the precise structure of the product. By understanding the "why" behind the expected spectroscopic changes, researchers can move beyond simple data collection to confident, expertise-driven interpretation, accelerating the pace of discovery and innovation.

References

A Comparative Guide to the Biological Activity of Halogenated Trifluoroaniline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The introduction of halogen atoms and trifluoromethyl groups into aromatic systems is a cornerstone of modern medicinal and agricultural chemistry. These substitutions can profoundly alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion, and ultimately, its biological activity. This guide provides an in-depth comparative analysis of the biological activities of halogenated trifluoroaniline isomers, offering insights into the subtle yet significant impact of isomeric positioning of halogen substituents on their cytotoxic, antimicrobial, and herbicidal properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

The Pivotal Role of Halogenation and Trifluoromethylation in Bioactivity

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly impact the pKa of the aniline amine group, influencing its ionization state at physiological pH. This, in turn, affects membrane permeability and interaction with biological targets. Furthermore, the lipophilicity of the -CF3 group can enhance binding to hydrophobic pockets in enzymes and receptors.

Halogen atoms (F, Cl, Br, I) introduce a range of electronic and steric effects. Their electronegativity and size increase down the group, influencing dipole moments, polarizability, and the potential for halogen bonding—a non-covalent interaction that is increasingly recognized as a key factor in ligand-receptor binding. The position of the halogen on the trifluoroaniline ring—ortho, meta, or para to the amino group—creates distinct isomers with unique electronic and steric profiles, leading to significant differences in their biological activities.

Comparative Cytotoxicity of Halogenated Trifluoroaniline Isomers

Halogenated trifluoroanilines and their derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The isomeric position of the halogen atom can dramatically influence this activity, likely due to altered interactions with intracellular targets.

Structure-Activity Relationship Insights

Generally, the cytotoxic mechanism of such aromatic amines can involve the induction of oxidative stress and apoptosis[3][4]. The specific cellular pathways affected can vary depending on the precise molecular structure of the isomer.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various trifluoromethyl-containing aniline derivatives, providing a glimpse into their potential as anticancer agents. It is important to note that these are often more complex molecules than simple halogenated trifluoroanilines, but they provide valuable insights into the contribution of the halogenated trifluoroaniline moiety to cytotoxicity.

Compound IDCancer Cell LineIC50 (µM)Reference
Anilinoquinazoline derivativeA431 (Skin Carcinoma)2.62[1]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3bA375 (Melanoma)25.4[1]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3bC32 (Melanoma)24.4[1]
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative 3bDU145 (Prostate)27.8[1]
Fluorinated aminophenylhydrazine (Compound 6)A549 (Lung)0.64[2]
Aryl-urea derivative with trifluoromethyl group (Compound 8)PACA2 (Pancreatic)22.4[5]
Aryl-urea derivative with trifluoromethyl group (Compound 9)HCT116 (Colon)17.8[5]
Aryl-urea derivative with trifluoromethyl group (Compound 9)HePG2 (Liver)12.4[5]

Note: Direct comparison is challenging due to the structural diversity of the tested compounds. However, the data consistently highlights the potent cytotoxicity of molecules incorporating a trifluoromethylaniline scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity[6][7][8].

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated trifluoroaniline isomers (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for another 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Comparative Antimicrobial Activity of Halogenated Trifluoroaniline Isomers

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Halogenated trifluoroanilines have shown promise in this area, with their activity being influenced by the nature and position of the halogen substituent.

Structure-Activity Relationship Insights

Studies on a range of aniline derivatives have demonstrated significant antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus and Vibrio harveyi[8][9]. For instance, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) were identified as potent antimicrobial agents[8][9]. The data also showed that compounds like 4-bromo-3-chloroaniline and 3,5-dibromoaniline possess antimicrobial properties, indicating that both the type and position of halogens are crucial for activity[9]. The mechanism of action often involves disruption of the bacterial cell membrane[8].

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentrations (MIC) of several halogenated aniline derivatives against Vibrio species.

CompoundV. parahaemolyticus MIC (µg/mL)V. harveyi MIC (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)10050[9]
2-iodo-4-trifluoromethylaniline (ITFMA)50100[9]
4-bromo-3-chloroaniline125125[9]
3-bromo-4-chloroaniline175175[9]
3,5-dibromoaniline100100[9]
3,5-difluoro-4-iodoaniline150150[9]
3-chloro-4-iodoaniline125125[9]

These findings underscore the potential of halogenated trifluoroanilines as a scaffold for developing novel antimicrobial agents.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[5][10][11][12].

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of the halogenated trifluoroaniline isomers in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration with no visible growth is the MIC. The results can also be read using a plate reader. The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can facilitate the objective determination of the MIC[13].

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis serial_dilution Serial Dilution of Compounds inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate prepare_inoculum Prepare Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_16_20h Incubate 16-20h inoculate_plate->incubate_16_20h read_mic Read MIC (Visual/Reader) incubate_16_20h->read_mic

Comparative Herbicidal Activity of Halogenated Trifluoroaniline Isomers

Trifluoroaniline derivatives are the backbone of several important herbicides. The dinitroaniline herbicide trifluralin, for example, contains a trifluoromethyl group and has been widely used for pre-emergent weed control.

Mechanism of Action and Structure-Activity Relationship

Many trifluoroaniline-based herbicides, particularly the dinitroanilines, act by inhibiting microtubule formation in plant cells[10][14]. They bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division and elongation. This disruption of the cytoskeleton ultimately leads to the death of the germinating weed.

Other trifluoroaniline derivatives can inhibit protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway[15][16]. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane damage[17]. The specific herbicidal activity and the target enzyme are highly dependent on the substitution pattern on the aniline ring. For example, in a series of α-trifluoroanisole derivatives, the nature and position of substituents on the phenyl ring were found to be critical for herbicidal activity[15].

Quantitative Herbicidal Data

The following table shows the herbicidal activity of α-trifluoroanisole derivatives, which are structurally related to halogenated trifluoroanilines.

CompoundWeed SpeciesED50 (g a.i./hm²)Reference
Compound 7aAbutilon theophrasti13.32[15]
Compound 7aAmaranthus retroflexus5.48[15]
Fomesafen (Commercial Herbicide)Abutilon theophrasti36.39[15]
Fomesafen (Commercial Herbicide)Amaranthus retroflexus10.09[15]

The data indicates that novel derivatives can exhibit superior herbicidal activity compared to existing commercial products.

Experimental Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the PPO enzyme.

Principle: PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. The activity of the enzyme can be monitored by measuring the formation of protoporphyrin IX, which is fluorescent.

Step-by-Step Methodology:

  • Enzyme Extraction: Homogenize plant tissue (e.g., from a susceptible weed species) in an appropriate buffer to extract the PPO enzyme.

  • Assay Reaction: In a microplate, combine the enzyme extract, a buffer, and the substrate protoporphyrinogen IX. Add varying concentrations of the test compounds.

  • Incubation: Incubate the reaction mixture in the dark at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination: Stop the reaction, for example, by adding a solvent like methanol.

  • Fluorescence Measurement: Measure the fluorescence of the produced protoporphyrin IX (excitation ~405 nm, emission ~635 nm).

  • Data Analysis: Calculate the percentage of PPO inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from a dose-response curve.

PPO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme_extraction Enzyme Extraction from Plant setup_reaction Set up Reaction with Inhibitors enzyme_extraction->setup_reaction prepare_reagents Prepare Substrate & Buffers prepare_reagents->setup_reaction incubate_dark Incubate in Dark setup_reaction->incubate_dark terminate_reaction Terminate Reaction incubate_dark->terminate_reaction read_fluorescence Read Fluorescence terminate_reaction->read_fluorescence calculate_ic50_ppo Calculate IC50 read_fluorescence->calculate_ic50_ppo

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of halogenated trifluoroaniline isomers, highlighting the profound impact of halogen type and positional isomerism. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of drug discovery and agrochemical development.

The structure-activity relationships discussed underscore the importance of rational design in optimizing the biological activity of these compounds. While this guide offers a solid foundation, further research is needed to generate a comprehensive, head-to-head comparative dataset of simple ortho-, meta-, and para-halogenated trifluoroaniline isomers across a wider range of biological assays. Such studies will be instrumental in elucidating the precise molecular mechanisms underlying their activities and will undoubtedly pave the way for the development of novel, highly effective therapeutic and crop protection agents.

References

The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of Bromo-Fluoroaniline Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the aniline scaffold stands as a cornerstone, a versatile framework upon which medicinal chemists build potent and selective therapeutics.[1][2] Its inclusion in numerous drug candidates, however, is a double-edged sword, often associated with metabolic instability and potential toxicity.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of anilines—bromo-fluoroaniline analogs—with a focus on their application as kinase inhibitors. While direct, comprehensive SAR studies on 2-Bromo-3,4,5-trifluoroaniline are not extensively published, by examining closely related isomers and the broader principles of halogen substitution, we can construct a robust understanding of how atomic placement dictates biological efficacy. This guide will compare the performance of kinase inhibitors derived from different bromo- and fluoro-substituted aniline isomers, supported by experimental data and detailed protocols, to provide researchers with a predictive framework for designing next-generation inhibitors.

The Aniline Moiety: A Privileged Scaffold with Caveats

Anilines are prevalent in medicinal chemistry due to their synthetic accessibility and their ability to form key hydrogen bonds with biological targets.[1] However, their susceptibility to metabolic bioactivation into reactive metabolites is a significant concern, potentially leading to idiosyncratic adverse drug reactions.[3][4] The strategic placement of electron-withdrawing groups, such as halogens, can mitigate these metabolic liabilities while also enhancing binding affinity and target selectivity.[5] The trifluoromethyl group, in particular, is a common bioisostere for other functional groups and can significantly impact a molecule's lipophilicity and metabolic stability.

Comparative Efficacy of Bromo-Trifluoromethylaniline Isomers in Kinase Inhibition

The positioning of bromo and trifluoromethyl groups on the aniline ring profoundly influences the inhibitory activity of kinase inhibitors. This is exemplified by comparing inhibitors derived from different isomers of bromo-(trifluoromethyl)aniline.[6] The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Table 1: Comparative Inhibitory Activity (IC50) of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers

Kinase TargetInhibitor ScaffoldRepresentative Drug (if applicable)IC50 (nM)
BCR-ABL3-bromo-5-(trifluoromethyl)anilinePonatinib0.37[6]
BCR-ABL T315I3-bromo-5-(trifluoromethyl)anilinePonatinib2.0[6]
VEGFR23-bromo-5-(trifluoromethyl)anilinePonatinib1.5[6]
FGFR13-bromo-5-(trifluoromethyl)anilinePonatinib2.2[6]
SRC3-bromo-5-(trifluoromethyl)anilinePonatinib5.4[6]
BCR-ABL2-bromo-5-(trifluoromethyl)anilineNilotinib20[6]
BCR-ABL T315I2-bromo-5-(trifluoromethyl)anilineNilotinib>3000[6]

The data clearly illustrates that Ponatinib, which is derived from the 3-bromo-5-(trifluoromethyl)aniline isomer, demonstrates more potent inhibition against a range of kinases compared to Nilotinib, which is based on the 2-bromo-5-(trifluoromethyl)aniline scaffold.[6] Notably, Ponatinib is highly effective against the T315I "gatekeeper" mutation in BCR-ABL, a common mechanism of resistance to other tyrosine kinase inhibitors.[6] This highlights the critical role of substituent positioning in determining not only potency but also the spectrum of activity against clinically relevant mutations.

The Role of Fluorine Substitution: A Deeper Dive into SAR

The introduction of fluorine atoms can further modulate the physicochemical properties and biological activity of aniline-based inhibitors. Fluorine's high electronegativity and small size can influence pKa, lipophilicity, and metabolic stability, as well as engage in specific interactions with the target protein.

While specific data for this compound analogs is scarce, we can infer the potential effects of polyfluorination from general principles of medicinal chemistry. The additional fluorine atoms in a trifluoroaniline scaffold, compared to a monofluorinated one, would be expected to:

  • Increase Acidity of the Aniline NH2: This can alter hydrogen bonding patterns with the kinase hinge region.

  • Lower the pKa: This can affect the compound's ionization state at physiological pH, influencing cell permeability and target engagement.

  • Enhance Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage.

  • Modulate Lipophilicity: While a single fluorine atom can increase lipophilicity, multiple fluorine atoms can sometimes decrease it due to polar effects.

Experimental Protocols

To facilitate the evaluation of novel bromo-fluoroaniline analogs, detailed protocols for key assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the inhibitory activity of a compound against a specific kinase by quantifying the amount of ADP produced.[7][8]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound analogs) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[7]

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[7]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.[7]

    • Incubate for 40 minutes at room temperature.[7]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate for 30 minutes at room temperature.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Protocol 2: Cellular Target Engagement Assay

This assay determines if the inhibitor can engage with its target kinase within a cellular context.[9]

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Antibodies for Western blotting (total and phosphorylated target protein)

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified time.

  • Cell Lysis: Wash the cells with PBS and lyse them with an appropriate lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total target kinase.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition of target phosphorylation.

Visualizing the Logic: Workflows and Pathways

To provide a clearer understanding of the experimental design and the biological context of kinase inhibition, the following diagrams illustrate key workflows and signaling pathways.

G cluster_0 In Vitro Kinase Assay Workflow A Compound Dilution B Kinase & Inhibitor Pre-incubation A->B C Initiate Kinase Reaction (add Substrate/ATP) B->C D Stop Reaction & Deplete ATP C->D E ADP to ATP Conversion & Luminescence Generation D->E F Measure Luminescence E->F G IC50 Determination F->G

Caption: Workflow for in vitro kinase inhibition assay.

G cluster_1 Simplified Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RTK->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor Bromo-Fluoroaniline Analog Inhibitor->RTK Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

The strategic placement of bromo and fluoro substituents on the aniline scaffold is a powerful tool for modulating the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. While the this compound core remains a relatively underexplored motif, the principles gleaned from the SAR of related isomers provide a solid foundation for the rational design of novel inhibitors. Future studies should focus on the synthesis and biological evaluation of a focused library of this compound analogs to systematically probe the effects of this specific substitution pattern. Such investigations, guided by the comparative data and protocols outlined in this guide, hold the promise of yielding next-generation kinase inhibitors with improved therapeutic profiles.

References

A Senior Application Scientist's Guide to Palladium Catalysis for 2-Bromo-3,4,5-trifluoroaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of fluorinated aromatic compounds is of paramount importance for the development of novel pharmaceuticals, agrochemicals, and advanced materials. 2-Bromo-3,4,5-trifluoroaniline is a key building block, offering a handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. The electron-deficient nature of this substrate, owing to the presence of three fluorine atoms, presents unique challenges to catalysis, necessitating a careful selection of the palladium catalyst system. This guide provides a comparative analysis of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.

The Challenge of Coupling Electron-Deficient Aryl Halides

The trifluorinated aromatic ring in this compound significantly withdraws electron density from the C-Br bond. This electronic effect can influence the key steps of the palladium catalytic cycle:

  • Oxidative Addition: While often the rate-limiting step for aryl chlorides, the oxidative addition of a Pd(0) species to the C-Br bond of an electron-deficient aryl bromide is generally feasible. However, the choice of ligand is crucial to facilitate this step.

  • Transmetalation (for Suzuki-Miyaura): The transfer of the organic group from the organoboron reagent to the palladium center can be influenced by the electronic properties of the ligands on palladium.

  • Reductive Elimination: This final step, which forms the desired C-C or C-N bond and regenerates the Pd(0) catalyst, can be challenging for electron-deficient systems. Bulky and electron-rich ligands are often required to promote this step.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures. For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Coupled Product Ar-Pd(II)-Ar'(L2)->Product ArX This compound ArX->Ar-Pd(II)-Br(L2) BoronicAcid R-B(OH)2 BoronicAcid->Ar-Pd(II)-OR'(L2) Base Base (e.g., K3PO4) Base->Ar-Pd(II)-OR'(L2)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling

Direct comparative data for this compound is limited. The following table presents data for analogous electron-deficient aryl bromides to guide catalyst selection.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄-K₂CO₃Toluene/Dioxane803-592Tetrabromofuran[1]
Pd(OAc)₂SPhosK₃PO₄TolueneRT2982-Chlorotoluene[2]
Pd(OAc)₂XPhosK₃PO₄Toluene10016High2,5-diiodopyrazine[3]
PdCl₂(dppf)-K₂CO₃DME802High2,5-diiodopyrazine[3]
Pd₂(dba)₃P(o-Tol)₃K₃PO₄Dioxane/H₂O80-51o-bromoaniline[4]

Expert Insights:

For an electron-deficient substrate like this compound, catalyst systems employing bulky and electron-rich phosphine ligands are highly recommended.

  • Buchwald Ligands (SPhos, XPhos): These ligands are known to accelerate both oxidative addition and reductive elimination, which are often the challenging steps for electron-poor substrates.[1] The high yields achieved with SPhos and XPhos for other haloarenes suggest they are strong candidates.

  • Pd(PPh₃)₄: While a classic catalyst, it may require higher temperatures and longer reaction times for this substrate. A patent for the synthesis of a similar biaryl suggests Pd(PPh₃)₄ in combination with tricyclohexylphosphine tetrafluoroborate can be effective.[5]

  • PdCl₂(dppf): This is a reliable and commercially available catalyst that often provides good results for a range of Suzuki couplings.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acids.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add potassium phosphate (K₃PO₄, 2.0 mmol) followed by anhydrous, degassed toluene (5 mL).

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. For this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-Br(L)->Ar-Pd(II)-NHR'R''(L) Amine Coordination & Deprotonation Ar-Pd(II)-NHR'R''(L)->Pd(0)L Reductive Elimination Product Coupled Amine Ar-Pd(II)-NHR'R''(L)->Product Amine R'R''NH Amine->Ar-Pd(II)-Br(L) Base Base (e.g., NaOtBu) Base->Ar-Pd(II)-Br(L)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Analysis of Catalyst Systems for Buchwald-Hartwig Amination

The following data for the amination of analogous electron-deficient bromoanilines provides a strong basis for catalyst selection.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd₂(dba)₃XPhosNaOtBuToluene110-High2-Bromo-5-(trifluoromethyl)aniline[6]
[Pd(tBu-XPhos)G1]-NaOtBuToluene80-110--2-Bromo-5-(trifluoromethyl)aniline[7]
Pd(OAc)₂XPhosKOt-BuToluene100-Good to Excellent2-Bromo-13α-estrone[8]
Pd₂(dba)₃XantphosCs₂CO₃Toluene110--2-Amino-5-bromo-4-methylpyridine[9]
[Pd(allyl)Cl]₂AdBippyPhosKOPh---High4-n-Butylbromobenzene[4]

Expert Insights:

The success of the Buchwald-Hartwig amination on this compound is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.

  • Biarylphosphine Ligands (XPhos, tBuXPhos, RuPhos): These are the ligands of choice for challenging aminations of electron-deficient aryl bromides.[6][7] They promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.

  • Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine. For base-sensitive substrates, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often in combination with more active catalyst systems.

  • Palladium Precatalysts: The use of well-defined palladium precatalysts (e.g., G1, G3, or G4 palladacycles) can lead to more reproducible results and often allows for lower catalyst loadings compared to using separate palladium sources and ligands.[6]

Recommended Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline for the coupling with a secondary amine like morpholine and may require optimization.

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting an aryl halide with a terminal alkyne. This reaction is invaluable for creating rigid scaffolds found in many functional materials and complex molecules.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Coupled Product Ar-Pd(II)-C≡CR(L2)->Product Cu(I)Br Cu(I)Br Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)Br->Cu(I)-C≡CR Deprotonation Cu(I)-C≡CR->Ar-Pd(II)-Br(L2) Alkyne R-C≡CH Alkyne->Cu(I)Br Base Base (e.g., Et3N) Base->Cu(I)Br

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling reaction.

Comparative Analysis of Catalyst Systems for Sonogashira Coupling

Direct comparative data for this compound is scarce. The following table provides representative conditions for the Sonogashira coupling of other bromoarenes.

Catalyst PrecursorLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100372-962-Amino-3-bromopyridines
Pd(OAc)₂PPh₃CuIEt₃N--42-886-bromoquinolines[10]
Pd(PPh₃)₄-CuINEt₃Dioxane100671-99Dibromo-trifluoromethyl-quinoline
Pd₂(dba)₃---DMSO-up to 875-bromo-2-iodo-N-morpholinebenzamide[11]

Expert Insights:

  • Classic System (Pd(PPh₃)₂Cl₂/CuI): This is the most common and often effective catalyst system for Sonogashira couplings. The copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium center.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira couplings can be advantageous to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These reactions often require a stronger base and specific ligands.

  • Ligand Choice: While triphenylphosphine (PPh₃) is a standard ligand, for more challenging substrates, more electron-rich and bulky phosphines can sometimes improve yields.

Recommended Experimental Protocol: Sonogashira Coupling

This protocol is a general starting point for the coupling with phenylacetylene.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.

  • Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 3 mL) and anhydrous, degassed THF (5 mL).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and take up the residue in ethyl acetate. Wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of complex fluorinated molecules. The electron-deficient nature of the substrate necessitates the use of robust catalyst systems, particularly those employing bulky and electron-rich phosphine ligands. For Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands from the Buchwald family, such as SPhos and XPhos, are highly recommended. For Sonogashira couplings, the classic Pd/Cu co-catalyst system remains a reliable choice. The experimental protocols provided herein serve as a solid foundation for further optimization, and a systematic screening of catalysts, ligands, bases, and solvents is encouraged to achieve optimal results for specific coupling partners.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-3,4,5-trifluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and characterization of novel chemical entities are paramount. 2-Bromo-3,4,5-trifluoroaniline and its derivatives are key building blocks in the synthesis of a variety of pharmacologically active molecules. Ensuring the quality of these intermediates requires robust, validated analytical methods to identify and quantify the main component, as well as any process-related impurities. This guide provides an in-depth comparison of the validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound derivatives. The principles and protocols discussed herein are grounded in the internationally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][9] For this compound derivatives, this translates to having analytical methods that are specific, sensitive, accurate, precise, and robust for both qualitative and quantitative analysis. A thoroughly validated method ensures the reliability of data used in critical decision-making throughout the drug development lifecycle.[2]

Comparative Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful techniques for the analysis of aromatic amines.[10][11] The choice between them is often dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[10] For halogenated anilines, HPLC offers the advantage of direct analysis without the need for derivatization.[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency for volatile and semi-volatile compounds.[10][14] The coupling with a mass spectrometer allows for definitive identification of impurities based on their mass spectra.[10][14] However, the polar nature of anilines can sometimes necessitate a derivatization step to improve volatility and peak shape.[12][13][14]

The following diagram illustrates a decision tree for selecting the appropriate analytical technique for this compound derivatives.

MethodSelection Analyte This compound Derivative Volatility Is the derivative sufficiently volatile and thermally stable? Analyte->Volatility Derivatization Is derivatization acceptable? Volatility->Derivatization No GCMS GC-MS is a suitable method Volatility->GCMS Yes HPLC HPLC is the preferred method Derivatization->HPLC No Derivatization->GCMS Yes ConsiderHPLC Consider HPLC as an alternative GCMS->ConsiderHPLC If structural elucidation of impurities is critical

Caption: Decision tree for analytical method selection.

Validation Parameters: A Head-to-Head Comparison

According to ICH Q2(R1) guidelines, the validation of an analytical method involves the evaluation of several key parameters.[6][8] The table below summarizes these parameters and provides a comparative perspective for HPLC and GC-MS in the context of analyzing this compound derivatives.

Validation ParameterHPLCGC-MSRationale & Causality
Specificity/Selectivity Excellent. Can be demonstrated by separating the main peak from impurities, degradants, and placebo components. Diode-array detection can confirm peak purity.Excellent. The mass spectrometer provides a high degree of selectivity, allowing for the resolution of co-eluting peaks based on their mass-to-charge ratio.[14]The ability to unequivocally assess the analyte in the presence of other components is crucial for accurate quantification and impurity profiling.[2]
Linearity & Range Typically exhibits excellent linearity over a wide concentration range (e.g., 0.1-10.0 mg/l).[15][16]Also demonstrates good linearity, but the range might be limited by detector saturation at high concentrations.Establishes a direct proportionality between the analytical signal and the concentration of the analyte, which is fundamental for accurate quantification.[16]
Accuracy High accuracy, with recovery studies typically yielding results between 85.3% and 98.4% for aromatic amines.[15][16]Good accuracy, generally within 80-120% recovery, but can be influenced by the efficiency of derivatization if required.[11]Measures the closeness of the test results to the true value, ensuring the method is free from systematic error.[2]
Precision (Repeatability & Intermediate Precision) High precision, with a relative standard deviation (%RSD) of less than 5% being achievable.[11]Good precision, with %RSD typically below 15%.[11] Variability can be introduced by the derivatization step.Demonstrates the consistency and reproducibility of the method, which is critical for reliable routine analysis.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Low LOD and LOQ, often in the range of 0.015-0.08 mg/l for aromatic amines.[15][16]Can achieve very low LODs, especially with selected ion monitoring (SIM), reaching µg/L levels.[11]Defines the sensitivity of the method, which is important for the analysis of trace impurities.[11]
Robustness Generally robust. The effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) should be evaluated.Robustness should be assessed by varying parameters like inlet temperature, oven ramp rate, and carrier gas flow rate.[14]Assesses the reliability of the method during normal usage by demonstrating its capacity to remain unaffected by minor variations in experimental conditions.[2]

Experimental Protocols for Method Validation

The following are generalized, step-by-step protocols for the validation of HPLC and GC-MS methods for this compound derivatives. These should be adapted based on the specific derivative and the instrumentation used.

HPLC Method Validation Protocol
  • Method Development:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[17]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid to improve peak shape.[17]

    • Flow Rate: 1.0 mL/min.[17]

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Validation Execution:

    • Specificity: Analyze the drug substance, a placebo mixture, and the drug substance spiked with known impurities. Assess peak purity using a diode-array detector.

    • Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.[16]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]

    • Precision:

      • Repeatability: Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

GC-MS Method Validation Protocol
  • Method Development:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[17]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14][17]

    • Injection: Splitless injection of 1 µL of the sample solution.[17]

    • Temperature Program: An initial oven temperature of 60-80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.[14][17]

    • Mass Spectrometer: Operated in either full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Validation Execution:

    • Specificity: Analyze the sample and identify the main component and impurities by their retention times and mass spectra.[10]

    • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Follow a similar approach as described for the HPLC method validation, adapting the procedures for the GC-MS system.

The following diagram illustrates the general workflow for analytical method validation.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Write Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport

Caption: General workflow for analytical method validation.

Conclusion: A Symbiotic Approach

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound derivatives. HPLC often serves as the workhorse for routine quality control due to its robustness and applicability to a wide range of compounds without the need for derivatization.[10] GC-MS, with its superior separation efficiency for volatile compounds and the definitive structural information it provides, is invaluable for impurity identification and characterization.[10]

For a comprehensive characterization of this compound derivatives, a symbiotic approach is often the most effective. HPLC can be employed for routine purity assessments and quantification, while GC-MS can be utilized for the identification of unknown impurities and for methods requiring higher sensitivity. The validation of these analytical methods, guided by the principles outlined in the ICH and FDA guidelines, is a critical step in ensuring the quality and safety of pharmaceutical products.[1][2][5][6]

References

assessing the metabolic stability of compounds derived from 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Assessing the Metabolic Stability of Compounds Derived from 2-Bromo-3,4,5-trifluoroaniline

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic stability is a pivotal determinant of success. This property, defined as the susceptibility of a compound to biotransformation by metabolic enzymes, directly influences its pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly often fail to achieve therapeutic concentrations in the body, while those that are unusually resistant can accumulate to toxic levels. Therefore, a thorough and early assessment of metabolic stability is essential for guiding medicinal chemistry efforts and selecting candidates with the highest probability of success.

This guide focuses on a specific, yet increasingly relevant, chemical scaffold: derivatives of This compound . Halogenated aromatic amines are prevalent in modern medicinal chemistry, prized for their ability to modulate physicochemical properties and engage in specific binding interactions. The trifluoro- substitution pattern is known to enhance metabolic stability due to the strength of the carbon-fluorine bond, which resists enzymatic cleavage.[3] However, the presence of the aniline nitrogen and the bromine atom introduces potential sites for metabolic attack, primarily by Cytochrome P450 (CYP) enzymes, which are the main catalysts of Phase I metabolism.[4][5][6]

This document provides a comparative framework for assessing the metabolic stability of such derivatives. We will explore the two cornerstone in vitro assays—the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay—explaining the causality behind their design, providing detailed protocols, and interpreting the data through the lens of a Senior Application Scientist.

Comparative Framework: Hypothetical Derivatives and Controls

To illustrate the comparison process, we will assess three hypothetical derivatives of the this compound core against Verapamil, a well-characterized drug often used as a control for moderate to high metabolic clearance.

  • Compound A (Parent Derivative): N-(2-bromo-3,4,5-trifluorophenyl)acetamide. A simple amide derivative serving as our baseline.

  • Compound B (Halogen Swap): N-(2-chloro-3,4,5-trifluorophenyl)acetamide. The bromo- group is replaced with a chloro- group to assess the impact of the C-X bond on stability.

  • Compound C (Steric Shielding): N-(2-bromo-3,4,5-trifluorophenyl)pivalamide. A bulky tert-butyl group is introduced to sterically hinder potential metabolic attack at the amide linkage and nearby positions.

  • Control Compound: Verapamil. A known substrate for CYP3A4 with well-documented metabolic turnover.

The First Pass: Liver Microsomal Stability Assay

The liver microsomal stability assay is the workhorse of early drug discovery for evaluating metabolic liability.[2] Liver microsomes are subcellular vesicles formed from the endoplasmic reticulum of hepatocytes. They contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[4] This assay is a cost-effective, high-throughput primary screen to rank-order compounds based on their susceptibility to oxidative metabolism.[4]

Causality Behind the Method: The core principle is to measure the rate of disappearance of the parent compound over time. The reaction is initiated by adding a critical cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate), which donates the necessary electrons for the CYP450 catalytic cycle.[7][8] By running a parallel incubation without NADPH, we can distinguish between enzymatic degradation and simple chemical instability.

Experimental Workflow: Microsomal Stability

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Thaw pooled liver microsomes (e.g., human) on ice prep2 Prepare 100 mM Phosphate Buffer (pH 7.4) prep1->prep2 prep3 Prepare Test Compound (1 µM final) and NADPH regenerating system prep2->prep3 inc1 Pre-warm microsomes and buffer prep3->inc1 inc2 Add Test Compound to microsomes inc1->inc2 inc3 Initiate reaction by adding NADPH inc2->inc3 inc4 Collect aliquots at time points (0, 5, 15, 30, 45 min) inc3->inc4 an1 Quench reaction in aliquots with cold Acetonitrile + Internal Standard inc4->an1 an2 Centrifuge to pellet protein an1->an2 an3 Analyze supernatant by LC-MS/MS an2->an3 an4 Calculate % Remaining, t½, and CLint an3->an4

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Human Liver Microsome (HLM) Stability
  • Preparation of Reagents:

    • Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL stock) on ice.[7]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[9]

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.[9]

    • Prepare 1 µM working solutions of test compounds and controls in the buffer.

  • Incubation Procedure:

    • In a 96-well plate, combine the phosphate buffer and liver microsomes to achieve a final protein concentration of 0.5 mg/mL.[4]

    • Add the test compound to the microsome mixture and pre-incubate at 37°C for 5 minutes.[8]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A "minus cofactor" control well should receive buffer only.[8]

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a separate plate containing 3 volumes of cold acetonitrile with an internal standard to terminate the reaction.[4][7]

  • Sample Analysis:

    • Seal and centrifuge the termination plate at 4000 rpm for 10 minutes to pellet the precipitated protein.[8]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • In Vitro Half-Life (t½): Calculated as t½ = 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated as CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration]) * 1000.[8]

Comparative Data: Microsomal Stability
CompoundIn Vitro t½ (min)CLint (µL/min/mg protein)Predicted Clearance Category
Compound A 4530.8Intermediate
Compound B 5823.9Intermediate
Compound C >120<11.5Low
Verapamil (Control) 1877.0High

A More Complete Picture: The Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the cellular machinery for Phase II (conjugation) reactions and the influence of drug transporters.[2] The hepatocyte stability assay uses intact, metabolically active liver cells (typically cryopreserved) to provide a more comprehensive and physiologically relevant model of hepatic metabolism.[10][11][12] A significant drop in stability from the microsomal to the hepatocyte assay often indicates that Phase II metabolism (e.g., glucuronidation or sulfation) is a major clearance pathway.[1]

Causality Behind the Method: By using whole cells, we co-locate Phase I and Phase II enzymes in their natural environment, complete with endogenous cofactors and active transporter systems that regulate the compound's entry into and exit from the cell.[1][12] This integrated system provides a more accurate prediction of a compound's overall hepatic intrinsic clearance.

Experimental Workflow: Hepatocyte Stability

cluster_prep Cell Preparation cluster_incubation Incubation (37°C, 5% CO2) cluster_analysis Analysis prep1 Rapidly thaw cryopreserved hepatocytes in a 37°C water bath prep2 Transfer to pre-warmed incubation medium prep1->prep2 prep3 Determine cell viability and count (e.g., Trypan Blue exclusion) prep2->prep3 prep4 Dilute to final cell density (e.g., 1 million viable cells/mL) prep3->prep4 inc1 Pre-incubate cell suspension prep4->inc1 inc2 Add Test Compound (1 µM final) to initiate reaction inc1->inc2 inc3 Collect aliquots at time points (0, 15, 30, 60, 120 min) inc2->inc3 an1 Quench reaction in aliquots with cold Acetonitrile + Internal Standard inc3->an1 an2 Centrifuge to pellet cell debris an1->an2 an3 Analyze supernatant by LC-MS/MS an2->an3 an4 Calculate % Remaining, t½, and CLint an3->an4

Caption: Workflow for the in vitro hepatocyte stability assay.

Detailed Protocol: Cryopreserved Human Hepatocyte Stability
  • Cell Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[1]

    • Immediately transfer the cells to pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).[13]

    • Perform a cell count and assess viability using the Trypan Blue exclusion method. Viability should be >80%.

    • Gently centrifuge the cell suspension to pellet the cells and resuspend in fresh medium to the desired density (e.g., 1 x 10^6 viable cells/mL).[12]

  • Incubation Procedure:

    • Pre-incubate the hepatocyte suspension for 15 minutes at 37°C in a humidified incubator with 5% CO2.[12]

    • Initiate the reaction by adding the test compound (final concentration 1 µM).

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot and quench the reaction by adding it to 3 volumes of cold acetonitrile containing an internal standard.[1][12]

  • Sample Analysis:

    • The sample workup and LC-MS/MS analysis are identical to the microsomal assay.

  • Data Analysis:

    • The calculation of the elimination rate constant (k) and half-life (t½) is the same as in the microsomal assay.

    • Intrinsic Clearance (CLint): The formula is adjusted for cell density: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [cell density]) * 1000.[14]

Comparative Data: Hepatocyte Stability
CompoundIn Vitro t½ (min)CLint (µL/min/10^6 cells)Predicted Clearance Category
Compound A 2527.7High
Compound B 3519.8Intermediate
Compound C 1056.6Low
Verapamil (Control) 1643.3High

Synthesis and Interpretation: A Guide to Decision Making

The true value of these assays lies in the direct comparison of the data, both between different chemical analogues and between the two assay systems.

  • Assay System Comparison (Microsomes vs. Hepatocytes):

    • Compound A shows a marked decrease in stability in hepatocytes (t½ 45 min vs. 25 min). This is a strong indicator that Phase II conjugation pathways, absent in microsomes, are a significant route of clearance for this compound. The aniline nitrogen is a likely site for glucuronidation.[15]

    • Verapamil shows a similar high turnover in both systems, consistent with its known clearance mechanism being dominated by CYP-mediated (Phase I) metabolism.

  • Structure-Metabolism Relationship (SMR) Analysis:

    • Compound B vs. Compound A: Replacing bromine with chlorine (Compound B) resulted in a modest increase in stability in both systems. This suggests that the C-Br bond is a metabolic liability, likely undergoing oxidative dehalogenation, a known pathway for halogenated anilines.[16] The greater electronegativity of chlorine may make it slightly more resistant to this process.

    • Compound C vs. Compound A: The introduction of a bulky tert-butyl group (Compound C) dramatically increased metabolic stability in both assays (t½ >100 min). This is a classic medicinal chemistry strategy. The steric hindrance likely shields the amide bond from hydrolysis and may also restrict the molecule's access to the active site of metabolic enzymes.

Potential Metabolic Pathways for this compound Derivatives

Based on the structure and literature precedence, several metabolic pathways are plausible. Understanding these "soft spots" is key to rationally designing more stable analogues.

cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent Parent Compound (e.g., Compound A) M1 Aromatic Hydroxylation Parent->M1 Oxidation M2 Oxidative Dehalogenation (at C-Br) Parent->M2 Oxidation M3 Amide Hydrolysis Parent->M3 Hydrolysis M4 N-Glucuronidation Parent->M4 UGTs M5 Sulfate Conjugation (on hydroxylated metabolite) M1->M5 SULTs

References

A Comparative Guide to the Cytotoxicity of 2-Bromo-3,4,5-trifluoroaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of novel chemical entities is a cornerstone of preclinical assessment. Halogenated anilines, a class of compounds integral to the synthesis of pharmaceuticals and agrochemicals, present a complex landscape of biological activity.[1][2][3] This guide provides a comparative analysis of the cytotoxicity of 2-Bromo-3,4,5-trifluoroaniline and its derivatives, offering insights into structure-activity relationships and the experimental methodologies used to elucidate them. While a direct head-to-head comparative study of a broad spectrum of this compound derivatives is not extensively documented in publicly available literature, this guide synthesizes existing data on related halogenated anilines to provide a cohesive and scientifically grounded perspective.

The Significance of Halogenation on Aniline Cytotoxicity

The introduction of halogen atoms onto the aniline ring can dramatically influence a molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability. These modifications, in turn, can significantly impact its biological activity, including cytotoxicity.[1][4] The presence and position of different halogens (Fluorine, Chlorine, Bromine, Iodine) can lead to varying degrees of toxicity. For instance, some studies suggest that the presence of iodine and bromine is associated with increased cytotoxicity, while chlorine may be linked to a reduction in cytotoxic levels.[5]

The pattern of substitution is also a critical determinant of toxicity. The regiochemistry of hydroxylation, a key metabolic pathway for aniline derivatives, can influence their toxic endpoints.[6] Furthermore, the formation of reactive metabolites, such as benzoquinoneimines, through cytochrome P450-catalyzed oxidative dehalogenation, is a potential mechanism for the bioactivation of these compounds into toxic species.[6]

Structure-Activity Relationships: A Synthesized View

Based on the available literature for a range of halogenated anilines, we can infer potential structure-activity relationships that may apply to derivatives of this compound.

G cluster_0 Structural Modifications cluster_1 Predicted Cytotoxic Outcome Parent This compound Moderate_Cytotoxicity Moderate Cytotoxicity Parent->Moderate_Cytotoxicity Baseline Derivative_A Increased Halogenation (e.g., additional Br or I) High_Cytotoxicity Higher Cytotoxicity Derivative_A->High_Cytotoxicity Likely Increase Derivative_B Positional Isomerism (e.g., altered F/Br positions) Derivative_B->Moderate_Cytotoxicity Variable Effect Derivative_C Introduction of Electron- Withdrawing Groups (e.g., -NO2) Derivative_C->High_Cytotoxicity Potential Increase Derivative_D Introduction of Electron- Donating Groups (e.g., -OCH3) Low_Cytotoxicity Lower Cytotoxicity Derivative_D->Low_Cytotoxicity Potential Decrease

Caption: Hypothetical structure-activity relationships for this compound derivatives.

Comparative Cytotoxicity Data

The following table summarizes in vitro cytotoxicity data for various halogenated aniline derivatives from the literature. It is important to note that these compounds were not all tested in the same study or under identical conditions, so direct comparisons should be made with caution. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth) or Minimum Inhibitory Concentrations (MIC).

CompoundCell Line/OrganismAssayEndpoint (µg/mL)Reference
4-Bromo-3-chloroaniline (4B3CA)Uropathogenic Escherichia coliMIC200[1]
3,5-Dibromoaniline (3,5-DBA)Uropathogenic Escherichia coliMIC100[1]
4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticusMIC100[7]
2-Iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticusMIC50[7]
4-Bromo-3-chloroanilineVibrio harveyiMIC125[7]
3-Bromo-4-chloroanilineVibrio harveyiMIC175[7]
3,5-DibromoanilineVibrio harveyiMIC100[7]
3,5-Difluoro-4-iodoanilineVibrio harveyiMIC150[7]
3-Chloro-4-iodoanilineVibrio harveyiMIC125[7]

Experimental Protocols for Cytotoxicity Assessment

A variety of in vitro assays are available to assess the cytotoxicity of chemical compounds. The choice of assay depends on the specific research question and the suspected mechanism of toxicity.[8]

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability by measuring metabolic activity.[8][9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an appropriate duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 490 nm) to determine the amount of LDH released.

G cluster_0 Cytotoxicity Assays Start Start with Cultured Cells Treatment Treat with This compound Derivatives Start->Treatment Incubation Incubate for Defined Period Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Apoptosis Assay (e.g., Caspase Activity) Incubation->Apoptosis Data Data Analysis (IC50 Calculation) MTT->Data LDH->Data Apoptosis->Data Conclusion Comparative Cytotoxicity Assessment Data->Conclusion

Caption: General workflow for in vitro cytotoxicity testing of aniline derivatives.

Discussion and Future Directions

The available data, though fragmented, suggests that the type and position of halogen substituents on the aniline ring are critical determinants of cytotoxicity. Trifluoromethyl groups, as seen in ACNBF and ITFMA, appear to contribute to potent biological activity.[7] The presence of multiple halogens, particularly combinations of chlorine, bromine, and iodine, also seems to enhance antimicrobial and potentially cytotoxic effects.[1][7]

To build a more comprehensive understanding of the cytotoxicity of this compound and its derivatives, future research should focus on:

  • Systematic Synthesis and Screening: A library of derivatives with systematic variations in the substitution pattern should be synthesized and screened against a panel of relevant human cancer cell lines and normal cell lines.

  • Mechanistic Studies: For the most potent compounds, further studies should be conducted to elucidate their mechanism of action, including their effects on cell cycle progression, apoptosis, and specific signaling pathways.

  • In Vivo Evaluation: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy and safety profiles.

By pursuing a systematic and mechanistically driven approach, the full therapeutic potential of this class of compounds can be explored while ensuring a thorough understanding of their cytotoxic liabilities.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Bromo-3,4,5-trifluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-Bromo-3,4,5-trifluoroaniline. However, responsible chemical stewardship demands an equally rigorous approach to waste management. Improper disposal of halogenated aromatic amines poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is a multi-halogenated aromatic amine, a class of compounds that requires careful management due to its toxicological and environmental profile.

The primary hazards are summarized below:

Hazard ClassificationDescriptionRationale for Caution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Direct exposure can cause immediate health effects. Aromatic amines are often readily absorbed through the skin.[2]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[3][4][5]Contact can lead to inflammation, redness, and pain. Serious eye contact requires immediate medical attention.
Respiratory Irritation May cause respiratory irritation.[3][4][5]Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.
Hazardous Decomposition Thermal decomposition can release toxic and corrosive gases.When heated to decomposition, this compound can release nitrogen oxides (NOx), carbon monoxide (CO), and critically, hydrogen halides like hydrogen bromide (HBr) and hydrogen fluoride (HF).[4][6][7] These gases are highly corrosive and toxic.

This profile dictates that this compound must be treated as hazardous waste. It should never be disposed of via standard drains or mixed with non-hazardous refuse.[8][9]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensuring adequate personal protection is paramount. The choice of PPE is directly informed by the hazards identified above.

Recommended Personal Protective Equipment (PPE)

ScenarioEyes/FaceHandsBodyRespiratory
Routine Handling & Waste Collection Safety glasses with side shields or chemical splash goggles.[10]Chemically resistant gloves (e.g., Nitrile).Standard lab coat.Use only in a well-ventilated area or chemical fume hood.[3]
Spill Cleanup Chemical splash goggles and a face shield.[10]Heavy-duty, chemically resistant gloves.Impervious clothing or chemical-resistant apron.[10]A NIOSH/MSHA approved respirator may be required depending on the spill size and ventilation.[11][12]

Waste Segregation and Containment: The First Step in Disposal

Proper disposal begins at the point of waste generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.

Protocol for Waste Containment:

  • Select the Correct Waste Container : Use a designated, leak-proof container clearly marked for "Halogenated Organic Waste".[13] The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Label Accurately : The container label must be filled out completely and accurately, including:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

  • Keep Containers Closed : Always keep the waste container tightly sealed when not actively adding waste to it.[9][13] This prevents the release of vapors and protects the contents from contamination.

  • Store Safely : Store the waste container in a cool, well-ventilated, and designated satellite accumulation area away from incompatible materials like strong oxidizing agents, acids, and bases.[4][14]

Step-by-Step Disposal Procedures

The disposal of this compound must be handled through a licensed hazardous waste management service. The following steps outline the process from the lab bench to final pickup.

4.1 Small Quantities (Research Scale)

  • Carefully transfer residual amounts of this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips) into the designated "Halogenated Organic Waste" container.

  • Ensure the container is properly labeled and sealed.

  • Store the container in your lab's designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

4.2 Decontamination of Empty Containers

  • Triple Rinse : Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect Rinsate : The solvent rinsate is now considered hazardous waste and must be collected in the "Halogenated Organic Waste" container.[3]

  • Deface the Label : Completely remove or deface the original label on the empty container to prevent misuse.

  • Dispose of Container : The triple-rinsed container can now typically be disposed of as non-hazardous solid waste, but you must consult your institution's specific guidelines.

4.3 Bulk Disposal For larger quantities, direct disposal must be coordinated through a licensed hazardous waste disposal company.[9] These companies will provide the necessary shipping containers and documentation. The primary disposal method for such compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the acidic byproducts (HBr, HF).[8][15]

Disposal Decision and Workflow Diagram

The following diagram outlines the critical decision-making process for managing waste generated from this compound.

G cluster_0 Initial Assessment cluster_1 Waste Categorization cluster_2 Emergency Path cluster_3 Standard Disposal Path start Waste Generation (this compound) assess Assess Nature of Waste start->assess spill Accidental Spill assess->spill Unintentional Release routine Routine Experimental Waste (residue, contaminated items) assess->routine Controlled Process spill_protocol Follow Emergency Spill Protocol (Use Spill Kit, Wear Full PPE) spill->spill_protocol collect_waste Collect Waste in a Compatible Container routine->collect_waste spill_protocol->collect_waste Contain & Collect Absorbed Material segregate Segregate as 'Halogenated Organic Waste' collect_waste->segregate label_container Label Container Accurately (Name, Hazards, Date) segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Arrange for Pickup by Licensed Waste Contractor / EHS store->contact_ehs

Caption: Decision workflow for proper disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, a quick and correct response is crucial to mitigate exposure and environmental contamination.

For small, incidental spills:

  • Alert Personnel : Notify others in the immediate area of the spill.[16]

  • Don PPE : Wear the appropriate PPE as outlined in the table above, including respiratory protection if necessary.[16]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or clay to cover and dike the spill.[16][17] Do not use combustible materials like paper towels.

  • Collect the Material : Once absorbed, carefully sweep or scoop the material into a labeled container for hazardous waste disposal.[3][16]

  • Clean the Area : Wipe the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.[16]

  • Report : Report the incident to your supervisor or EHS department according to your institution's policy.

For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.

By adhering to these procedures, you can ensure the safe management and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental responsibility.

References

Navigating the Safe Handling of 2-Bromo-3,4,5-trifluoroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling 2-Bromo-3,4,5-trifluoroaniline. The following operational and disposal plans offer step-by-step procedural guidance to ensure laboratory safety and proper chemical management.

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound was not available. The following guidance is synthesized from data on closely related structural analogs, including other halogenated and trifluoromethylated anilines. It is imperative to treat this compound with the utmost caution, assuming it shares the hazardous characteristics of its analogs.

Immediate Hazard Assessment and Core Precautions

Halogenated anilines as a class of compounds present significant health risks. Acute exposure can cause skin, eye, and respiratory irritation.[1][2][3] Systemic effects from absorption through the skin or inhalation are also a primary concern. Therefore, all handling of this compound must be conducted within a certified chemical fume hood to mitigate exposure to dust or vapors.[4]

Core Tenets of Safe Handling:

  • Avoid All Personal Contact: This includes inhalation, ingestion, and skin or eye contact.[1]

  • Controlled Environment: All work must be performed in a well-ventilated area, preferably a chemical fume hood.[1][4]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The rationale behind each piece of equipment is to create a complete barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents dermal absorption, a primary route of exposure for aniline compounds.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing severe eye irritation.[3][5]
Body Protection A full-length laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin contact.
Respiratory Protection Work in a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.Halogenated anilines can be harmful if inhaled, causing respiratory tract irritation.[1][2]

Step-by-Step Handling and Operational Protocol

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary equipment and reagents before introducing the compound.

  • Don the appropriate PPE as outlined in the table above.

Handling:

  • Carefully open the container within the fume hood.

  • Weigh and transfer the compound using appropriate tools (e.g., spatula, weighing paper).

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container tightly sealed when not in use.[1][6]

Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Remove PPE in the correct order to avoid self-contamination.

  • Wash hands thoroughly with soap and water.[1]

Spill and Exposure Management: An Emergency Action Plan

Accidents can happen, and a clear, rehearsed emergency plan is critical.

In Case of a Spill:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your laboratory supervisor and follow institutional reporting procedures.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan: Responsible Chemical Waste Management

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name and associated hazards.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[5][6]

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood Operation prep2 Gather Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Within Fume Hood prep3->handle1 Proceed to Handling handle2 Weigh and Transfer handle1->handle2 handle3 Keep Container Sealed handle2->handle3 spill Spill Management handle2->spill If Spill Occurs exposure Personal Exposure Protocol handle2->exposure If Exposure Occurs post1 Decontaminate Surfaces handle3->post1 Complete Handling post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect in Labeled Container post3->disp1 Ready for Disposal disp2 Follow Hazardous Waste Protocol disp1->disp2

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,4,5-trifluoroaniline
Reactant of Route 2
2-Bromo-3,4,5-trifluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.